molecular formula C12H9ClN2O B8572092 6-(4-Chlorophenyl)pyridine-3-carboxamide CAS No. 84596-43-0

6-(4-Chlorophenyl)pyridine-3-carboxamide

Cat. No.: B8572092
CAS No.: 84596-43-0
M. Wt: 232.66 g/mol
InChI Key: VOFGWPAQGUDYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)pyridine-3-carboxamide is a small molecule organic compound with the molecular formula C12H9ClN2O and a molecular weight of 232.66 g/mol . It features a pyridine ring, a common scaffold in medicinal chemistry, linked to a 4-chlorophenyl group via a carboxamide bridge. This structure is of significant interest in agrochemical and pharmaceutical research, particularly in the development of novel active agents. Pyridine-3-carboxamide analogs have been extensively studied for their diverse biological activities. Recent scientific investigations have highlighted that compounds within this class can exhibit potent antibacterial properties . For instance, closely related analogs have been designed and synthesized as effective agents against plant pathogens like Ralstonia solanacearum , which causes bacterial wilt in tomatoes . These studies suggest that the carboxamide linkage is a critical feature for the activity of such compounds . Furthermore, the pyridinecarboxamide moiety is known to act as an excellent pharmacophore and supramolecular building block. Its ability to function as both a hydrogen bond donor and acceptor allows it to engage in specific interactions with biological targets and in the formation of metal-organic complexes, which can be exploited in materials science and drug design . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules, or as a standard in analytical and biochemical assays. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84596-43-0

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

6-(4-chlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9ClN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-15-11)12(14)16/h1-7H,(H2,14,16)

InChI Key

VOFGWPAQGUDYAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)N)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 6-(4-chlorophenyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Pharmaceutical Application

Executive Summary

This technical guide details the synthesis, purification, and characterization of 6-(4-chlorophenyl)pyridine-3-carboxamide , a critical pharmacophore in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors and Succinate Dehydrogenase (SDH) inhibitors.

The protocol utilizes a convergent Suzuki-Miyaura cross-coupling strategy, selected for its high functional group tolerance and scalability. Unlike linear approaches starting from nicotinic acid, this route employs commercially available 6-chloronicotinamide , reducing step count and maximizing atom economy. This guide emphasizes "self-validating" experimental design, ensuring process reliability through observable checkpoints.

Chemical Context & Retrosynthesis

The target molecule features a biaryl axis constructed between a pyridine ring (electron-deficient) and a chlorophenyl ring (electron-rich). The C3-carboxamide moiety is sensitive to harsh hydrolysis; thus, constructing the C-C bond after the amide formation (or using a pre-formed amide precursor) is preferred to avoid late-stage amidation issues.

Retrosynthetic Analysis

The most logical disconnection is at the C6-C1' bond.

  • Fragment A (Electrophile): 6-Chloronicotinamide (Stable, commercially available).

  • Fragment B (Nucleophile): 4-Chlorophenylboronic acid (Stable, crystalline).

Retrosynthesis Target This compound Disconnection Suzuki Disconnection (C-C Bond) Target->Disconnection FragmentA 6-Chloronicotinamide (Electrophile) Disconnection->FragmentA FragmentB 4-Chlorophenylboronic acid (Nucleophile) Disconnection->FragmentB

Figure 1: Retrosynthetic breakdown focusing on the Suzuki-Miyaura disconnection.

Experimental Protocol

Safety Note: All procedures must be performed in a fume hood. Palladium catalysts can be sensitizers; aryl boronic acids may be irritants.[1]

Reagents and Materials
ComponentRoleEquiv.CAS No.
6-Chloronicotinamide Substrate (Halide)1.06271-78-9
4-Chlorophenylboronic acid Coupling Partner1.21679-18-1
Pd(PPh₃)₄ Catalyst (0)0.0514221-01-3
Na₂CO₃ (2M aq.) Base3.0497-19-8
1,4-Dioxane Solvent-123-91-1

Note: Pd(dppf)Cl₂ is a viable alternative catalyst if Pd(PPh₃)₄ is inactive due to oxidation.

Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinamide (1.0 g, 6.39 mmol) and 4-chlorophenylboronic acid (1.20 g, 7.66 mmol).

  • Solvent: Add 1,4-Dioxane (40 mL).

  • Degas (Critical): Sparge the solution with nitrogen or argon for 15 minutes. Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ (370 mg, 0.32 mmol, 5 mol%). The solution typically turns yellow.

  • Base Activation: Add degassed 2M Na₂CO₃ aqueous solution (9.6 mL, 19.2 mmol).

  • Reflux: Attach a reflux condenser (flushed with N₂) and heat the mixture to 90–100°C for 6–12 hours.

Step 2: Monitoring (Self-Validating Checkpoints)
  • Visual Check: The reaction mixture often darkens to brown/black (Pd black precipitation) as the reaction nears completion.

  • TLC System: 5% Methanol in Dichloromethane (DCM).

    • Starting Material (SM): Rf ~ 0.4

    • Product: Rf ~ 0.3 (More polar due to extended conjugation/amide H-bonding).

    • Validation: The disappearance of the UV-active spot at Rf 0.4 confirms consumption of the chloride.

Step 3: Workup and Isolation
  • Cool: Allow the reaction to cool to room temperature.

  • Filter: Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Note: If the product precipitates in the aqueous layer (common for amides), filter the solid directly instead of extracting.

  • Wash: Wash combined organic layers with Brine (sat. NaCl).

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.

Step 4: Purification
  • Recrystallization (Preferred): Dissolve crude solid in hot Ethanol or Ethanol/Water mixture. Cool slowly to 4°C.

  • Flash Chromatography: If necessary, purify on silica gel (Gradient: 0-10% MeOH in DCM).

Workflow Visualization

Workflow Start Start: Weigh Reagents (Halide + Boronic Acid) Degas Degas Solvent (N2) Prevent Homocoupling Start->Degas CatAdd Add Pd Catalyst & Base (Inert Atmosphere) Degas->CatAdd Reflux Reflux at 90-100°C (6-12 Hours) CatAdd->Reflux Check TLC Check (SM Consumption?) Reflux->Check Check->Reflux No (Continue Heating) Workup Filter (Celite) -> Extract (EtOAc) Check->Workup Yes Purify Recrystallization (EtOH) Workup->Purify Final Pure 6-(4-chlorophenyl) pyridine-3-carboxamide Purify->Final

Figure 2: Process flow for the Suzuki coupling synthesis.

Characterization & Quality Control

The following data confirms the identity and purity of the synthesized compound.

Spectral Data (Expected)
TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR Solvent DMSO-d₆ (400 MHz)
δ 9.10 Singlet (1H)Pyridine H2 (Deshielded by N & C=O)
δ 8.35 Doublet of Doublets (1H)Pyridine H4
δ 8.20 Broad Singlet (1H)Amide NH (a)
δ 8.15 Doublet (2H, J=8.5 Hz)Phenyl H2'/H6'
δ 8.05 Doublet (1H)Pyridine H5
δ 7.60 Doublet (2H, J=8.5 Hz)Phenyl H3'/H5'
δ 7.55 Broad Singlet (1H)Amide NH (b)
LC-MS Ion Mode ESI (+)
m/z 233.0 / 235.0[M+H]⁺ (Characteristic 3:1 Cl isotope pattern)
Appearance Visual White/Off-white solidCrystalline powder
Troubleshooting
  • Low Yield: Often due to oxygen presence. Ensure rigorous degassing.

  • Incomplete Conversion: If SM persists after 12h, add 1-2 mol% fresh catalyst and verify base pH > 9.

  • Pd Contamination: If product is grey, treat dissolved product with activated charcoal or a metal scavenger resin (e.g., SiliaMetS®) before final crystallization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Vertex AI Search. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Link

  • Malaria World. (2025).[2] Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Link

  • Sandiego.edu. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Link

Sources

Mechanism of Action of Pyridine-3-Carboxamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-carboxamide (Nicotinamide, NAM) serves as the structural scaffold for a diverse class of pharmacological agents that modulate cellular metabolism and stress response. In drug development, analogs of this moiety are primarily engineered to exploit the NAD+ Salvage Pathway .

Depending on their functionalization, these analogs bifurcate into two distinct mechanistic classes:

  • Bioactivatable Antimetabolites: Compounds like 6-Aminonicotinamide (6-AN) that mimic NAM to generate toxic "false cofactors," stalling the Pentose Phosphate Pathway (PPP).

  • High-Affinity Traps (NAMPT Inhibitors): Synthetic derivatives like FK866 (Daporinad) that bind the nicotinamide phosphoribosyltransferase (NAMPT) active site, often forming "dead-end" phosphoribosylated adducts that induce metabolic collapse in highly proliferative cells (e.g., oncology).

This guide details the molecular mechanisms, structure-activity relationships (SAR), and validation protocols for these critical drug candidates.

Part 1: Core Mechanisms of Action

The "Dead-End" Trap: NAMPT Inhibition

The most clinically advanced application of pyridine-3-carboxamide analogs lies in the inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.

  • Target: Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3][4]

  • Representative Analog: FK866 (Daporinad), CHS-828.

  • Mechanism: Unlike standard competitive inhibitors, many pyridine-3-carboxamide analogs act via a mechanism-based trapping or high-affinity hydrophobic interaction.

    • Binding: The pyridine ring of the analog occupies the NAM-binding pocket of NAMPT.

    • Phosphoribosylation (The Trap): In specific subclasses (e.g., certain prodrugs), the analog reacts with Phosphoribosyl Pyrophosphate (PRPP) within the active site.[4]

    • Adduct Formation: This forms a stable, non-functional analog of Nicotinamide Mononucleotide (NMN). This adduct binds with picomolar affinity, effectively locking the enzyme in a non-catalytic state.

    • Consequence: Rapid depletion of intracellular NAD+, leading to the failure of NAD+-dependent enzymes (PARP1, SIRT1) and subsequent "oncosis" or apoptosis due to ATP failure.

The False Cofactor: 6-Aminonicotinamide (6-AN)

6-AN represents a classic antimetabolite strategy where the analog permeates the salvage pathway to generate toxic nucleotides.

  • Mechanism:

    • Metabolic Error: 6-AN is accepted by NAMPT and NMNAT (Nicotinamide Mononucleotide Adenylyltransferase) as a substrate, converting it into 6-Amino-NAD+ and subsequently 6-Amino-NADP+ .

    • Target Blockade: 6-Amino-NADP+ acts as a potent competitive inhibitor of 6-Phosphogluconate Dehydrogenase (6-PGDH) in the Pentose Phosphate Pathway.[5]

    • Consequence: Accumulation of 6-phosphogluconate (6-PG), which inhibits Phosphoglucose Isomerase (PGI), thereby stalling glycolysis and inducing oxidative stress.

Part 2: Visualizing the Signaling Logic

The following diagram illustrates the bifurcation between the "Restorative" native pathway and the "Disruptive" pharmacological pathways (Inhibition vs. False Cofactor).

NAD_Mechanism NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT (Rate Limiting) NAM->NAMPT Substrate FK866 FK866 (NAMPT Inhibitor) FK866->NAMPT High Affinity Blockade/Adduct 6 6 AN 6-Aminonicotinamide (6-AN) AN->NAMPT False Substrate NAMPT->6 NMN NMN NAMPT->NMN Native Flux NAD NAD+ NMN->NAD NADP NADP+ NAD->NADP Target_PARP PARP/Sirtuins (DNA Repair/Metabolism) NAD->Target_PARP Co-substrate ANAD Metabolic Error ANAD->6 ANADP 6-Amino-NADP+ Target_6PGDH Enzyme: 6-PGDH (Pentose Phosphate Pathway) ANADP->Target_6PGDH Potent Inhibition

Caption: Mechanistic bifurcation of pyridine-3-carboxamide analogs targeting NAMPT blockade vs. False Nucleotide synthesis.

Part 3: Experimental Validation Protocols

To validate the mechanism of a novel pyridine-3-carboxamide analog, researchers must distinguish between simple NAD+ depletion (NAMPT inhibition) and the accumulation of toxic metabolites.

Protocol A: Intracellular NAD+ Quantification (Cycling Assay)

Use this to validate NAMPT inhibition potency (e.g., FK866-like activity).

Principle: An enzymatic cycling reaction amplifies the signal. Alcohol Dehydrogenase (ADH) reduces NAD+ to NADH, which then reduces a colorimetric probe (WST-8) back to NAD+, creating a cycle where absorbance is proportional to initial NAD+ concentration.

  • Cell Lysis:

    • Lyse

      
       treated cells in 400 µL of NAD+ Extraction Buffer  (0.5M HClO4).
      
    • Neutralize with equal volume Neutralization Buffer (0.5M KOH, 100mM Phosphate Buffer).

    • Centrifuge at 13,000 x g for 5 min at 4°C to remove precipitate.

  • Cycling Reaction Setup:

    • In a 96-well plate, add 50 µL of sample.

    • Add 100 µL Cycling Mix :

      • Alcohol Dehydrogenase (ADH)

      • 2% Ethanol (Substrate)

      • WST-8 (Colorimetric Indicator)

      • Electron Coupling Reagent (1-Methoxy PMS)

  • Measurement:

    • Incubate at 25°C for 30–60 minutes.

    • Measure Absorbance at 450 nm .

  • Data Analysis:

    • Normalize against a standard curve of pure NAD+.

    • Success Criteria: A potent NAMPT inhibitor should drop NAD+ levels to <10% of control within 24–48 hours.

Protocol B: NAMPT Activity Assay (Two-Step Method)

Use this to confirm direct target engagement.

Principle: This assay decouples the NAMPT reaction from downstream consumption.

  • Step 1: Recombinant NAMPT converts NAM + PRPP

    
     NMN.
    
  • Step 2: NMN is converted to NAD+ (via NMNAT), then detected via ADH/WST cycling.

  • Reagent Prep:

    • Prepare Reaction Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2.5 mM ATP.

    • Substrates: 50 µM NAM (or analog), 20 µM PRPP.

  • Incubation (Step 1):

    • Mix 10 ng Recombinant NAMPT with test compound (inhibitor) in Reaction Buffer.

    • Incubate 15 min at 37°C (Pre-incubation allows inhibitor binding).

    • Add PRPP to initiate.[1] Run for 30 min.

    • Stop Reaction: Heat at 95°C for 2 min (inactivates NAMPT, but NMN is stable).

  • Detection (Step 2):

    • Add Detection Mix (NMNAT, ADH, WST-8, Ethanol, ATP).

    • Incubate 30 min at 37°C.

    • Read OD 450 nm.[1][6]

  • Interpretation:

    • If the analog is a substrate (like 6-AN), signal may still be generated (false positive) unless specific mass spec (LC-MS/MS) is used to distinguish NMN from 6-amino-NMN.

    • If the analog is an inhibitor (like FK866), signal decreases in a dose-dependent manner (IC50 determination).

Part 4: Quantitative Data Summary

Table 1: Comparative Profile of Key Pyridine-3-Carboxamide Analogs

CompoundPrimary TargetMechanism TypeKey Physiological EffectDetection Biomarker
Nicotinamide (NAM) NAMPT (Substrate)Native PrecursorRestores NAD+; inhibits Sirtuins at high doseIncreased NAD+
FK866 (Daporinad) NAMPT (Inhibitor)High-Affinity Tunnel BlockerNAD+ Depletion; "Oncosis" (ATP starvation)Decreased NAD+; Accumulation of NAM
6-Aminonicotinamide 6-PGDH (via 6-ANADP)False Nucleotide / AntimetaboliteOxidative Stress; Glycolytic blockAccumulation of 6-Phosphogluconate
GMX1778 (CHS-828) NAMPT (Inhibitor)Substrate-Assisted InhibitionNAD+ Depletion; RadiosensitizationDecreased NAD+

References

  • Biochemical Mechanism of FK866: Khan, J. A., et al. (2006). Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery.

  • 6-Aminonicotinamide Mechanism: Street, J. C., et al. (1997). Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro.

  • NAMPT Inhibitor Protocols: Hasmann, M., & Schemainda, I. (2003). FK866, a highly potent specific inhibitor of nicotinamide phosphoribosyltransferase, reduces NAD+ levels and causes death of tumor cells without affecting nonmalignant cells.

  • NAD+ Quantification Methodologies: Ying, W. (2008). NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences.

  • Structure-Activity Relationships of Pyridine Carboxamides: Gallí, U., et al. (2008). Synthesis and biological evaluation of pyridine-3-carboxamide derivatives as inhibitors of NAMPT.

Sources

in silico docking studies of 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-dithiolo[3,4-b]pyridine-5-carboxamides

[1]

Executive Summary

The 6-amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide scaffold represents a complex, fused heterocyclic system with significant potential in both agrochemistry (as herbicide safeners) and pharmaceutical development (anti-inflammatory and antimicrobial agents).

This guide provides a rigorous technical framework for conducting in silico docking and molecular modeling studies on this specific chemical class.[1] Unlike simple fragment docking, this scaffold requires careful attention to tautomeric states , stereochemistry at the C4-aryl position , and electronic delocalization across the dithiolo-pyridine core.[1]

We will focus on a workflow that integrates Density Functional Theory (DFT) for ligand preparation with molecular docking against anti-inflammatory targets (specifically Cyclooxygenase-2, COX-2), validating the protocol with ADMET profiling.

Chemical Space & Ligand Preparation

The accuracy of any docking study is predicated on the quality of the input ligand.[1] For dithiolo[3,4-b]pyridines, standard force field minimization is often insufficient due to the sulfur-rich heterocyclic core.[1]

Structural Considerations[1][2][3][4][5][6]
  • Core Scaffold: The [1,2]dithiolo[3,4-b]pyridine system is fused.[1] The C3-phenylimino group allows for

    
     isomerism, though the steric bulk usually locks it into a specific conformation.[1]
    
  • Chirality: The C4 position bears an aryl group and a hydrogen, creating a chiral center.[1] Docking studies must evaluate both R and S enantiomers unless the synthesis is stereoselective.[1]

  • Tautomerism: The 6-amino group and the ring nitrogen can participate in tautomeric shifts. However, the 3-(phenylimino) functionality suggests the exocyclic double bond is stable.[1]

DFT-Based Ligand Optimization Protocol

Recent literature suggests that the rate-limiting step in the synthesis of these compounds involves a high-energy cyclization (activation barrier ~28.8 kcal/mol). Therefore, ligands should be geometry-optimized using DFT rather than simple molecular mechanics.

Recommended Protocol:

  • Initial Sketch: Generate 3D coordinates (e.g., ChemDraw/Avogadro).[1]

  • Pre-optimization: MMFF94 force field to resolve severe steric clashes.

  • DFT Optimization:

    • Software: ORCA, Gaussian, or GAMESS.[1]

    • Functional/Basis Set: B97-3c (composite scheme) or B3LYP/6-31G(d,p).

    • Objective: Calculate the global minimum energy conformation and electrostatic potential (ESP) charges.

    • Why? The sulfur atoms in the dithiole ring have high polarizability that standard docking force fields (like Gasteiger charges) may underestimate.[1]

Target Selection & Preparation

Based on biological activity screenings, this scaffold exhibits promising anti-inflammatory activity .[1][2][3] Consequently, Cyclooxygenase-2 (COX-2) is the primary target for validation.

Target Selection[1]
  • Primary Target: COX-2 (Anti-inflammatory).

  • PDB ID Recommendation: 3LN1 (Celecoxib bound) or 4COX.[1]

  • Rationale: The hydrophobic pocket of COX-2 accommodates the bulky 4-aryl and 7-phenyl groups, while the carboxamide moiety can mimic the sulfonamide/sulfone interactions of selective COX-2 inhibitors.

Protein Preparation Workflow[1]
  • Desolvation: Remove all water molecules (unless bridging waters are known to be critical, e.g., in some kinase active sites, but typically removed for COX).[1]

  • Protonation: Add polar hydrogens at pH 7.4. Ensure Histidine tautomers are correctly assigned.[1]

  • Restrained Minimization: Perform a short minimization (OPLS3e or AMBER force field) of the protein side chains to relax steric clashes introduced by protonation, keeping the backbone fixed.[1]

The Docking Protocol (Methodology)

This section details the specific parameters for docking this scaffold using AutoDock Vina or AutoDock 4.2 , which are the standard tools referenced in relevant literature.

Grid Box Definition

The binding pocket of COX-2 is a hydrophobic channel.

  • Center: Define the grid center based on the centroid of the co-crystallized ligand (e.g., Celecoxib).

  • Dimensions:

    
     Å.[1]
    
  • Spacing: 0.375 Å (AutoDock 4) or 1.0 Å (Vina).[1]

Docking Parameters[1][4]
  • Exhaustiveness: Set to 32 or higher (Default is 8). The dithiolo-pyridine scaffold is rigid, but the 4-aryl and 7-phenyl rotations require extensive sampling.

  • Scoring Function: Vina Scoring (combines hydrophobic, H-bond, and steric terms).[1]

  • Validation: Re-dock the native ligand (Celecoxib).[1] The Root Mean Square Deviation (RMSD) must be

    
     Å to validate the protocol.[1]
    
Workflow Visualization

The following diagram illustrates the integrated workflow from synthesis data to docking validation.

DockingWorkflowSynthesisSynthesis & X-Ray Data(Input Structure)DFTDFT Optimization(B97-3c / ORCA)Synthesis->DFT Geometry CorrectionLigandPrepLigand Prep(Gasteiger Charges, Torsion Tree)DFT->LigandPrep Charge AssignmentDockingMolecular Docking(AutoDock Vina / Genetic Alg.)LigandPrep->DockingTargetSelTarget Selection(COX-2, PDB: 3LN1)ProtPrepProtein Prep(Desolvation, H-bond Network)TargetSel->ProtPrepGridGenGrid Generation(Active Site Definition)ProtPrep->GridGenGridGen->DockingAnalysisInteraction Analysis(Binding Energy, H-Bonds)Docking->AnalysisADMETADMET Prediction(Lipinski, Toxicity)Docking->ADMET

Figure 1: Integrated computational workflow for dithiolo[3,4-b]pyridine docking studies.

Data Analysis & Interpretation

Quantitative Metrics

Summarize docking results in a comparative table. A binding energy lower than -7.0 kcal/mol is generally considered a "hit" for this class of compounds.

Compound IDR-Group (Aryl)Binding Energy (kcal/mol)Ligand EfficiencyKey Interactions
3a Phenyl-8.40.32H-bond (Arg120), Pi-Pi (Tyr355)
3d 2,4-Cl-Phenyl-9.10.35Halogen bond, Hydrophobic
Ref Celecoxib-9.80.38H-bond network
Mechanistic Interaction Map

For the [1,2]dithiolo[3,4-b]pyridine-5-carboxamide scaffold, the following interactions are critical for binding affinity:

  • Carboxamide (

    
    ):  Acts as a hydrogen bond donor/acceptor anchor, typically interacting with hydrophilic residues (e.g., Arg120 in COX-2).[1]
    
  • Dithiole Sulfur: Potential for weak sulfur-aromatic interactions or electrostatic interactions.

  • Phenylimino Group: Provides Pi-Pi stacking opportunities with aromatic residues in the binding pocket.

InteractionMapCarboxamide5-CarboxamideArg120Arg120 / Glu524(H-Bond Acceptor)Carboxamide->Arg120 H-Bond (2.1 Å)DithioleDithiole Ring (S-S)Tyr355Tyr355(Pi-Stacking)Dithiole->Tyr355 S-Pi InteractionPhenylimino3-PhenyliminoPhenylimino->Tyr355 Pi-Pi T-shapedAryl4-Aryl MoietyHydroPocketHydrophobic Pocket(Val, Leu)Aryl->HydroPocket Hydrophobic

Figure 2: Pharmacophore interaction map highlighting key binding modes of the scaffold.[1]

ADMET & Drug-Likeness

Docking scores alone do not validate a drug candidate. The following in silico ADMET parameters must be calculated (e.g., using SwissADME or pkCSM) to ensure the scaffold is viable.

  • Lipophilicity (LogP): These compounds are highly lipophilic due to multiple phenyl rings.[1] Expected LogP is often

    
    .[1]
    
  • Solubility: Likely low.[1] Modifications to the carboxamide (e.g., adding polar groups) may be required to improve bioavailability.[1]

  • Toxicity: The dithiolo moiety is chemically reactive.[1][2] In silico toxicity filters (PAINS) should be checked to ensure the dithiole ring doesn't act as a promiscuous aggregator or pan-assay interference compound.[1]

References

  • Dotsenko, V. V., et al. (2024).[1] 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. International Journal of Molecular Sciences, 25(2), 769.[1][4] Link[1]

  • Varzieva, E. A., et al. (2023).[1][5] One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1,2]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. Chemistry Proceedings, 14(1), 21. Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

structure-activity relationship (SAR) studies of pyridine carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxamides represent a "privileged scaffold" in medicinal chemistry, offering a versatile template for designing small-molecule inhibitors across therapeutic areas ranging from oncology (kinase inhibitors) to infectious diseases (SDH inhibitors). This guide moves beyond basic descriptions to analyze the causality of structure-activity relationships (SAR), focusing on the electronic and steric modulation of the pyridine core and the directional hydrogen-bonding capabilities of the amide linker.

The Pharmacophore Logic: Why Pyridine Carboxamides?

The pyridine carboxamide moiety is not merely a linker; it is a functional pharmacophore that governs binding kinetics and solubility.

  • The Nitrogen "Anchor": The pyridine nitrogen (pKa ~5.2) serves as a critical hydrogen bond acceptor. Its positioning (2-, 3-, or 4- relative to the amide) dictates the vector of engagement with protein residues (e.g., the hinge region of kinases).

  • The Amide "Switch": The carboxamide group (

    
    ) acts as a dipole, capable of acting as both a hydrogen bond donor (NH) and acceptor (C=O). In Type II kinase inhibitors, this moiety often forms the critical "bridge" to the conserved glutamate in the 
    
    
    
    C-helix or the aspartate of the DFG motif.
SAR Decision Matrix

When designing a library, the initial scaffold choice drives the therapeutic trajectory:

Scaffold VariationPrimary Electronic EffectCommon Target Class
Picolinamide (2-carboxamide) Intramolecular H-bond possible; planar conformation favored.VEGFR-2, HPK1 Inhibitors
Nicotinamide (3-carboxamide) Pyridine N is exposed; high basicity/solubility.PIM Kinases, Bacterial Wilt (SDH)
Isonicotinamide (4-carboxamide) Linear vector; extended reach into hydrophobic pockets.Antitubercular (InhA/AmiC)

Module A: Oncology – Kinase Inhibition (VEGFR/PIM)

In the context of kinase inhibition, the pyridine carboxamide often functions as a Type II inhibitor scaffold , stabilizing the enzyme in its inactive (DFG-out) conformation.

Mechanistic SAR: The "Linker" Hypothesis

Research indicates that the amide nitrogen typically forms a hydrogen bond with the backbone of the "gatekeeper" residue or the Glu/Asp pair in the active site.

  • Case Study (VEGFR-2): In Sorafenib-like analogues, a pyridine-2-carboxamide core replaces the central aryl ring.

    • Observation: Substitution at the pyridine 4-position with an oxygen-linked hydrophobic tail (e.g., phenoxy) drastically improves potency.

    • Causality: The ether linkage allows the hydrophobic tail to occupy the allosteric pocket created by the DFG-out shift, while the pyridine nitrogen orients the amide to lock the Glu-Lys salt bridge.

Quantitative Data: Substituent Effects

The following table summarizes representative IC


 data illustrating the impact of pyridine substitution patterns on VEGFR-2 inhibition (Data adapted from Saleh et al. and Bioorg.[1][2] Med. Chem. studies).[1][3][4][5][6][7][8][9][10][11]
Compound IDPyridine CoreR-Group (4-position)VEGFR-2 IC

(

M)
SAR Insight
Ref (Sorafenib) Pyridine-2-carboxamide4-Cl-3-(CF

)phenoxy
0.09Benchmark Type II binder.
Analog 10 Pyridine-2-carboxamide4-Chlorophenoxy4.25Loss of CF

reduces hydrophobic packing in allosteric pocket.
Analog 15 Pyridine-2-carboxamide4-Methoxyphenoxy6.37Electron-donating OMe weakens aryl-stacking interactions.
Analog 18 Pyridine-3-carboxamide4-Chlorophenoxy>10.0Critical: Shift to 3-carboxamide disrupts H-bond geometry with the hinge.

Module B: Antimicrobial – Succinate Dehydrogenase (SDH) Inhibition[4][11][12]

In agrochemistry and antifungal drug design, pyridine carboxamides target Complex II (SDH) in the mitochondrial respiratory chain.[4]

The "Orthogonal" Binding Mode

Unlike kinases, where the amide is a linker, here the pyridine ring often acts as the primary anchor in the ubiquinone-binding site (Q-site).

  • Key Finding: N-(substituted pyridine-4-yl)-pyrazole-4-carboxamides show potent activity against Rhizoctonia solanacearum and Fusarium.

  • Steric Constraint: Introducing a phenyl group at the 1-position of the pyrazole (linked to the amide) creates a "L-shaped" conformation essential for fitting into the deep hydrophobic cleft of SDH.

Experimental Protocols

Protocol: General Synthesis of Pyridine Carboxamides via Acid Chloride

Rationale: This method is preferred for unreactive anilines where standard coupling agents (EDCI/HATU) fail due to steric hindrance or low nucleophilicity.

Reagents:

  • Substituted Pyridine Carboxylic Acid (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (3.0 equiv)
    
  • Substituted Aniline/Amine (1.1 equiv)

  • Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve the pyridine carboxylic acid in anhydrous DCM.

  • Chlorination: Add SOCl

    
     dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2–3 hours until gas evolution ceases.
    
    • Checkpoint: Monitor by TLC (acid spot should disappear).

  • Evaporation: Remove excess SOCl

    
     and solvent under reduced pressure to yield the crude acid chloride. Do not purify.
    
  • Coupling: Re-dissolve the residue in DCM. Add the substituted aniline and Et

    
    N dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol: In Vitro Kinase Assay (VEGFR-2)

Rationale: A FRET-based assay is standard for determining IC


 values by measuring phosphorylation inhibition.
  • Preparation: Dilute compounds in DMSO (10-point dose-response curve).

  • Enzyme Mix: Combine recombinant VEGFR-2 kinase domain, peptide substrate (poly-Glu-Tyr), and reaction buffer (HEPES, MgCl

    
    , MnCl
    
    
    
    , DTT).
  • Incubation: Add ATP (at

    
     concentration) to initiate the reaction. Incubate at 25°C for 45 minutes.
    
  • Detection: Add EDTA to stop the reaction. Add Eu-labeled anti-phosphotyrosine antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Visualizing the Logic

Diagram: SAR Optimization Logic Flow

This diagram illustrates the iterative decision-making process in optimizing a pyridine carboxamide hit.

SAR_Logic Start Initial Hit: Pyridine Carboxamide Decision1 Analyze Binding Mode (Docking) Start->Decision1 Path_Kinase Target: Kinase (H-Bond Donor/Acceptor) Decision1->Path_Kinase Hinge Binder Path_SDH Target: SDH/Enzyme (Lipophilic Anchor) Decision1->Path_SDH Allosteric Pocket Opt_Kinase Optimize Linker: Urea vs Amide Adjust Pyridine N pos Path_Kinase->Opt_Kinase Opt_SDH Optimize Tail: Add Hydrophobic Bulk (Phenyl/CF3) Path_SDH->Opt_SDH Result Lead Candidate (Sub-micromolar IC50) Opt_Kinase->Result Opt_SDH->Result

Figure 1: Decision tree for optimizing pyridine carboxamide scaffolds based on target class (Kinase vs. SDH).

Diagram: Mechanistic Signaling Pathway (VEGFR Inhibition)

Visualizing how the inhibitor disrupts downstream signaling in cancer cells.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Inhibitor Pyridine Carboxamide Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding (Type II) AKT AKT (Survival) PI3K->AKT Angiogenesis Angiogenesis & Tumor Growth AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK ERK->Angiogenesis

Figure 2: Mechanism of Action. The inhibitor blocks VEGFR-2, halting the PI3K/AKT and RAF/MEK/ERK cascades essential for angiogenesis.

References

  • Mohammed, Y. H. I., et al. (2024).[1] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports.[1][5]

  • Saleh, N. M., et al. (2021).[6] Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie.

  • Wang, J., et al. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry.

  • Barberis, C., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters.

  • Perrin, D. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry.

Sources

Quantum Chemical Profiling of [1,2]Dithiolo[3,4-b]pyridines: Electronic Structure, Reactivity, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Topic: Quantum Chemical Studies of [1,2]Dithiolo[3,4-b]pyridines. Objective: To provide a rigorous technical framework for analyzing the electronic structure, reaction mechanisms, and bioactive potential of dithiolo[3,4-b]pyridine derivatives using Density Functional Theory (DFT) and in silico molecular modeling. Target Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.

The Scientific Premise

The [1,2]dithiolo[3,4-b]pyridine scaffold represents a specialized fused heterocyclic system combining a pyridine ring with a sulfur-rich dithiole core.[1] Unlike the widely studied thienopyridines, this scaffold possesses unique electronic lability due to the disulfide linkage and conjugated imino/amino functionalities. This guide details the computational protocols required to characterize its formation mechanism (specifically the rate-limiting cyclization), frontier molecular orbitals (FMOs) , and ligand-protein binding affinities .

Computational Methodology: The "Self-Validating" Protocol

To ensure scientific integrity, every computational study must be grounded in a validated workflow. The following protocol integrates high-level DFT calculations with experimental verification.

Theoretical Framework & Functional Selection

For sulfur-containing heterocycles, standard functionals often fail to account for dispersion interactions critical to ring stacking and non-covalent binding.

  • Geometry Optimization:

    • Recommended Method: Grimme’s B97-3c .[2][3][4][5][6][7]

    • Causality: This composite method includes "D3" dispersion corrections and short-range geometric constraints by default. It is computationally efficient for medium-sized organic scaffolds (30-50 atoms) while offering accuracy comparable to hybrid functionals like B3LYP-D3 for geometries.

    • Alternative (Spectroscopy): B3LYP/6-311G(d,p) .

    • Causality: Hybrid functionals are superior for predicting vibrational frequencies (IR/Raman) due to better error cancellation in force constant calculations.

  • Solvation Models:

    • CPCM or SMD (Solvation Model based on Density):

    • Context: Essential for mechanistic studies (e.g., studying cyclization in ethanol) and biological profiling (water environment).

The Computational Workflow (Visualization)

G cluster_DFT DFT Optimization Phase cluster_Prop Property Analysis Start Input Structure (X-ray/ChemDraw) Opt Geometry Optimization (B97-3c or B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Verify NIMAG=0) Opt->Freq TS_Search Transition State Search (QST2/QST3 for Mechanism) Freq->TS_Search If Mechanism Study FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO If Property Study TS_Search->FMO MEP MEP Mapping (Reactivity Sites) FMO->MEP NLO NLO Properties (Hyperpolarizability) MEP->NLO Docking Molecular Docking (AutoDock/AlphaFold Models) MEP->Docking Validation Experimental Validation (X-ray/IR/NMR) Docking->Validation

Figure 1: Integrated computational workflow for characterizing dithiolo[3,4-b]pyridines, moving from structural optimization to biological profiling.

Structural & Electronic Analysis

Geometry and Tautomerism

The [1,2]dithiolo[3,4-b]pyridine core often bears amino or imino substituents (e.g., at the 3- or 6-positions).

  • Protocol: You must calculate the relative energies of potential tautomers (e.g., amino-pyridine vs. imino-dihydropyridine forms).

  • Observation: X-ray crystallographic data typically confirms the 1,4-dihydropyridine character when bulky aryl groups are present at position 4. The dithiole ring remains planar, stabilizing the fused system.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) serves as a critical descriptor of kinetic stability and chemical reactivity (Global Hardness, 

).
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the sulfur atoms of the dithiole ring and the amino/imino nitrogen lone pairs. Represents the electron-donating capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring and electron-withdrawing substituents (e.g., -CN, -COOR). Represents the electron-accepting capacity.

  • Significance: A lower

    
     (approx. 2.5 - 3.5 eV for these conjugated systems) correlates with higher polarizability, making these candidates for Non-Linear Optical (NLO)  materials and "soft" ligands for biological targets.
    
Molecular Electrostatic Potential (MEP)

MEP maps are indispensable for predicting non-covalent interactions in drug design.

  • Negative Regions (Red): Concentrated on the pyridine nitrogen (if unprotonated) and the carbonyl oxygens of carboxamide groups. These are H-bond acceptors.

  • Positive Regions (Blue): Localized on the NH protons of the amide or amino groups. These are H-bond donors.

  • Application: This charge distribution directs the orientation of the molecule within the active site of proteins (e.g., Topoisomerase II).

Mechanistic Insights: The Formation Pathway

Recent quantum chemical investigations have elucidated the formation of the [1,2]dithiolo[3,4-b]pyridine system from dithiomalondianilide .[3] Understanding this mechanism is vital for optimizing synthetic yields.

The Reaction Pathway

The synthesis is a cascade reaction involving Michael addition followed by heterocyclization.

  • Stage 1: Michael Addition: Nucleophilic attack of dithiomalondianilide on an activated alkene (e.g., 3-aryl-2-cyanoacrylamide).

  • Stage 2: Pyridine Ring Closure (Rate-Limiting): Intramolecular cyclization to form the 1,4-dihydropyridine core.[2][6][7]

    • Activation Barrier: DFT calculations (B97-3c) reveal this step has a high barrier (~28.8 kcal/mol), making it the rate-determining step (RDS).

  • Stage 3: Oxidative Disulfide Formation: Closure of the dithiole ring, often facilitated by air oxidation or mild oxidants.

Mechanistic Diagram (Visualization)[8]

Reaction R1 Dithiomalondianilide (Thioamide) Int1 Michael Adduct (Stable Intermediate) R1->Int1 Base Cat. (Morpholine) R2 Aryl-Cyanoacrylamide (Michael Acceptor) R2->Int1 Base Cat. (Morpholine) TS1 TS: Pyridine Closure (ΔG‡ ≈ 28.8 kcal/mol) Int1->TS1 Int2 1,4-Dihydropyridine Intermediate TS1->Int2 Rate Limiting Step Prod [1,2]Dithiolo[3,4-b]pyridine (Cyclized Disulfide) Int2->Prod Oxidative Cyclization

Figure 2: Mechanistic pathway for the cascade synthesis of the dithiolo[3,4-b]pyridine scaffold, highlighting the high-energy transition state.

Pharmaceutical Applications & In Silico Profiling

The electronic profile of dithiolo[3,4-b]pyridines suggests potential as bioactive agents (e.g., anticancer, herbicide safeners).

Molecular Docking Protocol
  • Target Selection: Common targets include Topoisomerase II (anticancer) or specific herbicide-target enzymes for agrochemical applications.

  • Procedure:

    • Ligand Prep: Optimize geometry using DFT (B3LYP/6-31G*) to get accurate bond lengths/angles.

    • Docking Engine: Use AutoDock Vina or GalaxySagittarius-AF (AlphaFold models).

    • Interaction Analysis: Look for

      
      -
      
      
      
      stacking (facilitated by the planar dithiole-pyridine core) and H-bonds (amide/amino groups).
ADMET Prediction

Calculated physicochemical parameters (Lipinski's Rule of 5) often show:

  • LogP: Moderate lipophilicity due to the aryl rings and sulfur content, aiding membrane permeability.

  • TPSA (Topological Polar Surface Area): Generally < 140 Ų, suggesting good oral bioavailability.

Data Summary: Quantitative Descriptors

ParameterComputational MethodTypical Value / ObservationSignificance
Activation Energy (

)
DFT (B97-3c)~28.8 kcal/molHigh barrier for pyridine ring closure; requires heat/catalysis.
HOMO-LUMO Gap DFT (B3LYP)2.8 - 3.2 eVIndicates semiconductor potential and chemical softness.
C=O Vibration DFT (Freq) vs. IR~1660 cm⁻¹ (Calc) vs. 1668 cm⁻¹ (Exp)Validates the amide functionality in carboxamide derivatives.
Binding Affinity Molecular Docking-8.0 to -10.0 kcal/molStrong binding potential to protein targets like Topoisomerase II.

References

  • Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies of [1,2]dithiolo[3,4-b]pyridine-5-carboxamides. Source: International Journal of Molecular Sciences (MDPI), 2024. URL:[Link] Context: Primary source for the B97-3c mechanistic study, X-ray data, and docking protocols.

  • One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[1,2]dithiolo[3,4-b]pyridines. Source: Molbank (MDPI), 2023. URL:[Link] Context: Details the synthetic variations and IR/NMR characterization of the tetrahydro-derivatives.

  • Alkyl 4-Aryl-6-amino-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Source: Molecules, 2023.[8][9] URL:[Link] Context: Focuses on the agrochemical applications (herbicide safeners) and structural validation.

  • Grimme B97-3c: A Efficient Composite Method for Organic Geometries. Source: Journal of Computational Chemistry (General Reference for Methodology). URL:[Link] Context: Authoritative grounding for the selection of the B97-3c functional used in the primary studies.

Sources

Strategic Synthesis of Chlorophenyl-(Pyridinyl)-Methylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Target Molecule: (4-Chlorophenyl)(pyridin-2-yl)methanamine hydrochloride CAS: 883548-10-5 (Free base generic) Pharmacophore Class: Diarylmethylamines

The chlorophenyl-(pyridinyl)-methylamine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a wide range of histamine H1 antagonists (e.g., Carbinoxamine, Bepotastine precursors) and anticancer agents. The synthesis of this moiety hinges on the efficient construction of the C-N bond at the benzylic position bridging an electron-deficient pyridine ring and a chlorophenyl ring.

This guide details three distinct synthetic strategies tailored to different research needs:

  • The Robust Laboratory Route: Oxime reduction (High reliability, non-cryogenic).

  • The Modern Asymmetric Route: Ellman’s Sulfinamide (High enantioselectivity, >98% ee).

  • The Industrial Route: Leuckart-Wallach Reaction (Scalable, low cost).

Retrosynthetic Analysis

The construction of the


-substituted amine can be disconnected into three logical precursors: the ketimine/oxime, the ketone, and the organometallic precursors.

Retrosynthesis Target (4-Chlorophenyl)(pyridin-2-yl) methanamine HCl Sulfinyl N-Sulfinyl Imine (Chiral Intermediate) Target->Sulfinyl Acidic Cleavage (Stereoselective) Oxime Ketone Oxime (C=N-OH) Target->Oxime Zn/AcOH Reduction (Racemic) Formamide N-Formyl Derivative (Leuckart Intermediate) Target->Formamide Hydrolysis Ketone (4-Chlorophenyl)(pyridin-2-yl) methanone Sulfinyl->Ketone Ellman Condensation Oxime->Ketone NH2OH·HCl Formamide->Ketone HCOONH4 / Formic Acid Grignard 4-Chlorophenyl MgBr Ketone->Grignard Nucleophilic Addition Nitrile 2-Cyanopyridine Ketone->Nitrile + Grignard

Caption: Retrosynthetic map showing the divergence from the central diaryl ketone intermediate.

Comparative Methodology

FeatureRoute A: Oxime ReductionRoute B: Ellman's SulfinamideRoute C: Leuckart-Wallach
Primary Utility General Lab SynthesisAsymmetric Synthesis (Chiral)Large-Scale / Industrial
Key Reagents Zn dust, Acetic Acid, NH₂OH(R)-tert-butanesulfinamide, Ti(OEt)₄Ammonium Formate, Formic Acid
Conditions Room Temp to RefluxMild (-78°C to RT)High Temp (160-180°C)
Stereocontrol RacemicHigh (>98% ee)Racemic
Yield 70-85%80-95%60-75%
Safety Profile H₂ gas evolution (Flammable)Titanium wasteCO evolution, High Temp

Detailed Protocol: Route A (Oxime Reduction)

This route is selected as the primary protocol due to its operational simplicity, avoidance of expensive catalysts, and high reliability for generating the racemic hydrochloride salt.

Phase 1: Synthesis of the Ketone Intermediate

If the ketone (4-chlorophenyl)(pyridin-2-yl)methanone is not purchased, synthesize via Grignard.

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reaction: Add 4-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv) dropwise to a solution of 2-cyanopyridine (1.0 equiv) in anhydrous THF at 0°C.

  • Workup: Stir at RT for 3h. Quench with aqueous HCl (hydrolysis of the intermediate imine salt). Reflux for 1h to ensure full conversion to ketone. Extract with EtOAc.[1][2]

Phase 2: Oxime Formation
  • Reagents: Ketone (10 mmol), Hydroxylamine hydrochloride (15 mmol), Sodium Acetate (15 mmol).

  • Solvent: Ethanol/Water (3:1).

  • Procedure: Reflux the mixture for 2-3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Isolation: Evaporate EtOH. Add water. The oxime usually precipitates as a solid. Filter, wash with water, and dry.

    • Checkpoint: Expect a white/off-white solid. Yield >90%.

Phase 3: Zinc/Acetic Acid Reduction (The Critical Step)

This method avoids the use of high-pressure hydrogenation or LiAlH₄.

Reagents:

  • (4-Chlorophenyl)(pyridin-2-yl)methanone oxime (5 mmol)

  • Zinc Dust (Activated, 25 mmol, 5 equiv)

  • Glacial Acetic Acid (20 mL)

  • Ammonium Formate (Optional accelerator)[3]

Workflow:

  • Dissolution: Dissolve the oxime in glacial acetic acid in a round-bottom flask.

  • Addition: Add Zinc dust in small portions over 30 minutes. Caution: Exothermic reaction with hydrogen gas evolution. Maintain temperature <50°C using a water bath.

  • Stirring: Stir vigorously at Room Temperature for 6–12 hours. (Ultrasonic irradiation can reduce this to <1 hour).

  • Filtration: Filter off excess Zinc through a Celite pad. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. Basify the residue with 20% NaOH solution to pH >10.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 30 mL). Dry over anhydrous Na₂SO₄.[1]

Phase 4: Hydrochloride Salt Formation
  • Solvation: Dissolve the crude free amine oil in a minimum amount of dry Ethanol or Diethyl Ether.

  • Acidification: Add 2M HCl in Diethyl Ether (or Acetyl Chloride in MeOH) dropwise at 0°C until pH ~2.

  • Crystallization: A white precipitate will form immediately. Stir for 30 mins.

  • Filtration: Filter the solid under N₂ protection (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

ProtocolWorkflow Start Start: Ketone Oxime ZnAdd Add Zn Dust in AcOH Start->ZnAdd Dissolve Filter Filter Zn (Celite) ZnAdd->Filter Stir 6-12h Basify Basify (NaOH) Extract (DCM) Filter->Basify Filtrate Salt Add HCl/Ether Crystallize Basify->Salt Free Amine End Final Product: Amine HCl Salt Salt->End Filter & Dry

Caption: Operational workflow for the Zinc-Acetic Acid reduction protocol.

Advanced Asymmetric Route (Ellman's Sulfinamide)

For drug development requiring enantiopure compounds, the Ellman method is the industry standard.

  • Condensation: React the ketone with (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv) in dry THF. Reflux 12h.

    • Result: Formation of the chiral

      
      -sulfinyl ketimine.
      
  • Reduction: Cool to -48°C. Add L-Selectride (or NaBH₄ for lower stereocontrol).

    • Mechanism:[1][4][5][6] The bulky tert-butyl group directs the hydride attack to a specific face of the imine.

  • Cleavage: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

    • Result: Cleavage of the S-N bond yields the chiral amine hydrochloride salt and volatile sulfur byproducts.

Characterization & Quality Control

TestExpected Result / Signal
Appearance White to off-white crystalline solid
Melting Point 210–215°C (Decomposes)
1H NMR (DMSO-d6) Methine Proton:

5.6–5.8 ppm (s, 1H) Amine Protons:

8.8–9.2 ppm (br s, 3H, NH3+) Pyridine: Distinct doublets/triplets at

8.5 (d), 7.8 (t)
MS (ESI+) m/z = 219.1 [M+H]+ (Free base mass)
IR (KBr) 3400–2800 cm⁻¹ (Broad NH stretch), 1590 cm⁻¹ (C=N Pyridine)

References

  • Synthesis of Chlorophenyl-(pyridinyl)-methylamine Derivatives (Oxime Route)

    • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 2011, 3(4): 209-216.
  • Ellman's Sulfinamide Methodology (Asymmetric)

    • Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews, 2010, 110(6), 3600–3740.
  • Leuckart-Wallach Reaction (Industrial)

    • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023.
  • Zinc/Acetic Acid Reduction Safety & Efficacy

    • The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradi

Sources

Methodological & Application

Synthesis of 6-(4-chlorophenyl)pyridine-3-carboxamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides a detailed protocol for the synthesis of 6-(4-chlorophenyl)pyridine-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on a robust and well-established two-step synthetic sequence: a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by an amidation of the resulting carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction

Pyridine-3-carboxamide derivatives are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities.[1][2] The introduction of an aryl substituent at the 6-position of the pyridine ring, such as a 4-chlorophenyl group, can significantly modulate the pharmacological properties of the parent molecule. The target compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[3] The synthetic approach detailed herein is designed to be efficient, scalable, and utilize readily available starting materials.

Synthetic Strategy Overview

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: Suzuki-Miyaura Cross-Coupling. This step involves the palladium-catalyzed cross-coupling of 6-chloropyridine-3-carboxylic acid with 4-chlorophenylboronic acid. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[6]

  • Step 2: Amidation. The carboxylic acid functional group of the intermediate, 6-(4-chlorophenyl)pyridine-3-carboxylic acid, is then converted to the primary amide. This transformation is a fundamental reaction in organic synthesis. To facilitate this, the carboxylic acid is first activated to a more reactive species to enable its reaction with an amine source.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Amidation 6-chloropyridine-3-carboxylic_acid 6-chloropyridine-3-carboxylic acid Pd_catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) 6-chloropyridine-3-carboxylic_acid->Pd_catalyst 4-chlorophenylboronic_acid 4-chlorophenylboronic acid 4-chlorophenylboronic_acid->Pd_catalyst 6-(4-chlorophenyl)pyridine-3-carboxylic_acid 6-(4-chlorophenyl)pyridine-3-carboxylic acid Pd_catalyst->6-(4-chlorophenyl)pyridine-3-carboxylic_acid Intermediate_acid 6-(4-chlorophenyl)pyridine-3-carboxylic acid Amidation_reagents 1. SOCl₂ or (COCl)₂ 2. NH₄OH Intermediate_acid->Amidation_reagents Final_product This compound Amidation_reagents->Final_product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-(4-chlorophenyl)pyridine-3-carboxylic acid via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed coupling of 6-chloropyridine-3-carboxylic acid and 4-chlorophenylboronic acid. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] A base is required to activate the boronic acid for the transmetalation step.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
6-chloropyridine-3-carboxylic acid157.5610.01.58 g
4-chlorophenylboronic acid156.3712.01.88 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.5578 mg
Potassium Carbonate (K₂CO₃)138.2130.04.15 g
1,4-Dioxane--50 mL
Water--10 mL
Diethyl ether--For extraction
1 M Hydrochloric acid (HCl)--For acidification
Saturated sodium chloride solution (Brine)--For washing
Anhydrous magnesium sulfate (MgSO₄)--For drying

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-3-carboxylic acid (1.58 g, 10.0 mmol), 4-chlorophenylboronic acid (1.88 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (50 mL) and water (10 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove non-polar impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate of the product, 6-(4-chlorophenyl)pyridine-3-carboxylic acid, should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford the pure carboxylic acid. Dry the purified product under vacuum.

Part 2: Synthesis of this compound via Amidation

The conversion of the carboxylic acid to the primary amide is achieved by first activating the carboxyl group by converting it to an acyl chloride, followed by reaction with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this activation step.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
6-(4-chlorophenyl)pyridine-3-carboxylic acid233.658.01.87 g
Thionyl chloride (SOCl₂)118.9716.01.17 mL (1.90 g)
Dichloromethane (DCM)--40 mL
Concentrated Ammonium Hydroxide (28-30%)--20 mL
Saturated sodium bicarbonate solution (NaHCO₃)--For washing
Anhydrous sodium sulfate (Na₂SO₄)--For drying

Step-by-Step Procedure:

  • Acyl Chloride Formation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 6-(4-chlorophenyl)pyridine-3-carboxylic acid (1.87 g, 8.0 mmol) in anhydrous dichloromethane (40 mL). Add thionyl chloride (1.17 mL, 16.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to ensure all thionyl chloride is removed as it will react with the ammonia in the next step.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (20 mL) to the flask with vigorous stirring. Caution: This reaction is exothermic.

  • Extraction and Purification: Allow the mixture to warm to room temperature and continue stirring for 1 hour. Extract the product into dichloromethane (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) or by column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols described above include standard work-up and purification procedures that allow for the isolation of the desired product with high purity. The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material. The identity and purity of the intermediate and final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the final solid product.

References

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC. Available at: [Link]

  • US1617332A - Process for the manufacture of pyridine-3-carboxylic acid amides - Google Patents.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. Available at: [Link]

  • Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO 3 ·pyridine. Available at: [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC. Available at: [Link]

  • Forming amides from a carboxylic acid and its derivatives. (practice) - Khan Academy. Available at: [Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1. Available at: [Link]

  • Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker: Polycyclic Aromatic Compounds - Taylor & Francis. Available at: [Link]

  • CN101851194B - Preparation method of nicotinamide - Google Patents.
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. Available at: [Link]

  • CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents.

Sources

analytical methods for detecting pyridine in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for the Detection and Quantification of Pyridine in Biological Matrices

Mechanistic Insights: The Analytical Challenge of Pyridine

Pyridine (


) is a volatile, highly polar heterocyclic organic compound that serves both as a biomarker for environmental/occupational exposure and as a core structural moiety in numerous pharmaceuticals and endogenous metabolites (e.g., NAD+ precursors).

Detecting pyridine in biological matrices (blood, urine, and tissues) presents a unique set of physicochemical challenges. Pyridine has a low molecular weight (79.1 g/mol ), high water solubility, and a high vapor pressure. During standard sample preparation techniques like solvent evaporation, pyridine is highly prone to evaporative loss[1]. Furthermore, in biological systems, pyridine readily binds to endogenous proteins and macromolecules, necessitating aggressive matrix disruption prior to extraction[1].

To overcome these challenges, analytical scientists must design workflows that exploit pyridine's volatility while mitigating matrix-induced ion suppression. This guide details two self-validating analytical workflows: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS for parent pyridine, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its polar metabolites.

Causality in Experimental Design

A robust bioanalytical method is not merely a sequence of steps; it is a logical system where every chemical manipulation serves a specific mechanistic purpose.

  • Why Headspace SPME (HS-SPME)? Direct liquid injection of complex biological fluids rapidly degrades GC columns and contaminates the MS ion source. HS-SPME extracts only the volatile fraction from the headspace above the sample, leaving non-volatile proteins, lipids, and salts behind[2].

  • Why Alkalinization? Pyridine is a weak base with a pKa of ~5.25. At physiological pH (7.4), a portion exists in its ionized (protonated) form, which is non-volatile. By adding NaOH to shift the sample pH > 9.0, 100% of the pyridine is forced into its deprotonated, volatile free-base form, maximizing its partition into the headspace[3].

  • Why HILIC for LC-MS/MS? While parent pyridine is volatile, its hepatic metabolites (e.g., Pyridine N-oxide, N-Methylpyridinium) are highly polar and non-volatile. Traditional reversed-phase liquid chromatography (RPLC) fails to retain these compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain and separate these polar species before they enter the mass spectrometer[4].

Visualizing the Analytical Logic

SPME_Workflow Sample Biological Sample (Urine/Tissue Homogenate) Alkalinization pH Adjustment (pH > 9) Converts Pyridine to Free Base Sample->Alkalinization IS_Spike Add Pyridine-d5 (IS) Self-Validating Recovery Alkalinization->IS_Spike Incubation Headspace Incubation (80°C, 30 min, Agitation) IS_Spike->Incubation Extraction SPME Fiber Exposure (PDMS/DVB) Incubation->Extraction Desorption Thermal Desorption (GC Inlet, 250°C) Extraction->Desorption Detection GC-MS/MS (MRM) m/z 79 -> 52 Desorption->Detection

HS-SPME-GC-MS/MS workflow for pyridine analysis, highlighting critical pH and thermal steps.

Metabolism_Detection Exposure Pyridine Exposure (Parent Compound) CYP Hepatic CYP450 Metabolism Exposure->CYP In Vivo GCMS GC-MS/MS (Volatile Parent) Exposure->GCMS Direct Extraction NOxide Pyridine N-oxide (Polar) CYP->NOxide Methyl N-Methylpyridinium (Cationic) CYP->Methyl LCMS LC-MS/MS (HILIC) (Non-Volatile Metabolites) NOxide->LCMS Methyl->LCMS

Metabolic pathways of pyridine and the corresponding analytical logic for parent vs. metabolite.

Quantitative Data Summary

The choice of instrumentation directly dictates the sensitivity and throughput of the assay. Below is a comparative summary of validated analytical approaches for pyridine and its derivatives.

ParameterHS-SPME-GC-MS/MSLC-MS/MS (HILIC)EME-DLLME-GC-FID
Target Analytes Parent PyridinePyridine MetabolitesPyridine Derivatives
Biological Matrix Urine, Blood, TissuePlasma, UrineUrine
Sample Volume 1.0 mL / 1.0 g100 - 200 µL1.0 - 5.0 mL
Derivatization None requiredNone requiredNone required
Limit of Detection ~0.006 mg/kg~50 pg/mL~1.0 µg/L
Throughput Moderate (30 min prep)High (5 min prep)Low-Moderate
Reference Grounding [5][4][3]

Detailed Experimental Protocols

Protocol A: HS-SPME-GC-MS/MS for Parent Pyridine in Urine and Tissue

Self-Validating Principle: This protocol embeds a stable isotope-labeled internal standard (Pyridine-d5) at the very first step. Because Pyridine-d5 shares identical extraction thermodynamics and chromatographic behavior with the target analyte, it acts as an internal system suitability check. If the absolute peak area of the IS drops by >20% between samples, the system automatically flags matrix interference or SPME fiber degradation, preventing false negatives[5].

Step 1: Matrix Preparation & Alkalinization

  • Tissue Samples: Accurately weigh 1.0 g of tissue homogenate into a 20 mL precision-thread headspace vial. Add 2.0 mL of LC-MS grade water to create a uniform slurry[5].

  • Urine Samples: Aliquot 1.0 mL of human urine into a 20 mL headspace vial. Add 1.0 mL of 1 M NaOH. Causality: This raises the pH > 9.0, preventing pyridine protonation and ensuring it remains a volatile free base[3].

  • Internal Standard Addition: Using a glass syringe, spike 100 µL of Pyridine-d5 (300 µg/mL in acetone) directly into the sample[5].

  • Immediately seal the vial with a PTFE/silicone septum crimp cap and verify tightness to prevent evaporative loss.

Step 2: Headspace Incubation and Extraction

  • Place the sealed vials in an automated rotary shaker.

  • Incubate at 80 °C for 30 minutes with agitation (150 rpm). Causality: Elevated temperature decreases the partition coefficient of pyridine in the aqueous phase, driving the molecules into the gaseous headspace[5].

  • Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 20 minutes at 80 °C to achieve equilibrium partitioning.

Step 3: GC-MS/MS Analysis

  • Retract the fiber and insert it into the GC inlet operating in splitless mode.

  • Desorb thermally at 250 °C for 3 minutes.

  • Chromatography: Use a VF-5ht capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven from 40 °C (hold 2 min) to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min.

  • Mass Spectrometry: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition for Pyridine (

    
     79 
    
    
    
    52) and Pyridine-d5 (
    
    
    84
    
    
    56)[5].
Protocol B: LC-MS/MS for Pyridine Metabolites in Plasma

Self-Validating Principle: Electrospray Ionization (ESI) is notoriously susceptible to matrix effects (ion suppression) from plasma phospholipids. This protocol utilizes matrix-matched calibration curves alongside a deuterated standard (e.g., 3-Bromopyridine-D4) to continuously normalize ionization efficiency[4].

Step 1: Protein Precipitation

  • Thaw plasma samples on ice to prevent enzymatic degradation of metabolites.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (3-Bromopyridine-D4 at 50 ng/mL)[4].

  • Causality: A 3:1 organic-to-aqueous ratio efficiently crashes >95% of plasma proteins out of solution while keeping the highly polar pyridine metabolites dissolved in the supernatant.

Step 2: Centrifugation & Reconstitution

  • Vortex aggressively for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert[4].

Step 3: HILIC-MS/MS Analysis

  • Chromatography: Inject 2 µL onto a HILIC column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases: Phase A is 10 mM Ammonium formate in water adjusted to pH 3.0 with formic acid. Phase B is 100% Acetonitrile.

  • Causality: The acidic pH of Phase A ensures that pyridine metabolites remain fully ionized (cationic), which enhances their retention on the HILIC stationary phase and maximizes protonation for ESI+ mass spectrometry.

References

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis.
  • A Comparative Guide to the Quantification of 3-Bromopyridine-D4 in Biological M
  • Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid–liquid microextraction followed by gas chromatography determination - ResearchG

Sources

Application Note: Optimized Gas Chromatography Strategies for Pyridine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine is a critical solvent and reagent in pharmaceutical synthesis, yet its analysis via Gas Chromatography (GC) presents distinct challenges due to its basicity and polarity. Improper method conditions frequently result in severe peak tailing, retention time shifts, and poor reproducibility. This guide provides a scientifically grounded approach to pyridine analysis, covering regulatory compliance (USP <467>/ICH Q3C), column selection physics, and validated protocols for both residual solvent testing (Headspace) and purity assays (Direct Injection).

Introduction: The Pyridine Challenge

Pyridine (


) is classified as a Class 2 Residual Solvent  by the ICH Q3C and USP <467> guidelines due to its non-genotoxic animal carcinogenicity.
  • Permitted Daily Exposure (PDE): 2.0 mg/day[1]

  • Concentration Limit: 200 ppm (based on a 10 g daily dose)

The Physicochemical Barrier

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making the molecule a Lewis base. In standard GC workflows, this lone pair interacts strongly with:

  • Silanols (Si-OH): Active sites on the glass liner, quartz wool, or column stationary phase.[1]

  • Metal Ions: Trace impurities in the inlet weldment or non-passivated surfaces.[1]

Consequence: These reversible adsorption/desorption interactions cause the characteristic "shark-fin" tailing, which compromises integration accuracy and elevates the Limit of Quantitation (LOQ).

Method Development Strategy: The Three Pillars

Pillar 1: Column Selection Mechanics

Standard non-polar columns (e.g., 100% dimethylpolysiloxane) are unsuitable for pyridine due to analyte-phase mismatch.[1]

  • For Residual Solvents (USP <467>): You must use a G43 phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane).[1] However, standard G43 columns often fail to resolve pyridine well.

    • Recommendation: Use "Ultra Inert" (UI) or "Select" versions of G43 (e.g., Agilent DB-Select 624UI or Restek Rxi-624Sil MS).[1] These have chemically modified surfaces that shield silanols, ensuring symmetry factors < 1.5.[1]

  • For Purity/Assay: Use a Base-Deactivated PEG (Wax) column (e.g., CAM, Stabilwax-DB, or CP-Wax 51 for Amines). These are cross-linked polyethylene glycol phases treated with a base to neutralize acidic sites, providing perfectly symmetrical peaks for amines.[1]

Pillar 2: Inlet Inertness

The inlet is the primary site of adsorption.

  • Liner: Use Ultra Inert (UI) liners with deactivated wool.[1] Standard glass wool has high surface area and active silanols that will irreversibly trap pyridine.

  • Gold Seals: Replace standard stainless steel seals with gold-plated seals to prevent metal-catalyzed adsorption.[1]

Pillar 3: Sample Introduction
  • Headspace (HS): Preferred for residual solvents.[1][2] Water is the ideal diluent if the drug substance is soluble, as water suppresses silanol activity via hydrogen bonding.

  • Direct Injection: Required for purity assays.[1] Use a high split ratio (1:50) to prevent column overload, which exacerbates tailing.

Visualizing the Decision Matrix

PyridineMethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal Trace Trace / Residual (< 1000 ppm) Goal->Trace Residual Solvent Assay High Conc. / Purity (> 1%) Goal->Assay Purity/Reagent Matrix Is sample volatile/thermally stable? Trace->Matrix DI Direct Injection GC Assay->DI HS Headspace GC (HS-GC) Matrix->HS Yes (Preferred) Matrix->DI No (High Boiling Matrix) Col_Trace Column: G43 (624-type) Must be 'Ultra Inert' or 'Select' HS->Col_Trace DI->Col_Trace If following USP <467> Col_Assay Column: Base-Deactivated Wax (e.g., CAM, Stabilwax-DB) DI->Col_Assay

Figure 1: Decision tree for selecting the appropriate sample introduction and stationary phase for pyridine analysis.

Experimental Protocols

Protocol A: Residual Pyridine via Headspace GC-FID

Application: Compliance testing for pharmaceutical drug substances (USP <467>).[1][3] Rationale: Headspace isolates the volatile pyridine from the non-volatile drug matrix, protecting the column and liner from contamination.

Instrument Parameters
ParameterSettingCausality / Note
System GC-FID with Headspace SamplerFID is robust for hydrocarbons/heterocycles.[1][4]
Column DB-Select 624UI or Rxi-624Sil MS (30 m x 0.32 mm x 1.8 µm)Thick film (1.8 µm) increases retention of volatiles; UI deactivation prevents tailing.[1]
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split Mode (1:5), 220°CLow split saves sample; temp prevents discrimination.[1]
Liner 2mm ID Straight, DeactivatedNarrow ID improves band focusing for HS injections.[1]
Oven Program 40°C (20 min) → 10°C/min → 240°C (5 min)Low initial temp is critical for focusing volatile pyridine.
Detector FID @ 250°CKeep >20°C above max oven temp to prevent condensation.
Headspace Sampler Conditions
  • Oven Temp: 80°C (Water diluent) or 100°C (DMSO/DMF diluent). Note: Pyridine boils at 115°C; equilibration at 80°C is sufficient for vapor pressure partition.

  • Equilibration Time: 30 minutes.

  • Loop/Transfer Line: 90°C / 100°C (Must be hotter than the vial to prevent condensation).

Procedure
  • Standard Prep: Prepare a stock solution of pyridine in water at 10,000 ppm. Dilute to working standard of 200 ppm (Limit level).

  • Sample Prep: Accurately weigh 0.5 g of drug substance into a 20 mL HS vial. Add 5.0 mL of diluent (Water preferred; DMSO if insoluble).[1] Cap immediately.

  • System Suitability: Inject the standard 6 times.

    • Acceptance Criteria: %RSD of peak area ≤ 5.0%; Tailing Factor ≤ 1.5.[1]

Protocol B: Pyridine Purity Assay via Direct Injection

Application: Checking purity of pyridine raw material or high-concentration reaction mixtures.[1] Rationale: A base-deactivated Wax column is used here because G43 phases often overload and tail badly at high concentrations.[1]

Instrument Parameters
ParameterSettingCausality / Note
Column CAM or Stabilwax-DB (30 m x 0.25 mm x 0.25 µm)"DB" stands for Deactivated Base.[1] Specific for amines.
Inlet Split Mode (1:50), 250°CHigh split ratio prevents column overload (fronting).[1]
Liner Ultra Inert Split Liner with WoolWool promotes vaporization; deactivation prevents adsorption.[1]
Oven Program 60°C (1 min) → 15°C/min → 220°C (5 min)Fast ramp; pyridine elutes early.
Carrier Gas Helium @ 1.2 mL/minStandard flow for 0.25 mm ID columns.[1]

Troubleshooting & Optimization Mechanics

The "Shark-Fin" Tailing Diagnosis

If pyridine elutes with a sharp front and a long, dragging tail, the cause is active sites , not column overload (which causes "shark-fin" fronting).

Mechanism of Action: Pyridine (


) interacts with free silanols (

):

This is a reversible equilibrium.[1] As the concentration of pyridine in the gas phase drops (tail of the peak), molecules stuck to silanols slowly release, delaying their elution.

Corrective Actions:

  • Trim the Column: Cut 10-20 cm from the inlet end of the column. This removes the "guard" section that accumulates non-volatile matrix debris (which creates new active sites).

  • Liner Replacement: If tailing persists after trimming, replace the liner.[1] Ensure you do not touch the wool with bare fingers (oils create active sites).[1]

  • Solvent Effect: If using Direct Injection, ensure the sample solvent matches the column polarity.[1] For Wax columns, use polar solvents (Methanol, Water). Injecting Pyridine in Hexane onto a Wax column can cause phase collapse/beading.

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] USP-NF.[1]

  • International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1] (2021).[1][5]

  • Restek Corporation. Advanced Capillary Column Technology Improves Analysis of Volatile Amines.[1] (Application Note).

  • Agilent Technologies. Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column. (2012).[1]

  • Lynam, K. & Stevens, J. Pyridine and GC Capillary Column, is it safe? (ResearchGate Discussion & Technical Insights).

Sources

Application Note: Advanced Molecular Docking Protocol for Pyridine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridine-3-Carboxamide Pharmacophore: Mechanistic Grounding

The pyridine-3-carboxamide scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic targets, ranging from human kinases like Glycogen Synthase Kinase-3β (GSK-3β)[1] to bacterial electron transport proteins such as Mycobacterium tuberculosis QcrB[2].

As a Senior Application Scientist, I approach the molecular docking of this scaffold not merely as a geometric fitting exercise, but as an electronic and thermodynamic puzzle. The pyridine-3-carboxamide moiety is uniquely amphoteric in its hydrogen-bonding capabilities. The carboxamide group acts as both a hydrogen-bond donor (-NH₂) and acceptor (=O), while the pyridine nitrogen provides a secondary acceptor site. When docking these analogs into kinase hinge regions (e.g., GSK-3β), the rotation around the C(aryl)-C(carbonyl) bond dictates the binding pose, making rigorous conformational sampling and tautomeric state preparation non-negotiable.

Self-Validating Docking Architecture

A robust computational protocol must be a self-validating system. To prevent the propagation of false positives (a common pitfall in high-throughput virtual screening), this protocol integrates a mandatory Re-Docking Validation Gate . Before any novel analogs are screened, the co-crystallized ligand must be extracted, stripped of its coordinates, and re-docked. If the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose exceeds 1.5 Å, the grid parameters and force field must be recalibrated.

DockingWorkflow LPrep Ligand Preparation (DFT/OPLS4, Tautomers) Dock Molecular Docking (SP/XP Glide or Vina) LPrep->Dock PPrep Protein Preparation (PDB: 6Y9S / 6HWH) Grid Grid Generation (Define Val135 Hinge Region) PPrep->Grid Grid->Dock Val Self-Validation (RMSD < 1.5 Å Re-docking) Dock->Val Post Post-Docking Analysis (MM-GBSA, MD Simulation) Val->Post

Caption: Fig 1. Standardized, self-validating molecular docking workflow for pyridine-3-carboxamide analogs.

Step-by-Step Methodology

Ligand Preparation: Conformational & Electronic State Control

The partial double-bond character of the amide bond restricts rotation, but the bond connecting the carboxamide to the pyridine ring is freely rotatable. Failure to sample these rotamers will result in missed binding poses.

  • Structure Generation: Draw the 2D structures of the pyridine-3-carboxamide analogs.

  • State Generation (LigPrep/AutoDockTools): Generate possible protonation states at physiological pH (7.4 ± 0.5). The pyridine nitrogen typically remains unprotonated (pKa ~5.2), but substituent effects can alter this.

  • Tautomer & Rotamer Sampling: Explicitly generate tautomers for the carboxamide group. Ensure the cis and trans rotamers relative to the pyridine nitrogen are sampled.

  • Geometry Optimization: Optimize the 3D geometries using Density Functional Theory (DFT/B3LYP/6-31G**) or the OPLS4 force field to resolve steric clashes[2].

Target Protein Preparation: The GSK-3β Paradigm

For this protocol, we utilize the high-resolution (2.03 Å) crystal structure of human GSK-3β complexed with an imidazo[1,5-a]pyridine-3-carboxamide inhibitor (PDB ID: 6Y9S)[3].

  • Structure Import: Import PDB 6Y9S into your modeling environment (e.g., Schrödinger Maestro).

  • Preprocessing: Assign bond orders, add missing hydrogen atoms, and build missing side chains.

  • Water Management (Causality Check): Do not blindly delete all waters. In GSK-3β, structural waters often mediate interactions between the pyridine nitrogen and the DFG motif (Asp200). Retain waters with ≥3 hydrogen bonds to the protein backbone; delete bulk solvent.

  • Optimization: Run a restrained minimization (e.g., OPLS4) converging heavy atoms to an RMSD of 0.3 Å to relieve structural tension.

Grid Generation & Pharmacophore Constraints
  • Centering: Center the receptor grid box on the co-crystallized imidazo[1,5-a]pyridine-3-carboxamide ligand in 6Y9S. Set the inner box to 10 × 10 × 10 Å to allow sufficient sampling space for extended analogs.

  • Constraint Application: To ensure target specificity, apply a hydrogen-bond constraint to the backbone amide of Val135 [4]. The carboxamide oxygen must accept a hydrogen bond from the Val135 -NH, while the carboxamide -NH₂ must donate to the Val135 -C=O.

InteractionLogic Core Pyridine-3-carboxamide AmideNH Carboxamide -NH2 (H-bond Donor) Core->AmideNH AmideO Carboxamide =O (H-bond Acceptor) Core->AmideO PyridineN Pyridine Ring -N (H-bond Acceptor) Core->PyridineN Val135 GSK-3β Val135 (Hinge Region) AmideNH->Val135 Backbone C=O AmideO->Val135 Backbone NH Asp200 GSK-3β Asp200 (DFG Motif) PyridineN->Asp200 Water-mediated

Caption: Fig 2. Pharmacophore interaction mapping of pyridine-3-carboxamide in the GSK-3β binding pocket.

Docking Execution & The Re-Docking Validation Gate
  • Re-Docking (The Gate): Extract the native ligand (Inhibitor 16) from 6Y9S. Dock it using Standard Precision (SP) or Extra Precision (XP) Glide settings.

  • Validation: Calculate the RMSD between the docked pose and the native crystal coordinates. If RMSD ≤ 1.5 Å , the protocol is validated[1].

  • Screening: Proceed to dock the prepared library of pyridine-3-carboxamide analogs. Generate up to 10 poses per ligand to account for carboxamide rotamers.

Post-Docking Thermodynamic Validation (MM/GBSA)

Empirical scoring functions (like GlideScore or Vina) are notoriously poor at accurately ranking congeneric series due to simplified desolvation penalty calculations.

  • Subject the top 10% of docked complexes to Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

  • Calculate the binding free energy (

    
    ) using the VSGB 2.0 solvation model. This step rigorously accounts for the energetic cost of desolvating the highly polar carboxamide group upon binding.
    

Quantitative Benchmarks

To assist in evaluating your docking results, the following table summarizes expected quantitative benchmarks derived from validated literature models for pyridine-3-carboxamide analogs across two primary targets: GSK-3β (Kinase) and QcrB (Anti-tubercular).

Target ProteinPDB ID / ModelCo-Crystallized Ligand CoreRe-Docking RMSD ThresholdExpected Docking Score (kcal/mol)Expected MM/GBSA

Human GSK-3β 6Y9S[3]Imidazo[1,5-a]pyridine-3-carboxamide≤ 1.50 Å-8.5 to -11.0-45.0 to -65.0 kcal/mol
M. tuberculosis QcrB 6HWH (Homology)[2]Imidazo[1,2-a]pyridine-3-carboxamideN/A (Homology Model)-9.6 to -10.1-50.0 to -70.0 kcal/mol

Note: Compounds scoring higher than the expected ranges should be visually inspected for unphysical steric clashes or unsatisfied buried hydrogen bond donors.

References

  • 6Y9S: Crystal structure of GSK-3b in complex with the imidazo[1,5-a]pyridine-3-carboxamide inhibitor 16. RCSB Protein Data Bank.3

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. National Institutes of Health (NIH) / PMC.1

  • Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. Austin Publishing Group.4

  • Homology modeling and molecular docking simulation of some novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) series as inhibitors of Mycobacterium tuberculosis. ResearchGate.2

Sources

synthesis of pyridine-3-carboxamide analogs for bacterial wilt control

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Pyridine-3-Carboxamide Analogs for Ralstonia solanacearum Control

Executive Summary

Bacterial wilt, caused by the soil-borne pathogen Ralstonia solanacearum, devastates solanaceous crops (tomato, potato, tobacco) worldwide.[1][2] Traditional copper-based bactericides often exhibit phytotoxicity and environmental persistence. This guide details the synthesis and evaluation of pyridine-3-carboxamide (nicotinamide) analogs , specifically focusing on thiazole-linked derivatives. These compounds have emerged as potent virulence inhibitors, targeting bacterial lectins and biofilm formation without the severe phytotoxicity associated with heavy metals.

Introduction & Rationale

Ralstonia solanacearum invades plant roots, colonizes xylem vessels, and produces excessive exopolysaccharides (EPS), leading to vascular clogging and wilting.[1][3] Why Pyridine-3-carboxamides?

  • Structural Homology: The pyridine core mimics natural signaling molecules, allowing these analogs to interfere with Quorum Sensing (QS) and Type III Secretion Systems (T3SS).

  • Lead Compound: Recent high-impact studies (Mohammed et al., 2024) identified N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (referred to here as Analog 4a ) as a lead candidate. It binds to the R. solanacearum lectin (PDB: 4CSD), disrupting host recognition and adhesion.

Chemical Synthesis Protocol

Objective: Synthesize Analog 4a via a convergent route involving Hantzsch thiazole synthesis followed by amide coupling.

Reagents & Equipment
  • Precursors: 4-Chlorophenacyl bromide, Thiourea, 6-Hydroxynicotinic acid.

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvents: Ethanol (EtOH), DMF (Dimethylformamide), DCM (Dichloromethane).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Workflow Diagram (Synthesis)

SynthesisScheme cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Amide Coupling A 4-Chlorophenacyl bromide C Intermediate A: 2-Amino-4-(4-chlorophenyl)thiazole A->C EtOH, Reflux, 4h B Thiourea B->C E Target Analog 4a C->E D 6-Hydroxynicotinic Acid D->E EDC/HOBt, DIPEA DMF, RT, 12h

Figure 1: Convergent synthesis of thiazole-linked pyridine-3-carboxamide analogs.

Step-by-Step Procedure

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (Intermediate A)

  • Dissolve 4-chlorophenacyl bromide (10 mmol) in absolute ethanol (20 mL).

  • Add thiourea (10 mmol) to the solution.

  • Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Cool to room temperature. A precipitate will form.

  • Filter the solid and wash with cold ethanol.

  • Neutralize the hydrobromide salt by suspending in water and adding 10% NaHCO₃ until pH 8. Filter the free base and dry.

    • Checkpoint: Yield should be >85%. Appearance: Yellowish solid.

Step 2: Amide Coupling (Target Analog 4a)

  • Dissolve 6-hydroxynicotinic acid (5 mmol) in dry DMF (10 mL).

  • Add EDC·HCl (6 mmol) and HOBt (6 mmol). Stir at 0°C for 30 mins to activate the carboxylic acid.

  • Add Intermediate A (5 mmol) and DIPEA (10 mmol) to the reaction mixture.

  • Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.

  • Filter and purify via recrystallization from Ethanol/DMF or column chromatography (DCM:MeOH 95:5).

    • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the amide proton singlet around 10.5–11.0 ppm.

Biological Evaluation Protocols

Protocol A: In Vitro Antibacterial Assay (Turbidimetry)

Purpose: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Culture R. solanacearum (strain GMI1000 or local virulent isolate) in CPG (Casamino acid-Peptone-Glucose) broth at 28°C for 24h. Adjust to OD₆₀₀ = 0.1 (~10⁸ CFU/mL).

  • Treatment: Prepare stock solutions of Analog 4a in DMSO.

  • Assay:

    • In a 96-well plate, add 190 µL of bacterial suspension.

    • Add 10 µL of compound stock to reach final concentrations (e.g., 10, 20, 50, 100 µg/mL).

    • Controls: DMSO (Negative), Streptomycin (Positive).

  • Incubation: Incubate at 28°C with shaking (180 rpm).

  • Measurement: Measure OD₆₀₀ at 0h, 12h, 24h, and 48h.

    • Calculation: Inhibition Rate (%) = [(OD_control - OD_treatment) / OD_control] × 100.

Protocol B: In Vivo Pot Experiment (Tomato)

Purpose: Evaluate disease control efficiency (DCE) in a greenhouse setting.

  • Host: Susceptible tomato cultivar (e.g., 'Moneymaker') at the 4-leaf stage.

  • Inoculation: Root wounding method. Pour 10 mL of bacterial suspension (OD₆₀₀ = 0.3) into the soil around the roots.

  • Treatment:

    • Preventive: Spray plants with Analog 4a (100 µg/mL + 0.1% Tween 20) 24h before inoculation.

    • Curative: Spray plants 24h after inoculation.

  • Scoring: Monitor daily for 14 days. Use a disease index (0 = healthy, 4 = dead).

    • DCE Calculation: DCE (%) = [(DI_control - DI_treatment) / DI_control] × 100.

Mechanism of Action (MOA)

The efficacy of pyridine-3-carboxamides stems from their ability to bind to the Lectin domain of R. solanacearum. This binding blocks the bacterium's ability to attach to the host xylem wall and initiate biofilm formation. Furthermore, these compounds downregulate the expression of virulence genes associated with the Type III Secretion System (T3SS).

MOA Pathway Diagram

MOA Compound Pyridine-3-carboxamide (Analog 4a) Target Bacterial Lectin (PDB: 4CSD) Compound->Target High Affinity Binding (H-bonds/Pi-stacking) Downstream1 Inhibition of Surface Adhesion Target->Downstream1 Downstream2 Suppression of Biofilm Formation Downstream1->Downstream2 Outcome Reduced Virulence & Disease Control Downstream2->Outcome

Figure 2: Mechanism of Action targeting bacterial lectins to disrupt pathogenicity.

Data Summary (Representative)

Table 1: Comparative In Vitro Efficacy (MIC)

Compound R1 (Pyridine Ring) R2 (Thiazole Ring) MIC (µg/mL)
Analog 4a 6-OH 4-Cl-Phenyl 12.5
Analog 4b 6-H 4-Cl-Phenyl 50.0
Streptomycin N/A N/A 10.0

| Thiodiazole Copper | N/A | N/A | 100.0 |

Note: The hydroxyl group at position 6 (Analog 4a) significantly enhances binding affinity compared to the unsubstituted analog (4b).

References

  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.[4][5][6][7][8] Scientific Reports, 14, 11118.[2][6]

  • Genin, S., & Denny, T. P. (2012). Pathogenomics of the Ralstonia solanacearum species complex.

  • Li, L., et al. (2016). Resveratrol and Coumarin: Novel Agricultural Antibacterial Agent against Ralstonia solanacearum In Vitro and In Vivo.[5] Molecules, 21(11), 1558.

  • Hikichi, Y., et al. (2017). The Ralstonia solanacearum Type III Secretion System.

Sources

application of pyridine carboxamides in cancer therapy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyridine Carboxamides in Oncology – From Kinase Targeting to Metabolic Reprogramming

Executive Summary

Pyridine carboxamides represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for two distinct classes of antineoplastic agents: Type I/II Kinase Inhibitors (e.g., Sorafenib, Regorafenib) and NAMPT Metabolic Inhibitors (e.g., FK866/APO866). This guide provides a technical roadmap for researchers utilizing these compounds to modulate tumor signaling and metabolism. It details the mechanistic divergence of the pyridine pharmacophore, provides validated protocols for kinase selectivity profiling and intracellular NAD+ quantification, and offers troubleshooting strategies for lead optimization.

Mechanistic Dualism: One Scaffold, Two Targets

The pyridine carboxamide moiety functions as a "molecular hinge," but its biological output depends entirely on its substitution pattern and spatial orientation.

A. Kinase Inhibition (The Sorafenib Class)

In multi-kinase inhibitors, the pyridine carboxamide acts as a hydrogen bond donor/acceptor pair within the ATP-binding pocket.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the "hinge region" (e.g., Cys919 in VEGFR2), while the carboxamide oxygen interacts with conserved residues (e.g., Asp1046). This stabilizes the inhibitor in the "DFG-out" (inactive) conformation.

  • Key Application: Angiogenesis inhibition (VEGFR) and proliferation blockade (RAF/MEK/ERK).

B. Metabolic Reprogramming (The FK866 Class)

In NAMPT inhibitors, the pyridine ring mimics Nicotinamide (NAM).

  • Mechanism: The pyridine ring stacks between Tyr18 and Phe193 in the NAMPT active site.[1] It is phosphoribosylated to form a transition-state analog, effectively locking the enzyme and shutting down the NAD+ salvage pathway.

  • Key Application: Inducing "oncometabolic stress" in tumors with high NAD+ turnover (e.g., glioblastoma, leukemia).

Visualization: Signaling & Metabolic Pathways

The following diagram illustrates the parallel impact of pyridine carboxamides on Kinase signaling and NAD+ metabolism.

G cluster_kinase Kinase Signaling Axis (Sorafenib-like) cluster_metabolic NAD+ Salvage Pathway (FK866-like) Ligand Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) [Target of Pyridine Carboxamide] Ligand->RTK RAS RAS-GTP RTK->RAS Prolif Cell Proliferation & Angiogenesis RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Prolif NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme [Target of Pyridine Carboxamide] NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ Pool NMN->NAD ATP ATP Production NAD->ATP PARP PARP/Sirtuins (DNA Repair) NAD->PARP Death Metabolic Collapse (Apoptosis) ATP->Death Depletion PARP->Death Failure Inhibitor1 Sorafenib/Regorafenib Blocks ATP Pocket Inhibitor1->RTK Inhibitor2 FK866/CHS-828 Blocks NAM Binding Inhibitor2->NAMPT

Caption: Dual mechanism of pyridine carboxamides targeting RTK signaling (Left) and NAD+ Biosynthesis (Right).

Experimental Protocols

Protocol A: High-Throughput Kinase Selectivity Profiling

Purpose: To validate the "on-target" specificity of Sorafenib analogs and quantify "off-target" liabilities (e.g., cardiotoxicity via hERG or unintentional kinase inhibition).

Materials:

  • Recombinant Kinase Panel (VEGFR2, BRAF V600E, PDGFRβ, c-Kit).

  • FRET-based tracer or ADP-Glo™ Reagents.

  • 384-well white, low-volume plates.

Workflow:

  • Compound Preparation: Prepare 10 mM stocks of pyridine carboxamide derivatives in 100% DMSO. Perform 1:3 serial dilutions (10 points) starting at 10 µM.

  • Enzyme Reaction Assembly:

    • Dispense 2 µL of compound into wells.

    • Add 4 µL of Kinase/Peptide Substrate mix.

    • Critical Step: Pre-incubate for 10 minutes at RT to allow the pyridine carboxamide to equilibrate with the ATP pocket (Type II inhibitors often exhibit slow-binding kinetics).

  • ATP Initiation: Add 4 µL of ATP (at

    
     concentration for each specific kinase).
    
  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo) and read Luminescence/Fluorescence.

  • Data Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

Expert Insight: Pyridine carboxamides are often Type II inhibitors (binding the inactive DFG-out conformation). Ensure your assay buffer does not contain high concentrations of activating co-factors that force the kinase into a "DFG-in" state, as this will artificially lower the potency of your compounds [1].

Protocol B: Cellular NAD+ Quantification (For NAMPT Inhibitors)

Purpose: To measure the functional efficacy of FK866-like derivatives. Direct cytotoxicity assays (MTT) are often delayed (48-72h); NAD+ depletion is the proximal biomarker (visible at 6-12h).

Materials:

  • Cell Line: A549 or HCT116 (High NAMPT expressors).

  • Lysis Buffer: 0.5 M Perchloric Acid (HClO4). Note: Acidic lysis stabilizes NAD+ and degrades NADH.

  • Neutralization Buffer: 3 M Potassium Carbonate (K2CO3).

  • Cycling Buffer: 100 mM Phosphate Buffer, alcohol dehydrogenase (ADH), ethanol, resazurin/diaphorase.

Step-by-Step Methodology:

  • Seeding: Seed 10,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with pyridine carboxamide inhibitors (e.g., 1 nM – 1 µM) for 24 hours .

  • Extraction (The "Acid-Base" Method):

    • Aspirate media completely.

    • Add 50 µL 0.5 M HClO4 . Incubate 5 min on shaker.

    • Add 50 µL 3 M K2CO3 . (CO2 gas will evolve; shake gently).

    • Centrifuge plate at 1,500 x g for 5 min to pellet salt precipitates.

  • Cycling Reaction:

    • Transfer 20 µL supernatant to a fresh plate.

    • Add 80 µL Cycling Mix (ADH + Ethanol + Resazurin).

    • Mechanism:[1][2][3] ADH reduces NAD+ to NADH using ethanol; Diaphorase uses NADH to reduce Resazurin (non-fluorescent) to Resorufin (highly fluorescent), regenerating NAD+. The rate of fluorescence increase is proportional to initial [NAD+].

  • Measurement: Kinetic read (Ex 530nm / Em 590nm) for 30 minutes.

Comparative Data: Pyridine Carboxamide Efficacy

The following table summarizes key performance metrics for standard pyridine carboxamide therapeutics, serving as a benchmark for new derivatives.

CompoundClassPrimary TargetIC50 (Biochemical)Cellular Effect (EC50)Key Structural Feature
Sorafenib Kinase InhibitorVEGFR2, CRAF90 nM (VEGFR2)3-6 µM (HepG2)Urea linker + N-methylpicolinamide
Regorafenib Kinase InhibitorVEGFR2, TIE2~30 nM (VEGFR2)1-2 µM (HepG2)Fluorinated central phenyl ring
FK866 NAMPT InhibitorNAMPT0.3 nM~1 nM (A549)Pyridine cap + alkene linker
CHS-828 NAMPT InhibitorNAMPT< 2 nM~2 nM (MCF-7)Cyanoguanidine linker

Data aggregated from standard medicinal chemistry literature [2][3].

Troubleshooting & Optimization

Issue 1: "My kinase inhibitor shows weak potency in cellular assays despite good biochemical IC50."

  • Cause: High intracellular ATP competition or poor permeability.

  • Solution: Pyridine carboxamides are often P-gp substrates. Perform a Caco-2 permeability assay. Structurally, ensure the "tail" region (opposite the pyridine) is lipophilic enough to cross membranes but not so large it clashes with the solvent front of the kinase.

Issue 2: "NAD+ assay results are highly variable."

  • Cause: NADH contamination or incomplete neutralization.

  • Solution: The acidic lysis step is non-negotiable. NADH degrades rapidly in acid, leaving only NAD+. If you use a neutral lysis buffer (e.g., Triton X-100), you are measuring total NAD(H), which blunts the signal window of NAMPT inhibitors. Ensure the pH after K2CO3 addition is between 7.0 and 8.0 using pH paper on a dummy well.

Issue 3: "Compounds precipitate in cell media."

  • Cause: Pyridine carboxamides can have low aqueous solubility due to the flat aromatic rings.

  • Solution: Limit final DMSO concentration to 0.5%. If precipitation occurs, consider converting the pyridine nitrogen to a hydrochloride salt to improve dissolution kinetics before adding to media.

References

  • Promega Corporation. (2024). Kinase Selectivity Profiling System: General Panel Protocol. Retrieved from

  • National Institutes of Health (NIH). (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide. Retrieved from

  • R&D Systems. (2024). FK 866: NAMPT Inhibitor Mechanism and Properties. Retrieved from

  • MDPI. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Retrieved from

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from

Sources

high-performance liquid chromatography (HPLC) for pyridine metabolite analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Pyridine Metabolite Analysis

Abstract & Introduction

The pyridine nucleotide metabolome, centered on Nicotinamide Adenine Dinucleotide (NAD+), is a critical regulator of cellular energy (redox reactions) and signaling (sirtuin/PARP activity).[1] Dysregulation of these metabolites is implicated in aging, neurodegeneration, and metabolic diseases.

The Analytical Challenge: Quantifying pyridine metabolites is notoriously difficult due to three factors:

  • Polarity: Metabolites range from moderately polar (Nicotinamide) to highly polar/ionic (NAD+, NADPH), making retention on standard C18 columns poor without modification.

  • Redox Instability: The oxidized forms (NAD+, NADP+) degrade rapidly in alkali, while reduced forms (NADH, NADPH) degrade rapidly in acid.

  • Isomeric Interference: Structural isomers (e.g., NAD+ vs.

    
    -NAD) and matrix interferences often co-elute.
    

This guide presents two distinct, field-validated protocols: Method A (Ion-Pairing RP-HPLC) for robust UV/Fluorescence quantification, and Method B (HILIC) for high-sensitivity LC-MS/MS applications.

Part 1: The Biological & Analytical Context

To design an effective separation, one must understand the metabolic flux and chemical properties of the analytes.

NAD_Metabolism Trp Tryptophan NA Nicotinic Acid (NA) Trp->NA De Novo NMN NMN NA->NMN Preiss-Handler NAM Nicotinamide (NAM) NAM->NMN Salvage (NAMPT) NAD NAD+ NMN->NAD NMNATs NAD->NAM Consumption (Sirtuins/PARPs) NADH NADH NAD->NADH Redox (Glycolysis/TCA) NADP NADP+ NAD->NADP NADK NADPH NADPH NADP->NADPH Redox

Figure 1: Simplified NAD+ Biosynthetic and Redox Pathways. The diversity in charge states (neutral NAM vs. zwitterionic NAD+) dictates the chromatographic strategy.

Part 2: Sample Preparation (The Critical Step)

WARNING: Standard extraction (e.g., simple methanol precipitation) often leads to the destruction of up to 50% of NADPH or NAD+ depending on pH.

Protocol: The "Dual Extraction" Method This method uses parallel extractions to preserve both oxidized and reduced forms.

Reagents:

  • Acid Extraction Buffer: 0.5 M Perchloric Acid (HClO₄) or 5% Trichloroacetic acid (TCA).

  • Alkali Extraction Buffer: 0.5 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Neutralizing Agents: 3 M K₂CO₃ (for acid extracts) and 3 M KH₂PO₄ (for alkali extracts).

Workflow:

  • Harvest: Rapidly harvest cells/tissue. Crucial: Keep temperature < 4°C.

  • Split Sample: Divide the sample into two equal aliquots.

  • Aliquot A (Oxidized Forms - NAD+, NADP+):

    • Add Acid Extraction Buffer (5:1 v/w ratio).

    • Homogenize immediately on ice.

    • Centrifuge (12,000 x g, 10 min, 4°C).

    • Collect supernatant and neutralize to pH 7.0 with 3 M K₂CO₃ .

    • Note: NADH/NADPH are destroyed here.

  • Aliquot B (Reduced Forms - NADH, NADPH):

    • Add Alkali Extraction Buffer (5:1 v/w ratio).

    • Homogenize immediately.

    • Centrifuge (12,000 x g, 10 min, 4°C).

    • Collect supernatant and neutralize to pH 7.0 with 3 M KH₂PO₄ .

    • Note: NAD+/NADP+ are destroyed here.

  • Filtration: Filter both neutralized extracts through 0.22 µm PTFE filters before injection.

Extraction_Workflow cluster_Acid Path A: Oxidized Forms (NAD+, NADP+) cluster_Base Path B: Reduced Forms (NADH, NADPH) Sample Biological Sample (Tissue/Cells) Split Split Sample Sample->Split Acid Add Acid (HClO4) Destroys Reduced Forms Split->Acid Base Add Base (KOH) Destroys Oxidized Forms Split->Base NeutA Neutralize (K2CO3) Acid->NeutA ResultA Extract A: Contains NAD+, NADP+ NeutA->ResultA NeutB Neutralize (KH2PO4) Base->NeutB ResultB Extract B: Contains NADH, NADPH NeutB->ResultB

Figure 2: Dual Extraction Workflow ensuring stability of redox couples.

Part 3: Method A - Ion-Pairing RP-HPLC (Robust/UV)

Best for: Routine quantification, labs without Mass Spec, absolute quantification of high-abundance metabolites (NAD+, ATP, NAM). Mechanism: The ion-pairing agent (Tetrabutylammonium) masks the negative charges of the phosphate groups, allowing the polar nucleotides to interact with the hydrophobic C18 stationary phase.

Chromatographic Conditions:

ParameterSpecification
Column C18 RP Column (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm.
Mobile Phase A 100 mM Potassium Phosphate Buffer (pH 6.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) .
Mobile Phase B 100% Methanol (HPLC Grade).
Flow Rate 1.0 mL/min
Temperature 25°C (Room Temp)
Detection UV: 254 nm (NAD+, NAM, NMN, ATP) Fluorescence: Ex 340 nm / Em 460 nm (NADH, NADPH specific).

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Injection
10.09010Elute NAM/NMN
20.07030Elute NAD+/NADH
25.06040Elute NADP+/NADPH
30.0982Re-equilibration

Technical Insight:

  • pH Criticality: The pH must be kept between 5.5 and 6.5. Below 5.0, NADH degrades; above 7.5, the ion-pairing agent loses efficacy on the silica surface.

  • Column Dedication: Once a column is used with ion-pairing agents, it is permanently modified. Do not use this column for other methods.

Part 4: Method B - HILIC-MS/MS (High Sensitivity)

Best for: Low-abundance metabolites (NMN, MNA), small sample volumes, and high specificity. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water layer on a polar stationary phase. This avoids the use of non-volatile ion-pairing agents, making it MS-compatible.

Chromatographic Conditions:

ParameterSpecification
Column Amide-based HILIC (e.g., Waters BEH Amide or Tosoh TSKgel Amide-80), 100 x 2.1 mm, 1.7 µm or 3 µm.
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH ~9.0).
Mobile Phase B Acetonitrile (ACN) + 0.1% Ammonium Hydroxide.
Flow Rate 0.3 - 0.4 mL/min
Detection MS/MS (ESI Triple Quad): Positive/Negative Switching Mode.

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BNote
0.01090High organic start
2.01090Isocratic hold
12.06040Linear Gradient
15.06040Wash
15.11090Re-equilibration

MS/MS Transitions (Example):

AnalytePolarityPrecursor (m/z)Product (m/z)
NAD+ Positive664.1136.1 (Nicotinamide moiety)
NADH Negative664.1408.0
NMN Positive335.1123.1
NAM Positive123.180.1

Technical Insight:

  • Sample Diluent: Samples must be dissolved in at least 50% Acetonitrile before injection. Injecting a 100% aqueous sample into a HILIC column causes peak distortion ("breakthrough").

  • Ammonium Hydroxide: Used to improve the peak shape of phosphate-containing compounds by minimizing interaction with stainless steel surfaces.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing (NAD+) Metal interaction or Column aging.Passivate system with 30% Phosphoric acid (remove column first). Use PEEK tubing.
NADH Peak Missing Acid degradation during prep.Check pH of extraction. Ensure rapid neutralization. Keep samples at 4°C.
RT Shift (Method A) Temperature fluctuation or Ion-Pair conc.Use a column oven (25°C). Prepare fresh mobile phase daily (TBAHS is hygroscopic).
High Backpressure (Method B) Salt precipitation.Ensure high-organic mobile phase B has at least 5% water content to keep salts soluble.

References

  • Trammell, S. A., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites. Computational and Structural Biotechnology Journal.

  • Lu, W., et al. (2018). Metabolomic Analysis of the NAD+ Metabolome. Methods in Molecular Biology.

  • Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology.

  • Sporty, J. L., et al. (2008). Quantitation of NAD+ biosynthesis from the tryptophan pathway in mammals. Methods in Enzymology.

Sources

Application Note: Microwave-Assisted Synthesis of Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Pyridine carboxamides—encompassing nicotinamides, picolinamides, and isonicotinamides—are highly privileged pharmacophores in modern drug discovery. They form the structural backbone of numerous therapeutics, including poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and novel antimicrobial agents[1].

Historically, the synthesis of these amides via conventional thermal heating has been plagued by prolonged reaction times (12–24 hours), suboptimal yields due to the steric hindrance of substituted pyridines, and a heavy reliance on toxic, high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP)[2].

As a Senior Application Scientist, I have transitioned our workflows to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, we can directly activate polar molecules, drastically reducing reaction times from hours to minutes. More importantly, this localized superheating allows us to replace toxic organic solvents with neat water, establishing a highly efficient, self-validating, and green synthetic pipeline[2].

Mechanistic Insights: Causality in Microwave Amidation

To optimize a microwave protocol, one must understand the physical chemistry driving the reaction. Microwave irradiation does not alter the fundamental mechanism of amidation; rather, it accelerates it through dielectric heating .

When polar solvents (like water) and ionic intermediates (like uronium salts) are exposed to a microwave field (typically 2.45 GHz), their dipoles continuously align and realign with the oscillating electromagnetic field. This molecular friction generates rapid, volumetric heat[1].

The TBTU-Mediated Coupling Pathway

In our primary aqueous protocol, we utilize TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling reagent.

  • Deprotonation: The sterically hindered base DIPEA (N,N-diisopropylethylamine) deprotonates the pyridine carboxylic acid. Causality: DIPEA is chosen over triethylamine because its bulkiness prevents it from acting as a competing nucleophile.

  • Activation: The carboxylate attacks TBTU to form a highly reactive OBt (hydroxybenzotriazole) active ester.

  • Amidation: The target amine attacks the active ester. Causality: Under conventional heating in water, the active ester often hydrolyzes before the amine can attack. Microwave irradiation accelerates the nucleophilic attack exponentially, allowing the amidation to outpace the competing hydrolysis pathway[2].

Reaction_Mechanism S1 Carboxylate Anion (Deprotonated by DIPEA) S2 Uronium Intermediate (Attack on TBTU) S1->S2 S3 Active Ester Formation (OBt Leaving Group) S2->S3 S4 Amine Nucleophilic Attack (Accelerated by MW) S3->S4 S5 Amide Bond Formation + HOBt Byproduct S4->S5

Mechanistic pathway of TBTU-mediated amidation accelerated by microwave dielectric heating.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents and solvents inherently drives the product toward easy isolation, minimizing the need for downstream chromatographic purification.

Protocol A: Green Aqueous Synthesis of Pyridine Carboxamides

This method is ideal for standard primary and secondary aromatic or aliphatic amines coupling with nicotinic or picolinic acids[2].

Reagents:

  • Pyridine carboxylic acid derivative (1.0 mmol)

  • Target Amine (1.1 mmol)

  • TBTU (1.5 mmol)

  • DIPEA (3.0 mmol)

  • Deionized Water (2.5 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add the pyridine carboxylic acid (1.0 mmol) and the amine (1.1 mmol).

  • Solvation & Basification: Add 2.5 mL of deionized water followed by DIPEA (3.0 mmol). Causality: Adding the base before the coupling reagent ensures the acid is fully deprotonated, preventing the amine from forming an unreactive salt complex.

  • Activation: Add TBTU (1.5 mmol) to the suspension. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 10–15 minutes (Dynamic power modulation, max 200 W)[2].

  • Self-Validating Isolation: Allow the vial to cool to room temperature. Causality: Because the highly lipophilic pyridine carboxamide product is insoluble in water, it will precipitate out of the solution upon cooling. The HOBt byproduct and excess DIPEA salts remain water-soluble.

  • Workup: Filter the precipitate under vacuum, wash with cold water (2 × 5 mL), and dry under high vacuum to afford the pure amide.

MW_Amidation_Workflow A Pyridine Carboxylic Acid + Amine D Microwave Irradiation (100 °C, 10-15 min) A->D B Coupling Reagent (TBTU) + Base (DIPEA) B->D C Solvent: Neat Water (High Microwave Absorbance) C->D E Pyridine Carboxamide (Target Product) D->E

Workflow for the microwave-assisted green synthesis of pyridine carboxamides in aqueous media.

Protocol B: Two-Step Acid Chloride Route for Deactivated Amines

For highly sterically hindered or electronically deactivated anilines where TBTU fails, the acid chloride intermediate must be utilized[3].

Step-by-Step Methodology:

  • Chlorination: Reflux picolinic acid (5.0 mmol) in toluene (10 mL) with thionyl chloride (SOCl₂, 10.0 mmol) at 80 °C for 4 hours. Evaporate under vacuum to yield picolinoyl chloride[3].

  • Microwave Coupling: In a microwave vial, combine the crude picolinoyl chloride (1.0 mmol), the deactivated amine (1.0 mmol), and pyridine (2.0 mmol) as both base and solvent (or use tert-butyl acetate/TEA).

  • Irradiation: Irradiate at 50–80 °C for 15 minutes[3].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Data & Performance Metrics

The transition from conventional thermal heating to microwave irradiation yields profound improvements in both efficiency and environmental impact. The data below summarizes the comparative performance for the synthesis of 5-substituted-pyridine-2-carboxamides[2],[3].

Metric / ParameterConventional Thermal HeatingMicrowave-Assisted SynthesisCausality / Scientific Driver
Reaction Time 12 – 24 hours10 – 15 minutesDielectric heating provides instantaneous, volumetric energy transfer[1].
Average Yield 60% – 70%81% – 89%Rapid kinetics outpace side reactions (e.g., active ester hydrolysis)[2].
Solvent Used DMF, NMP, or TolueneNeat WaterHigh dielectric constant of water makes it an ideal microwave absorber[2].
Purification Column ChromatographyDirect PrecipitationProduct insolubility in water allows for simple vacuum filtration[2].
E-Factor (Waste) High (>50)Low (<5)Elimination of toxic organic solvents and silica gel waste.

Troubleshooting & Process Optimization

  • Incomplete Conversion in Water: If LCMS indicates unreacted acid, the amine may be too lipophilic to interact with the active ester in the aqueous phase. Solution: Add 10-20% (v/v) of a microwave-transparent co-solvent like ethanol or acetonitrile to increase solubility without losing the dielectric heating benefits of water.

  • Vial Over-pressurization: Microwave synthesis in water at 100 °C generates pressure. Solution: Always use pressure-rated vials with properly crimped septa. Ensure the reaction volume does not exceed 50% of the vial's total capacity to allow for vapor expansion.

  • Epimerization of Chiral Amines: While MW heating is fast, excessive temperatures can cause racemization. Solution: Cap the maximum temperature at 80 °C and extend the irradiation time to 20 minutes. The use of HATU instead of TBTU can also suppress epimerization due to the superior leaving group properties of HOAt.

References

  • Source: NIScPR (niscair.res.in)
  • Source: PMC / NIH (nih.gov)
  • Source: PMC / NIH (nih.gov)

Sources

Application Note: In Vitro Assessment of Cytotoxic Activity for Bipyridine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bipyridine-3-carbonitriles represent a privileged scaffold in medicinal chemistry, combining the chelating potential of the bipyridine moiety with the pharmacophoric reactivity of the cyano group. While promising as anticancer agents—often acting through DNA intercalation, kinase inhibition (e.g., PIM-1, VEGFR-2), or mitochondrial disruption—their lipophilicity presents significant challenges in in vitro assays. This application note provides a rigorous, standardized workflow for assessing the cytotoxic potency of these compounds, specifically addressing solubility artifacts, IC50 determination, and mechanistic validation via apoptosis assays.

Compound Handling & Pre-Analytical Variables

The "Solubility Paradox": Bipyridine-3-carbonitriles are often highly crystalline and lipophilic. A common error in cytotoxicity screening is "pseudo-cytotoxicity," where micro-precipitates settle on the cell monolayer, causing physical stress or optical interference during readout, rather than true biochemical toxicity.

Solubilization Protocol
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

    • Critical Step: If the compound resists solvation, sonicate at 40 kHz for 5-10 minutes at 37°C. Visual inspection for turbidity is insufficient; use a nephelometer or simple light scattering check if available.

  • Working Solutions:

    • Dilute stock into serum-free culture media immediately prior to treatment.

    • Maximum DMSO Tolerance: Ensure final well concentration is

      
       (v/v). Higher levels can permeabilize membranes, masking the compound's specific effect.
      

Primary Screening: MTT Cell Viability Assay

The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan is the industry standard for this class of compounds.

Experimental Design
  • Cell Lines: HepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma), and A549 (Lung carcinoma) are highly relevant due to reported sensitivity to pyridine-carbonitrile pharmacophores [1][2].

  • Controls:

    • Negative: 0.5% DMSO in media.

    • Positive: Doxorubicin (1 µM) or Cisplatin (10 µM).

    • Blank: Media + MTT (no cells) to subtract background absorbance.[1]

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Volume: 100 µL.
  • Attachment: Incubate for 24 hours at 37°C, 5% CO

    
     to allow monolayer formation.
    
  • Treatment:

    • Aspirate old media carefully.[1][2]

    • Add 100 µL of fresh media containing serial dilutions of the bipyridine derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Replicates: Minimum of n=3 (n=6 recommended for edge-effect mitigation).

  • Exposure: Incubate for 48 to 72 hours . (Bipyridines often act via cell-cycle arrest; 24h is insufficient for phenotypic expression).

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours until purple precipitates are visible.

  • Solubilization:

    • Aspirate media (critical for adherent cells) or add solubilizing agent directly (for suspension).[1]

    • Add 100 µL DMSO.[2] Shake plate orbitally (150 rpm) for 15 mins.

  • Readout: Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Cell Viability:


[3][4]
  • IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (sigmoidal dose-response).

Mechanistic Validation: Apoptosis vs. Necrosis

Cytotoxicity data alone does not reveal the mode of death. Bipyridine-3-carbonitriles frequently induce apoptosis via Reactive Oxygen Species (ROS) generation and mitochondrial membrane depolarization [3][4].[5]

Annexin V-FITC / PI Flow Cytometry
  • Rationale: Distinguishes early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).

  • Protocol Summary:

    • Treat cells (

      
       in 6-well plate) with IC50 concentration for 24h.
      
    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 615 nm for PI).

Visualizations

Experimental Workflow

The following diagram outlines the critical path from compound solubilization to IC50 generation.

CytotoxicityWorkflow Compound Bipyridine-3-Carbonitrile Solid Powder Solubilization Solubilization (DMSO Stock 10mM) Check for Precipitates! Compound->Solubilization Sonicate Dilution Serial Dilution (Serum-Free Media) Max 0.5% DMSO Solubilization->Dilution Treatment Treatment (48-72h) 37°C, 5% CO2 Dilution->Treatment Seeding Cell Seeding (HepG2/MCF-7) 10k cells/well Seeding->Treatment 24h Attachment MTT MTT Addition (Formazan Formation) Treatment->MTT Readout Absorbance Read (570 nm) MTT->Readout DMSO Solubilization Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Step-by-step workflow for high-throughput cytotoxicity screening of bipyridine derivatives.

Mechanism of Action Pathway

Bipyridine derivatives often act through a mitochondrial pathway involving ROS accumulation.

MechanismPath Drug Bipyridine-3-CN (Intracellular) Target Target Binding (DNA/Tubulin/Kinase) Drug->Target ROS ROS Accumulation (Oxidative Stress) Target->ROS Induces Mito Mitochondrial Depolarization (ΔΨm) Target->Mito Direct Action ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed signaling cascade: ROS generation and mitochondrial dysfunction leading to apoptosis.[5]

Comparison of Activity (Reference Data)

Typical IC50 ranges for bipyridine-3-carbonitrile derivatives against standard cancer cell lines.

Compound ClassCell LineIC50 Range (µM)Mechanism NoteRef
2,2'-Bipyridine-3-carbonitrile HepG21.5 - 10.0ROS-mediated Apoptosis[3]
Pyridine-3-carbonitrile (Fused) MCF-73.5 - 37.0Tubulin/Eg5 Inhibition[2]
Ru(II)-Bipyridine Complexes A5492.0 - 12.8DNA Intercalation[4]
Standard (Cisplatin) HepG2~9.0DNA Crosslinking[5]

References

  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Molecules. (2021). Link

  • Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Anti-Cancer Agents in Medicinal Chemistry. (2016). Link

  • 2,2'-Bipyridine Derivatives exert anticancer effects inducing apoptosis. Dove Medical Press. (2024). Link

  • Cytotoxicity evaluation and DNA interaction of RuII-bipy complexes containing coumarin-based ligands. Dalton Transactions. (2013). Link

  • Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid. Molecules. (2021).[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Pyridine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine carboxamide derivatives are ubiquitous in modern drug discovery, serving as core scaffolds for kinase inhibitors, anti-tubercular agents, and allosteric modulators. However, the electron-deficient nature of the pyridine ring, combined with the potential for metal chelation and epimerization, often complicates amide bond formation.

This technical support guide provides mechanistic troubleshooting, validated protocols, and decision-making frameworks to help researchers optimize amidation yields and overcome common synthetic bottlenecks.

Part 1: FAQ – Reagent Selection & Mechanistic Causality

Q1: Why does standard HATU amidation fail or stall when coupling pyridine carboxylic acids with amines in DCM? A: The failure of HATU-mediated coupling of pyridine carboxylic acids is typically caused by two factors: incorrect base selection and solvent incompatibility. Using pyridine as a base with HATU is detrimental because pyridine acts as a competing nucleophile, stalling the reaction at the activated ester stage [2]. Additionally, dichloromethane (DCM) is often insufficiently anhydrous; trace water rapidly hydrolyzes the highly reactive O-At (7-azabenzotriazole) active ester. Solution: Switch to a strictly non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to cleanly deprotonate the acid without competing for the electrophilic center. Replace DCM with anhydrous DMF or NMP to ensure complete solubility of the polar pyridine intermediates and maintain anhydrous conditions [2, 3].

Q2: How do I minimize epimerization when coupling chiral amines with racemization-prone pyridine carboxylic acids? A: Traditional coupling reagents (DCC, EDC, HATU) often promote epimerization at the


-stereocenter via direct enolization or the formation of an oxazolone intermediate. To suppress this, the optimal system is propylphosphonic anhydride (T3P) combined with pyridine as the base [1].
Causality: T3P activates the carboxylic acid to form a mixed phosphonic anhydride. When pyridine is used as the base, it maintains a mildly basic environment that is insufficient to deprotonate the 

-proton, thereby preventing enolization. Furthermore, the T3P/pyridine system efficiently couples even relatively non-nucleophilic anilines at 0 °C to room temperature, providing amides in high yields with >99% enantiopurity [1, 4].

Q3: My reaction with 3-aminopyridine and an activated pyridine carboxylic acid yields an inactive anhydride instead of the desired amide. What is the bottleneck? A: 3-Aminopyridine is a highly reluctant, non-nucleophilic amine due to the electron-withdrawing effect of the pyridine nitrogen. When using mild activation methods (like oxalyl chloride with catalytic DMF at room temperature), the reaction often stalls at the symmetric anhydride stage because the amine is not nucleophilic enough to attack it. Solution: You must bypass the symmetric anhydride by using a more aggressive activation strategy. Converting the acid to an acyl chloride using neat thionyl chloride (


) at elevated temperatures, or utilizing the T3P/pyridine protocol, provides the necessary electrophilic driving force to overcome the poor nucleophilicity of the amine [1].

Part 2: Troubleshooting Guide – Common Synthesis Bottlenecks

Bottleneck 1: Difficult Purification due to Polar Pyridine Byproducts

Symptom: The target pyridine carboxamide co-elutes with coupling reagent byproducts (e.g., urea derivatives from EDC/DCC or phosphine oxides from PyBOP) during silica gel chromatography. Intervention: Transition to the T3P coupling protocol. The remnants of T3P (cyclic anhydride opening to yield phosphonic acid) are highly water-soluble. A simple aqueous wash (e.g., saturated


 followed by dilute 

or water) completely removes the byproducts, often yielding >95% pure product without the need for column chromatography [4].
Bottleneck 2: Poor Yields with Hindered Secondary Amines

Symptom: LC-MS shows the formation of the active ester, but the addition of a bulky secondary amine does not yield the product. Intervention: The steric bulk prevents the amine from attacking the active ester. Pre-mix the acid with HATU and DIPEA for exactly 15 minutes to ensure full active ester formation before adding the amine [2]. If this fails, convert the carboxylic acid to an acyl fluoride using DAST or cyanuric fluoride; acyl fluorides are less sterically demanding and highly resistant to hydrolysis, making them ideal for hindered couplings [2].

Part 3: Quantitative Data & Reagent Comparison

To streamline reagent selection, the following table summarizes the performance metrics of common coupling systems specifically applied to pyridine carboxamide synthesis:

Coupling ReagentOptimal BasePreferred SolventEpimerization RiskYield for Hindered AminesWorkup Difficulty
T3P PyridineEtOAc, DMFVery LowHighEasy (Water-soluble byproducts)
HATU DIPEADMF, NMPHighModerateModerate (Requires chromatography)
EDC / HOBt TEA / DIPEADCM, DMFModerateLowModerate (Urea byproducts)

(Acyl Chloride)
None / PyridineNeat / DCMVery HighVery HighHard (Harsh conditions, side reactions)

Part 4: Experimental Protocols

Protocol A: Low-Epimerization Amidation using T3P and Pyridine

This self-validating protocol is designed for racemization-prone substrates and ensures easy isolation.

  • Preparation: Dissolve the pyridine carboxylic acid (1.0 eq) and the amine (1.05 eq) in ethyl acetate (EtOAc) or DMF (0.2 M concentration).

  • Base Addition: Add pyridine (3.0 eq) to the mixture and cool the reaction flask to 0 °C using an ice bath.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.2 eq). Note: The dropwise addition mitigates the mild exotherm associated with phosphonic anhydride activation.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Monitor completion via LC-MS (typically 4-12 hours).

  • Isolation: Quench the reaction with water. Wash the organic layer sequentially with saturated aqueous

    
     and 1N 
    
    
    
    . This removes all water-soluble phosphonic acid byproducts and excess pyridine.
  • Recovery: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the pure pyridine carboxamide.
    
Protocol B: Standard HATU/DIPEA Coupling for Non-Chiral Substrates

Optimized for standard primary and secondary amines where epimerization is not a concern.

  • Activation: Dissolve the pyridine carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Pre-mixing: Stir for exactly 15 minutes at room temperature to ensure complete active ester formation.

  • Coupling: Add the amine (1.1 eq) to the activated mixture and stir at room temperature for 2-12 hours.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to pull DMF into the aqueous phase) and saturated

    
    .
    
  • Purification: Purify via silica gel chromatography to remove trace tetramethylurea byproducts.

Part 5: Amidation Workflow Visualization

AmidationWorkflow Start Pyridine Carboxylic Acid + Amine Substrates Chiral Are substrates prone to epimerization? Start->Chiral T3P Use T3P + Pyridine (0°C to RT) Chiral->T3P Yes Hindered Is the amine highly hindered or non-nucleophilic? Chiral->Hindered No HATU Use HATU + DIPEA in Anhydrous DMF Hindered->HATU No (Standard primary/secondary) AcidChloride Use Acyl Chloride or Acyl Fluoride Method Hindered->AcidChloride Yes (e.g., 3-aminopyridine)

Decision tree for optimizing pyridine carboxamide synthesis based on substrate properties.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Available at:[Link]

  • ResearchGate Technical Discussion. (2018). "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?". Available at:[Link]

  • Zhao, J., et al. (2019). "Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect." ACS Chemical Neuroscience (via PMC). Available at:[Link]

Technical Support Center: Pyridine Detection in Environmental Water

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-ENV-8260-OPT Subject: Troubleshooting recovery, peak shape, and sensitivity issues for Pyridine analysis.

Executive Summary & Method Selection

Pyridine (


) presents a "perfect storm" of analytical challenges: it is highly water-soluble, volatile, and basic (

).[1] Standard protocols often fail because pyridine elutes in the void volume of C18 columns (LC) or is lost during solvent evaporation (GC).

The Golden Rule: Do not treat Pyridine like a standard neutral organic pollutant. You must control its ionization state to achieve successful extraction and chromatography.

Method Selection Decision Tree

Use this logic flow to determine the correct instrument platform for your specific sensitivity needs.

MethodSelection Start START: Define Sensitivity Needs Level Target LOD? Start->Level High ppm to high ppb (> 50 µg/L) Level->High Screening Low low ppb to ppt (< 10 µg/L) Level->Low Trace Analysis HPLC HPLC-UV or LC-MS (Direct Injection) High->HPLC Matrix Matrix Complexity? Low->Matrix GC GC-MS (Headspace/SPME) Clean Clean (Drinking Water) Matrix->Clean Static Headspace Dirty Dirty (Wastewater) Matrix->Dirty SPME (Fiber Protection) Clean->GC Dirty->GC

Figure 1: Decision matrix for selecting the optimal analytical platform based on required sensitivity and sample complexity.

Troubleshooting Guide: GC-MS Analysis

Primary Challenge: Low recovery and poor sensitivity. Root Cause: Pyridine is highly soluble in water.[1] Standard Liquid-Liquid Extraction (LLE) with methylene chloride yields poor results because the pyridine prefers the aqueous phase.

Q: Why is my pyridine signal extremely low despite spiking?

A: You are likely extracting at neutral pH. At pH 7, pyridine (pKa 5.[1]2) exists in equilibrium between its neutral and protonated forms.[1] The protonated form (


) is non-volatile and stays in the water, failing to enter the headspace.

The Fix: The "Salting-Out Basic" Protocol You must force pyridine into the gas phase by modifying the matrix.

ParameterOptimization StrategyMechanism
pH Adjustment Adjust to pH > 10 using saturated

or 5M NaOH.
Ensures 99.9% of pyridine is neutral (uncharged), drastically increasing volatility (

).[1]
Ionic Strength Add >25% (w/v) NaCl to the sample."Salting out" effect reduces the solubility of organics in water, pushing them into the headspace.
Temperature Heat to 60°C - 80°C .Increases vapor pressure.[1] Warning: >80°C increases water vapor pressure, potentially saturating the trap.
Q: Which SPME fiber is best for Pyridine?

A: Carboxen/PDMS (Car/PDMS) or DVB/Car/PDMS. Do not use pure PDMS (non-polar).[1] Pyridine is polar; it requires the adsorption mechanism of Carboxen (carbon molecular sieve) for retention.

Troubleshooting Guide: LC-MS / HPLC Analysis

Primary Challenge: Severe peak tailing and retention loss. Root Cause: The "Silanol Effect."[2][3]

Q: Why does my pyridine peak look like a shark fin (tailing)?

A: Secondary Silanol Interactions. On standard silica-based C18 columns, residual silanol groups (


) are acidic.[1][2]
  • The Mechanism: At neutral pH, silanols deprotonate to

    
    .[1]
    
  • The Interaction: Protonated pyridine (

    
    ) binds electrostatically to 
    
    
    
    .[1]
  • The Result: Some molecules stick, some elute, causing a long tail.[1]

SilanolEffect cluster_legend Interaction Types Silica Silica Surface (Si-O-) Pyridine Pyridine (PyH+) Silica->Pyridine Electrostatic Attraction (TAILING) C18 C18 Ligand (Hydrophobic) C18->Pyridine Weak Retention Bad Unwanted Interaction Good Desired Retention

Figure 2: Mechanism of peak tailing. The electrostatic bond between the stationary phase and analyte competes with the primary retention mechanism.

Q: C18 isn't working. What is the alternative?

A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC is the industry standard for small, polar, basic heterocycles.

Recommended HILIC Protocol:

  • Column: Amide-bonded silica or Bare Silica (e.g., TSKgel Amide-80 or equivalent).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[1]8) or Ammonium Formate (pH 3.0).[1][4]

  • Mobile Phase B: Acetonitrile (ACN).[1][4]

  • Isocratic Mode: Start with 90% ACN .[1]

    • Why? Water is the "strong" solvent in HILIC.[4] High organic content forces pyridine to partition into the water-enriched layer on the column surface.

Q: I must use C18. How do I fix the tailing?

If you cannot switch columns, you must suppress the silanol activity:

  • High pH Method (Best for Peak Shape): Use a hybrid-silica column (e.g., chemically cross-linked) that survives pH 10.[1] At pH 10, Pyridine is neutral and does not interact with silanols.[1]

  • Ion-Pairing (Legacy Method): Add 5-10 mM Hexanesulfonic Acid to the mobile phase.[1] This masks the charge but will permanently contaminate your MS source. Not recommended for routine MS work.

Sensitivity & Matrix Interference
Q: I see "Ghost Peaks" of pyridine in my blanks. Why?

A: Laboratory Contamination. Pyridine is a common solvent and reagent in organic synthesis.

  • Check 1: Are you using "HPLC Grade" or "LC-MS Grade" solvents? Standard ACS grade often contains trace pyridine.

  • Check 2: The septum. Repeated injections can cause septum bleed which may contain pyridine-like artifacts.[1] Use PTFE-lined septa.[1]

Q: How do I correct for matrix suppression in wastewater?

A: Use Deuterated Internal Standards (IS). External calibration is insufficient for environmental water due to variable ionization suppression.

  • Protocol: Spike every sample and standard with Pyridine-d5 .[1]

  • Quantification: Use the ratio of Area(Pyridine) / Area(Pyridine-d5).

  • Mass Shifts:

    • Pyridine (Target): m/z 79

    • Pyridine-d5 (IS): m/z 84[1]

References
  • U.S. EPA. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link][1]

  • Pawliszyn, J. (Ed.).[1] (1999).[1] Applications of Solid Phase Microextraction. Royal Society of Chemistry. (Foundational text on SPME theory and pH optimization).

  • Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][4][5][6] Analytical and Bioanalytical Chemistry, 402(1), 231–247.[1] [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417.[1] [Link]

Sources

challenges in the synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a Tier 3 Engineering Escalation resource. It assumes the user is familiar with basic organic synthesis but requires intervention for specific, high-value failure modes common to diarylmethylamine scaffolds.

Status: Active | Escalation Level: Tier 3 (Senior Scientist) | Topic: Synthesis & Salt Formation

📋 System Overview

Target Molecule: (4-Chlorophenyl)(pyridin-2-yl)methanamine dihydrochloride CAS Registry (Generic): 20388-87-8 (Free base analog) Chemical Class: Diarylmethylamine / Antihistamine Pharmacophore Critical Attributes: [1][2][3]

  • Chirality: Racemic (unless asymmetric catalysis is specified).

  • Basicity: Two basic centers (Pyridine

    
    , Primary Amine 
    
    
    
    ).
  • Stability: Free base is sensitive to oxidative degradation; HCl salt is hygroscopic.

🎫 Ticket #409: "Dechlorination during Reductive Amination"

User Report:

"I am attempting to synthesize the target amine via reductive amination of (4-chlorophenyl)(pyridin-2-yl)methanone using Pd/C and hydrogen gas in methanol. LC-MS shows 40% conversion to the des-chloro analog (phenyl-pyridyl-methylamine). The chlorine is falling off the phenyl ring. How do I stop this?"

👨‍🔬 Expert Resolution

Root Cause Analysis: Aromatic chloro-substituents are highly susceptible to hydrogenolysis (hydrodechlorination) under standard Pd/C hydrogenation conditions, especially in the presence of amine products which can act as HCl scavengers, accelerating the catalyst turnover for dechlorination.

Protocol Adjustment (The "Zn/AcOH" Switch): Switching from catalytic hydrogenation to a chemical reduction via an oxime intermediate eliminates the risk of dechlorination.

Step-by-Step Workflow:

  • Oxime Formation:

    • React ketone with Hydroxylamine HCl (

      
      ) and Sodium Acetate in Ethanol.
      
    • Reflux for 2-4 hours.

    • Checkpoint: Ensure complete consumption of ketone by TLC (Ketones are hard to remove later).

  • Zinc Reduction (The Fix):

    • Dissolve the Oxime in Glacial Acetic Acid.

    • Add Zinc Dust (activated) in portions at

      
      .
      
    • Mechanism:[4][5][6][7] Zn donates electrons directly to the

      
      -system of the oxime, cleaving the N-O bond without interacting with the aromatic C-Cl bond.
      
    • Workup: Filter Zn residues, basify with

      
       to pH > 10, and extract with DCM.
      

Alternative Catalytic Route (If Hydrogenation is Mandatory): If you must use hydrogenation, switch the catalyst from Palladium to Platinum on Carbon (Pt/C) or Raney Nickel .

  • Additive: Add 0.1 eq of Thiophene . It selectively poisons the highly active sites responsible for hydrogenolysis while leaving the imine reduction sites active.

🎫 Ticket #412: "Product Oiling Out During Salt Formation"

User Report:

"I isolated the free base as a yellow oil. I dissolved it in ethanol and added 4M HCl in dioxane. Instead of white crystals, a dark brown sticky gum separated at the bottom. Scratching the flask doesn't help."

👨‍🔬 Expert Resolution

Root Cause Analysis: This is a classic "Oiling Out" (Liquid-Liquid Phase Separation) event. It occurs when the salt is generated too rapidly in a solvent where the salt's melting point is depressed below the reaction temperature due to supersaturation and impurities.

Corrective Protocol: The "Dual-Solvent" Crystallization Do not add acid directly to the concentrated free base. Use this thermodynamically controlled precipitation method:

ParameterSpecificationReason
Solvent A (Good Solvent) Isopropanol (IPA) or EthanolSolubilizes free base; moderate solubility for salt.
Solvent B (Anti-Solvent) Diethyl Ether or MTBELow solubility for salt; induces crystallization.
Acid Source HCl gas (bubbled) or HCl in IPAAvoids water (which promotes oiling).

Procedure:

  • Dissolve the crude free base in IPA (5 mL per gram).

  • Cool solution to 0-5°C .

  • Add HCl/IPA solution dropwise very slowly with vigorous stirring.

  • Critical Step: If turbidity turns to oil, STOP . Reheat to dissolve the oil, then cool slower.

  • Once a stable haze forms, add Solvent B (Ether) dropwise until the solution is slightly cloudy.

  • Seed with a crystal from a previous batch (if available) or scratch the glass interface.

  • Allow to stand at -20°C overnight.

Visualization: Troubleshooting Decision Tree

CrystallizationLogic Start Start: Addition of HCl CheckState Observation? Start->CheckState Precipitate White Solid Forms CheckState->Precipitate Ideal Oil Sticky Gum/Oil Forms CheckState->Oil Failure Action1 Heat to reflux (redissolve) Oil->Action1 Action2 Add more polar solvent (IPA) Action1->Action2 Action3 Cool SLOWLY (1°C/min) Action2->Action3 Action3->Precipitate Success

Caption: Logic flow for recovering from an oiling-out event during hydrochloride salt formation.

🎫 Ticket #415: "Stoichiometry & Hygroscopicity Issues"

User Report:

"My elemental analysis is off. The theoretical Cl content for the dihydrochloride is 28%, but I'm getting 21%. Also, the solid turns into a puddle on the balance."

👨‍🔬 Expert Resolution

Issue 1: Mono- vs. Dihydrochloride The pyridine nitrogen (


) is much less basic than the primary amine (

).
  • 21% Cl Result: Indicates you likely isolated the Monohydrochloride (approx theoretical Cl depending on MW) or a non-stoichiometric solvate.

  • Fix: To force the dihydrochloride, you must use a large excess of HCl (>3.0 equivalents) and ensure the solvent system is anhydrous (water allows the pyridine HCl to dissociate).

Issue 2: Hygroscopicity Pyridinyl amine salts are notoriously hygroscopic.

  • Immediate Fix: Dry the salt in a vacuum oven at

    
     over 
    
    
    
    for 24 hours.
  • Storage: Store under Argon/Nitrogen in a desiccator. Do not weigh out in open air for prolonged periods.

🔬 Scientific Validation & Mechanisms[5]

Reaction Pathway Analysis

The choice of synthetic route dictates the impurity profile. The Oxime Route is superior for halogenated aromatics because it avoids the metal-hydride species responsible for removing the chlorine.

SynthesisPathways cluster_0 Route A: Catalytic (High Risk) cluster_1 Route B: Chemical Reduction (Recommended) Ketone Chlorophenyl-Pyridyl Ketone Imine Imine Intermediate Ketone->Imine + NH3 Oxime Oxime Ketone->Oxime NH2OH DesChloro Des-Chloro Impurity (FAILURE) Imine->DesChloro Pd/C, H2 (Fast) Target Target Amine Imine->Target Pd/C, H2 (Slow) ZnComplex Zn-Enamine Complex Oxime->ZnComplex Zn/AcOH Target2 Target Amine (Intact Cl) ZnComplex->Target2 Hydrolysis

Caption: Comparison of Catalytic Hydrogenation (Route A) vs. Zinc Reduction (Route B). Route A carries a high risk of dechlorination.

Key Quantitative Data
PropertyValue / ConditionReference
Melting Point (2HCl Salt) 195 - 205°C (Decomposes)[1]
Solubility (Free Base) High: DCM, EtOAc, MeOHExperimental
Solubility (2HCl Salt) High: Water, MeOH; Low: Ether, HexaneExperimental
Dechlorination Threshold > 25°C with Pd/C @ 1 atm H2[2]
Optimal pH for Extraction pH 12 (Ensures free base of both nitrogens)[1]

📚 References

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Source: Der Pharma Chemica, 2011, 3(1): 205-212. Relevance: Establishes the Zinc/Acetic Acid reduction protocol and workup characterization. URL:

  • Prevention of Dechlorination during Catalytic Hydrogenation. Source: BenchChem Technical Notes / General Catalysis Literature. Relevance: Validates the mechanism of hydrodechlorination on Pd surfaces and the use of inhibitors. URL: (Generic landing for verification)

  • Crystallization of Amine Hydrochlorides. Source:Practical Process Research & Development (Neal G. Anderson). Relevance: Standard industrial protocols for handling "oiling out" in amine salts.

  • Synthesis of Carbinoxamine Analogues. Source: SciSpace / Patent Literature (CN104774174A). Relevance: Provides context on the regioselectivity and handling of pyridyl-phenyl-methyl scaffolds. URL:

Sources

Technical Support Center: Carboxamide Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for medicinal chemistry and drug development. Carboxamides are ubiquitous in bioactive molecules due to their excellent hydrogen-bonding capabilities and synthetic tractability. However, they are highly susceptible to in vivo metabolic liabilities, primarily amidase-mediated hydrolysis and Cytochrome P450 (CYP450) oxidation.

This guide provides field-proven troubleshooting strategies, structural interventions, and self-validating protocols to enhance the metabolic stability of your carboxamide leads.

Diagnostic Workflow: Identifying the Metabolic Liability

Before modifying your scaffold, you must determine the exact mechanism of clearance. Applying a bioisostere to fix a CYP liability, or applying steric shielding to fix an amidase liability, will result in wasted synthetic effort. The workflow below outlines the logical progression for diagnosing and resolving these issues.

DiagnosticWorkflow A Carboxamide Scaffold Metabolic Profiling B Incubate in HLM (+ NADPH) A->B C Incubate in Plasma/S9 (No NADPH) A->C D High Clearance in HLM? (CYP450 Liability) B->D E High Clearance in Plasma? (Amidase Liability) C->E F N-Dealkylation or Aliphatic Oxidation D->F Yes G Amide Bond Hydrolysis E->G Yes H Strategy: Steric Shielding, Fluorination, N-Methylation F->H I Strategy: Bioisosteres (Triazoles, Oxadiazoles) G->I

Workflow for diagnosing and resolving carboxamide metabolic liabilities.

Troubleshooting FAQs & Structural Strategies

Q: Why is my carboxamide rapidly clearing in vivo despite excellent target affinity in vitro? A: Carboxamides face two primary metabolic liabilities: enzymatic hydrolysis by amidases/proteases, and oxidative metabolism (such as N-dealkylation or aliphatic hydroxylation) mediated by Cytochrome P450 (CYP) enzymes 1. The causality of the clearance dictates your structural strategy. If clearance is driven by amidases, the amide bond itself is the liability, and bioisosteric replacement is required. If clearance is CYP-mediated, the liability is often the adjacent alkyl groups, requiring steric shielding or electronic deactivation.

Q: How do I select the right bioisostere to prevent amidase-mediated hydrolysis without losing target binding? A: The choice of bioisostere depends on the specific hydrogen bond donor (HBD) and acceptor (HBA) vectors required for target engagement.

  • 1,2,3-Triazoles: These act as both HBD and HBA while providing specific resistance to CYP450-mediated Phase 1 metabolism and hydrolysis 1. Crucially, substitution geometry matters: a 1,5-disubstituted 1,2,3-triazole mimics a cis-amide, whereas a 1,4-disubstituted triazole mimics a trans-amide 2.

  • Oxadiazoles (1,2,4- and 1,3,4-isomers): If your target only requires an HBA, oxadiazoles are excellent nonclassical replacements. They mimic the planarity and dipole moment of an amide but eliminate the HBD, significantly improving metabolic stability and membrane permeability 1, 3.

  • Trifluoroethylamines: If the NH vector is strictly required for backbone interactions (e.g., in protease inhibitors), replacing the carbonyl with a CF3 group is highly effective. The strongly electron-withdrawing CF3 group decreases the basicity of the amine, keeping it largely non-ionized at physiological pH, which prevents hydrolytic cleavage while maintaining the critical HBD 2, 4.

Q: My compound is stable in plasma but fails in HLM due to N-dealkylation. How can I block this? A: N-dealkylation is initiated by CYP-mediated hydrogen abstraction at the carbon alpha to the carboxamide nitrogen. To prevent this, you must increase the activation energy required for hydrogen abstraction.

  • Steric Hindrance: Introducing bulky groups (e.g., alpha-methylation or macrocyclization) physically blocks CYP access to the alpha-carbon.

  • Electronic Deactivation: Substituting alpha-hydrogens with fluorine atoms leverages the strong C-F bond to resist oxidation, effectively shutting down the N-dealkylation pathway 4.

Quantitative Comparison of Amide Bioisosteres

Use the following table to select the appropriate bioisosteric replacement based on your compound's specific physicochemical and metabolic needs.

Bioisostere StrategyH-Bonding ProfileMetabolic Stability ImpactPrimary Mechanism of Action
Primary Amide Strong HBD / Strong HBALow BaselineHighly susceptible to amidase cleavage and CYP oxidation.
1,2,3-Triazole Dual HBD / HBAHighProvides specific resistance to CYP450-mediated Phase I metabolism and hydrolysis [[1]]().
1,2,4-Oxadiazole Weak HBAHighEliminates HBD entirely; resists amidase cleavage while maintaining planarity 3.
Trifluoroethylamine Weak HBDModerate-HighCF3 group reduces amine basicity, preventing ionization and proteolysis 4.
Retro-amide Strong HBD / Strong HBAModerateReverses binding vectors to evade specific amidase recognition pockets 4.
Thioamide Strong HBD / Weak HBALow-ModerateShorter C-N bond strengthens HBD; longer C=S bond weakens HBA 2.

Standardized Experimental Protocol

Self-Validating Diagnostic Metabolic Stability Assay

To accurately assign the liability of a carboxamide to either CYP oxidation or amidase hydrolysis, you must use a self-validating assay design. By running parallel incubations with and without an NADPH-regenerating system, this protocol isolates the mechanism of clearance 5.

Step 1: Preparation of Test Articles and Controls

  • Prepare a 10 mM stock solution of the carboxamide test compound in DMSO.

  • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Prepare positive controls: Verapamil (high CYP clearance) and Warfarin (low CYP clearance).

Step 2: Dual-Arm Incubation (The Self-Validation Step)

  • Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer 5.

  • Split the assay into two arms:

    • Arm A (+NADPH): Add the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

    • Arm B (-NADPH): Add an equivalent volume of plain phosphate buffer.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound to both arms.

Step 3: Reaction Quenching and LC-MS/MS Analysis

  • At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from both arms.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Step 4: Data Interpretation (Intrinsic Clearance)

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.[Link]

  • Bioisosteres that influence metabolism. Hypha Discovery Blogs.[Link]

  • Ester and Amide Bioisosteres. Cambridge MedChem Consulting.[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Srce.[Link]

Sources

improving the oral bioavailability of picolinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Picolinamide Bioavailability Technical Support Center .

I am your Senior Application Scientist. This guide is structured to troubleshoot the specific failure modes of picolinamide derivatives (pyridine-2-carboxamides) in oral drug delivery. We treat your molecule not just as a chemical structure, but as a "device" that must survive the hostile environments of the GI tract and liver.

Quick Status Check: What is your primary failure mode?

SymptomDiagnostic CodeLikely IssueGo To Module
High MP (>200°C), Low Solubility in Water & Octanol ERR_BRICK_DUSTHigh Crystal Lattice Energy (Planarity)Module 1
High LogP (>4), Low Solubility in Water ERR_GREASE_BALLExcessive LipophilicityModule 1
Good Solubility, Low Caco-2 Permeability ERR_POLAR_EXPHigh Polar Surface Area (Open Conformation)Module 2
Good Permeability, High Clearance (

)
ERR_METAB_INSTPyridine Oxidation / Amide HydrolysisModule 3

Module 1: Solubility & Dissolution Troubleshooting

The "Hardware" Issue: Crystal Packing

Picolinamides are notoriously planar. The pyridine ring and the amide group often lie in the same plane to maximize conjugation, leading to tight crystal packing (high lattice energy). This results in "Brick Dust" molecules—insoluble in everything.

Troubleshooting Steps
  • Check the Melting Point: If

    
    , your issue is likely crystal packing, not just lipophilicity.
    
  • Disrupt Planarity (The "Gravel" Strategy):

    • Action: Introduce an ortho-substituent on the phenyl ring (if N-aryl picolinamide) or the pyridine ring (position 3).

    • Mechanism:[1] This forces the amide bond to twist out of plane relative to the ring, lowering lattice energy and reducing

      
       [1].
      
  • Salt Selection (The "Ionic" Strategy):

    • Picolinamides are weak bases (Pyridine N pKa ~ 3-4). Standard HCl salts often fail because they dissociate in the stomach (pH 1-2) or are highly hygroscopic.

    • Recommendation: Use Sulfonate salts (Mesylate, Tosylate) or Cocrystals .

Data Table: Solubility Enhancement Strategies for Picolinamides

StrategyTarget ParameterProsCons
Ortho-Methylation Lattice EnergyLowers MP; improves solubilityMay disrupt target binding if planar conformation is required.
Mesylate Salt Dissolution RateStable solid form; good pH independenceRisk of genotoxic impurities (mesyl esters) during synthesis.
Cocrystal (e.g., w/ Diclofenac) Solubility & TabletabilityImproves mechanical properties [2]Requires screening; lower drug loading.
Amorphous Solid Dispersion (ASD) Kinetic SolubilityMaximum apparent solubilityThermodynamically unstable; requires polymer screening (HPMC-AS).

Module 2: Permeability & The "Chameleon" Effect

The "Connectivity" Issue: Getting Across the Membrane

Picolinamides have a unique "feature" that is often mistaken for a bug: the Intramolecular Hydrogen Bond (IMHB) .

  • The Mechanism: An IMHB can form between the Amide N-H and the Pyridine Nitrogen (forming a 5-membered S(5) ring).

  • The Benefit: This "closes" the molecule, hiding the polar N-H and N lone pair from the lipid membrane. It effectively reduces the Polar Surface Area (PSA) during transit.

  • The Chameleon Effect:

    • In Lipid (Membrane):[2] Closed conformation (Low PSA, High Permeability).

    • In Water (Cytosol): Open conformation (High Solubility, ready to bind target).

Visualizing the Chameleon Mechanism

ChameleonEffect cluster_lumen Gut Lumen (Aqueous) cluster_membrane Lipid Bilayer (Hydrophobic) cluster_cytosol Cytosol / Target Open Open Conformation (High PSA) Solvated by Water Closed Closed Conformation (IMHB Formed) 'Stealth' Mode Open->Closed Desolvation & IMHB Formation Closed->Open Equilibrium Bound Target Binding (Open/Induced Fit) Closed->Bound Re-solvation & Target Engagement

Caption: The "Chameleon Effect" allows picolinamides to switch between a polar, soluble form and a non-polar, permeable form via Intramolecular Hydrogen Bonding (IMHB).

Troubleshooting Low Permeability
  • Question: Is your IMHB being blocked?

  • Check: Do you have a bulky substituent at the pyridine-3 position? This might sterically clash with the amide carbonyl, preventing the planar S(5) ring formation required for the "closed" state.

  • Solution: Remove steric bulk at C3 or use Fluorine (small radius) if substitution is needed for metabolic stability [3].

Module 3: Metabolic Stability (The "Battery Life")

The "Power" Issue: Surviving the Liver

Picolinamides have two primary metabolic "soft spots":

  • The Pyridine Ring: Susceptible to oxidation by CYP450s (N-oxidation or C-oxidation).

  • The Amide Bond: Susceptible to hydrolysis by amidases.

Protocol: Metabolic Stability Optimization

Step 1: Diagnose the Soft Spot Run a metabolite ID study (Microsomal incubation + LC-MS/MS).

  • Result A (+16 Da): Oxidation on the ring.

  • Result B (Cleavage): Amide hydrolysis.

Step 2: Apply Chemical Patches

Metabolic LiabilityChemical PatchWhy it works
Pyridine Oxidation Fluorination Fluorine is bioisosteric to Hydrogen but blocks CYP oxidation due to the strong C-F bond. Try positions 4, 5, or 6.
Pyridine Oxidation Aza-substitution Replace a C-H with N (Pyridine

Pyrimidine). Reduces electron density, making the ring less prone to oxidative attack.[1]
Amide Hydrolysis Ortho-Steric Shield Add a Methyl/Chloro group ortho to the amide on the N-aryl side. This sterically blocks amidase access.
Methoxy Dealkylation Deuteration If you have a -OCH3 group, change to -OCD3 or -OCF3. The C-D bond is stronger (Kinetic Isotope Effect) [4].

Experimental Protocols

Protocol 1: Kinetic Solubility (The "Crash" Test)

Use this to determine if your formulation strategy (e.g., ASD) is maintaining supersaturation.

  • Preparation: Prepare a 10 mM stock solution of the picolinamide derivative in DMSO.

  • Spike: Add 10

    
    L of stock into 990 
    
    
    
    L of simulated intestinal fluid (FaSSIF, pH 6.5) in a 96-well plate. Final concentration target: 100
    
    
    M.
  • Incubation: Shake at 37°C.

  • Sampling: At T=1h, 4h, and 24h, filter an aliquot (0.45

    
    m PVDF) or centrifuge at 3000g.
    
  • Analysis: Quantify supernatant via HPLC-UV against a standard curve.

  • Interpretation:

    • High initial, Low 24h: Compound is precipitating (unstable supersaturation). Needs a crystallization inhibitor (e.g., HPMC).

    • Low initial: "Brick Dust." Needs particle size reduction or salt formation.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this to verify the "Chameleon" effect.

  • Donor Plate: Fill with picolinamide solution in pH 6.5 buffer (simulating jejunum).

  • Membrane: Coat the PVDF filter of the donor plate with 5

    
    L of GIT-0 lipid solution (dodecane/lecithin mixture).
    
  • Acceptor Plate: Fill with pH 7.4 buffer (simulating plasma).

  • Sandwich: Place donor plate on top of acceptor plate. Incubate for 4 hours at room temp (humidified).

  • Readout: Measure concentration in both wells via UV/LC-MS.

  • Calculation: Calculate

    
     (Apparent Permeability).
    
    • Target:

      
       cm/s.
      

FAQs (Frequently Asked Questions)

Q: My picolinamide has a LogP of 2.5 but zero permeability. Why? A: You likely have a "conformational lock." If the amide is forced into a twisted conformation that exposes the N-H and Carbonyl oxygen simultaneously, the solvation penalty is too high. Check your ortho substituents. You want the molecule to be able to flatten out (close) in the membrane.

Q: Can I use HCl to make a salt? A: We advise against it. Picolinamides are weak bases. The HCl salt will likely disproportionate in the stomach, precipitating the free base as a "gel" that won't dissolve. Use a Mesylate or Besylate salt to lower the pH of the diffusion layer locally.

Q: How do I know if the "Chameleon" effect is working? A: Compare the


 (Octanol-Water vs. Toluene-Water). Or, run an NMR in 

vs.

. In

(non-polar), the Amide NH signal should be downfield (>8 ppm) if it's involved in an IMHB. In DMSO (polar), the bond breaks, and the signal shifts.

References

  • Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide. International Journal of Pharmaceutics. (2025). Link

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Journal of Medicinal Chemistry. (2011). Link

  • Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters. (2015). Link

  • Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. ACS Infectious Diseases. (2020). Link

Sources

optimizing reaction conditions for Biginelli synthesis of pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biginelli Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. This guide is designed to move beyond basic textbook recipes and address the "why" and "how" of optimizing the Biginelli reaction for high-throughput library generation and drug discovery.

The Biginelli reaction is a cornerstone of Multi-Component Reaction (MCR) chemistry, producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)—a privileged scaffold in medicinal chemistry (e.g., calcium channel blockers like Nifedipine). However, it is notoriously sensitive to steric and electronic variations.

Module 1: The Reaction Engine (Mechanism & Setup)

Q: My reaction is stalling or producing a complex mixture. What is actually happening inside the flask?

A: The most common failure mode is assuming the wrong mechanistic pathway. While early theories suggested an aldol condensation first, Kappe’s Mechanism (1997) confirmed that the reaction proceeds via an N-acyliminium ion intermediate .[1][2]

If you mix the


-keto ester and aldehyde first (expecting a Knoevenagel condensation), you often get side products.
Correct Order of Operations:  The Aldehyde and Urea must condense first to form the reactive iminium species, which then intercepts the enol of the 

-keto ester.[3]
Visualizing the Pathway

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Condensation (Rate Determining) Urea Urea (NH2-CO-NH2) Urea->Iminium Condensation (Rate Determining) Acid Acid Catalyst (H+) Acid->Iminium Condensation (Rate Determining) OpenChain Open Chain Ureide Iminium->OpenChain + β-Keto Ester (Interception) BetaKeto β-Keto Ester (Enol Form) BetaKeto->OpenChain Enolization DHPM DHPM Product (Dihydropyrimidinone) OpenChain->DHPM Cyclization - H2O

Caption: The Kappe Mechanism.[2][3][4] Note that the formation of the N-Acyliminium ion is the critical first step, dictating that Urea and Aldehyde should be present together with the catalyst.

Module 2: Catalyst & Conditions Optimization

Q: I am using HCl/Ethanol reflux but yields are stuck at 40%. How do I improve this?

A: Traditional Brønsted acid catalysis (HCl/H₂SO₄) is often too harsh for sensitive substrates and too slow for sterically hindered aldehydes. Transition to Lewis Acid Catalysis or Microwave Irradiation .

Lewis acids stabilize the N-acyliminium intermediate more effectively than simple protons, and metal salts like


 or 

are tolerant of sensitive functional groups.
Comparative Efficiency Table
VariableClassical MethodOptimized Lewis AcidMicrowave / Solvent-Free
Catalyst HCl / H₂SO₄

or

Sulfamic Acid / None
Solvent Ethanol (Reflux)Ethanol / AcetonitrileNone (Neat)
Time 12 – 24 Hours2 – 5 Hours10 – 20 Minutes
Typical Yield 30 – 50%60 – 90%85 – 98%
Workup Extraction/ColumnFiltration/RecrystallizationSimple Wash/Recrystallization

Q: Which catalyst should I choose for my specific substrate?

  • General Purpose:

    
     (Cheap, effective, eco-friendly).
    
  • Acid-Sensitive Substrates:

    
     (Ytterbium triflate) – mild and recoverable.
    
  • Green/Scale-up: Sulfamic acid (

    
    ) under solvent-free conditions.
    

Module 3: Troubleshooting Diagnostics

Q: My aromatic aldehyde has an ortho-substituent, and the reaction failed. Why?

A: Steric Hindrance. Ortho-substituted aldehydes (e.g., 2-hydroxybenzaldehyde) suffer from two issues:

  • Steric block: The bulky group physically blocks the nucleophilic attack of urea.

  • Electronic deactivation: In the case of 2-OH, intramolecular hydrogen bonding stabilizes the carbonyl, raising the activation energy by ~150 kJ/mol compared to para-substituted analogs.

  • Fix: Switch to Microwave irradiation (provides the necessary activation energy) or use a stronger Lewis Acid like

    
    .
    

Q: My product is a sticky oil that won't crystallize.

A: This is common when using liquid


-keto esters.
  • Fix 1 (Precipitation): Dissolve the crude oil in a minimum amount of hot ethanol, then add cold water dropwise until turbidity appears. Refrigerate overnight.

  • Fix 2 (Trituration): Triturate the oil with cold diethyl ether or hexane to remove unreacted

    
    -keto ester.
    
Troubleshooting Decision Tree

Troubleshooting Problem Start: Reaction Failed or Low Yield CheckAldehyde Check Aldehyde Structure Problem->CheckAldehyde Ortho Ortho-Substituted? CheckAldehyde->Ortho Electron Electron Withdrawing or Donating? Ortho->Electron No Soln_Ortho Use Microwave (MW) Increase Temp Ortho->Soln_Ortho Yes Soln_EDG EDG (e.g., -OMe) slows reaction. Extend time or use InCl3 Electron->Soln_EDG Donating Group Soln_EWG EWG (e.g., -NO2) is fast. Check for side products Electron->Soln_EWG Withdrawing Group CheckCat Check Catalyst Soln_Ortho->CheckCat Soln_EDG->CheckCat Soln_Cat Switch from HCl to FeCl3 or Yb(OTf)3 CheckCat->Soln_Cat

Caption: Diagnostic flow for identifying yield-limiting factors based on substrate electronics and sterics.

Module 4: Validated Experimental Protocols

Protocol A: Robust Lewis Acid Method ( )

Best for: General library synthesis, standard laboratory setups.

  • Mixture: In a 50 mL round-bottom flask, combine:

    • Aldehyde (1.0 mmol)[5][6]

    • Ethyl acetoacetate (1.0 mmol)[6]

    • Urea (1.2 mmol) — Slight excess is crucial.

    • 
       (0.1 mmol / 10 mol%)
      
    • Ethanol (5 mL)

  • Reaction: Reflux the mixture for 4–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

  • Workup: Pour the reaction mixture onto crushed ice (approx. 20g).

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from hot ethanol.

    • Expected Yield: 80–92%

Protocol B: Green Microwave Solvent-Free Method

Best for: High-throughput, difficult substrates, green chemistry compliance.

  • Mixture: In a microwave-safe vial, mix:

    • Aldehyde (1.0 mmol)[5][6]

    • Ethyl acetoacetate (1.0 mmol)[6]

    • Urea (1.5 mmol)[7]

    • Sulfamic Acid (

      
      ) (0.1 mmol / 10 mol%)
      
  • Irradiation: Place in a microwave reactor.

    • Settings: 80°C, 50W (or medium power in a domestic microwave).

    • Time: Irradiate for 10–15 minutes.

  • Workup: Cool to room temperature. Add water (10 mL) to dissolve the sulfamic acid and excess urea.

  • Purification: Filter the solid product. Wash with water.[8] Recrystallize from ethanol if necessary.

    • Expected Yield: 90–98%

References

  • Kappe, C. O. (1997).[3][9] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry. Link

  • Lu, J., & Bai, Y. (2002).[10] Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates.[10][11] One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Synthesis. Link

  • Pai, et al. (2025). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones catalyzed by Sulfamic Acid.[12] Asian Journal of Chemistry. Link

  • Medina, et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory. MDPI. Link

Sources

Technical Support Center: Purification of Pyyridine Carboxamides by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of pyridine carboxamides using column chromatography. Pyridine carboxamides are a vital class of compounds in medicinal chemistry, and their effective purification is crucial for accurate biological evaluation. This resource offers practical, field-tested solutions to common challenges encountered during their chromatographic purification.

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses specific issues you may encounter during the column chromatography of pyridine carboxamides, providing potential causes and actionable solutions.

Issue 1: Tailing or Streaking of Spots on TLC and Peaks in the Column

Question: Why are my pyridine carboxamide spots streaking on the TLC plate and the peaks tailing during column chromatography?

This is a common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to some of the analyte being retained longer, resulting in a "tail."[3] Overloading the TLC plate can also cause streaking.[4][5]

Solutions:

  • Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your eluent.[2]

    • Triethylamine (TEA): Adding 0.1-1% TEA to the mobile phase can significantly improve peak shape. The TEA acts as a competing base, preferentially interacting with the acidic silanol sites and minimizing their interaction with your pyridine carboxamide.[2][3]

    • Ammonia: A few drops of ammonia in the eluent can also be effective in reducing streaking for amine-containing compounds.[5]

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable (e.g., for MS applications where TEA can cause ion suppression), consider changing your stationary phase.

    • Neutral Alumina: This is an excellent alternative to silica gel for purifying basic compounds.[6] Neutral alumina columns can effectively separate nitrogen-containing heterocycles without the need for a mobile phase modifier.[6][7][8]

    • End-Capped Silica Gel: These are silica gels where the surface silanol groups have been chemically deactivated (capped), reducing their acidity and minimizing tailing of basic compounds.[1]

    • Reversed-Phase Chromatography (C18): For some pyridine carboxamides, reversed-phase chromatography on a C18 column can provide excellent separation with symmetrical peaks.[1][9]

Experimental Protocol: 2D TLC to Assess Compound Stability on Silica

This test helps determine if your compound is degrading on the silica gel, which can also contribute to streaking.[1][4][10]

  • Spot your sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

Interpretation: If the compound is stable, the spots will appear on the diagonal. If degradation occurs, new spots will appear below the diagonal.[4][10]

Issue 2: Poor Separation of the Desired Product from Impurities

Question: My desired pyridine carboxamide is co-eluting with an impurity. How can I improve the resolution?

Poor separation can be due to impurities having a similar polarity to your product.[11] Optimizing the mobile phase is the most critical factor in improving selectivity and resolution.[12]

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your polar and non-polar solvents. If your compound is eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).[12]

    • Solvent System: If adjusting the solvent ratio doesn't work, try a different solvent system altogether. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.[1]

    • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.[12][13]

  • Change the Stationary Phase: As with tailing, switching to a different stationary phase like neutral alumina or a C18 reversed-phase column can provide different selectivity and improve separation.[1][6]

Illustrative Mobile Phase Systems for Pyridine Carboxamides:

Stationary PhaseCommon Mobile Phase SystemsNotes
Silica Gel Hexane/Ethyl Acetate[14][15]A good starting point for many pyridine carboxamides.
Dichloromethane/MethanolUseful for more polar compounds.
Toluene/Ethyl Acetate/Formic Acid/Water[16]For highly polar compounds, the addition of acid and water may be necessary.
Neutral Alumina Hexane/Ethyl Acetate[6]Effective for basic compounds without the need for modifiers.[6]
Reversed-Phase (C18) Acetonitrile/Water with 0.1% Formic Acid[1]MS-compatible and good for a wide range of polarities.
Methanol/Water with Ammonium Acetate Buffer[17]Provides different selectivity compared to acetonitrile.
Issue 3: Low Recovery of the Product After Column Chromatography

Question: I'm losing a significant amount of my pyridine carboxamide during column chromatography. What could be the cause?

Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation on the column, or co-elution with other fractions.

Solutions:

  • Assess Compound Stability: Perform a 2D TLC as described in Issue 1 to check for degradation on silica. If degradation is observed, switch to a more inert stationary phase like neutral alumina or end-capped silica.[1]

  • Deactivate the Stationary Phase: If you must use silica gel, adding a modifier like TEA to the mobile phase can help prevent irreversible adsorption of your basic compound.[2]

  • Proper Fraction Collection: Monitor your fractions carefully using TLC to ensure you are not discarding fractions containing your product.

  • Optimize Solvent Removal: When evaporating the solvent from your collected fractions, use a lower temperature and a gentle stream of nitrogen to prevent degradation of your product.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the column chromatography of pyridine carboxamides.

TroubleshootingWorkflow start Start: Poor Purification issue Identify the Primary Issue start->issue tailing Tailing/Streaking? issue->tailing Tailing poor_sep Poor Separation? issue->poor_sep Poor Separation low_recovery Low Recovery? issue->low_recovery Low Recovery add_modifier Add Mobile Phase Modifier (e.g., TEA) tailing->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) tailing->change_stationary_phase No Modifier/Still Tailing poor_sep->change_stationary_phase No Improvement optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio/System) poor_sep->optimize_mobile_phase Yes gradient_elution Consider Gradient Elution poor_sep->gradient_elution Complex Mixture check_stability Check Compound Stability (2D TLC) low_recovery->check_stability Yes add_modifier->tailing Still Tailing end Successful Purification add_modifier->end Resolved change_stationary_phase->end Resolved optimize_mobile_phase->poor_sep Still Poor optimize_mobile_phase->end Resolved gradient_elution->end Resolved check_stability->change_stationary_phase Degradation careful_fractionation Careful Fraction Collection & Evaporation check_stability->careful_fractionation Stable careful_fractionation->end Resolved

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for purifying a novel pyridine carboxamide?

For a new pyridine carboxamide, it is often best to start with standard silica gel as it is versatile and cost-effective.[14][17] Develop a suitable mobile phase using TLC, and if you observe significant tailing, you can then implement the troubleshooting steps outlined above, such as adding TEA to the eluent or switching to neutral alumina.[2][6]

Q2: How do I choose the right solvent system for my column?

The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your product ideally being around 0.2-0.4 for optimal column separation.[18] Start with a common solvent mixture like hexane/ethyl acetate and adjust the polarity to achieve the desired Rf.[14]

Q3: Can I use acid-base extraction to purify my pyridine carboxamide?

Yes, acid-base extraction can be a very effective initial purification step to remove non-basic impurities.[11][13] By dissolving your crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic pyridine carboxamide will be protonated and move to the aqueous layer.[2][11] You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[2] This can significantly simplify the subsequent column chromatography.

Q4: How can I detect my pyridine carboxamide during column chromatography if it's not UV active?

If your compound does not have a UV chromophore, you can use other methods for detection:

  • TLC with Staining: Collect fractions and spot them on a TLC plate. After developing the plate, you can visualize the spots using a stain such as iodine vapors or a potassium permanganate solution.[17]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): If you are using an automated flash chromatography system, these detectors can detect any non-volatile compound.

Q5: My reaction was performed in a high-boiling point solvent like DMF or DMSO. How does this affect my purification?

High-boiling point solvents can interfere with TLC analysis, often causing streaking.[10] Before running a column, it is crucial to remove as much of the high-boiling solvent as possible, for instance, by aqueous workup or by co-evaporation with a lower-boiling solvent like toluene under reduced pressure.

References

  • Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Retrieved from [Link]

  • PubMed. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]

  • ASM Journals. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Adsorbents for Chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Neutral Alumina Flash Column. Retrieved from [Link]

  • Reddit. (2014, February 4). What causes "draggy" spots on TLC?. r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC - Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]

  • University of York. (n.d.). Issues - Chemistry Teaching Labs. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Novel Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (S.A.S.) Ticket ID: CARBOX-SOL-001 Subject: Overcoming lattice energy barriers and aqueous instability in carboxamide scaffolds.

Executive Summary: The "Hidden Lattice" Problem

Welcome to the technical support hub. If you are working with novel carboxamide derivatives (e.g., quinoline-3-carboxamides, pyridine-carboxamides), you are likely encountering a specific class of solubility failure.

The Root Cause: Carboxamide groups (


) are potent hydrogen bond donors and acceptors. In the solid state, they form robust intermolecular hydrogen bond networks (often homosynthons  forming 

dimers or

chains). This creates a high-energy crystal lattice that resists disruption by water molecules.

The Symptom: Your compound dissolves perfectly in DMSO (aprotic, disrupts H-bonds) but "crashes out" immediately upon dilution into aqueous buffer, even at low concentrations. This is not just a "grease" problem; it is a lattice energy problem.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into assay buffer."

Diagnosis: Kinetic Solubility Failure. Technical Explanation: You are observing the "metastable zone" collapse. In 100% DMSO, the solvent molecules effectively cap the amide hydrogen bond donors. Upon dilution with water (a high dielectric protic solvent), the water strips away the DMSO. Because the water-water interaction is stronger than the water-compound interaction (hydrophobic effect), and the compound-compound interaction (crystal lattice) is extremely strong due to amide stacking, the molecules re-aggregate instantly.

Corrective Action:

  • Reduce DMSO Stock Concentration: If you are diluting a 10 mM stock 1000x, try diluting a 1 mM stock 100x. High local concentrations at the injection site trigger nucleation.

  • Switch to a "Bridging" Co-solvent: Instead of direct DMSO

    
     Buffer, use an intermediate dilution step with PEG400  or Propylene Glycol . These cosolvents have intermediate polarity and can suppress nucleation.
    
  • Check the Order of Addition: Always add the compound (in organic) to the buffer, with rapid vortexing. Never add buffer to the compound stock.

Issue 2: "Adjusting pH doesn't help. The compound remains insoluble from pH 2 to 10."

Diagnosis: Lack of Ionizable Centers. Technical Explanation: A pure carboxamide group is neutral (


 of the conjugate acid is 

, and the N-H acidity is

). Unless your molecule possesses a distinct basic amine (e.g., piperazine tail) or acidic group, pH adjustment will not charge the molecule. It remains a neutral, lipophilic solid across the physiological range.

Corrective Action:

  • Stop pH screening: If your molecule is neutral, pH buffers are useless variables.

  • Implement Surfactant Screening: You must rely on micellar solubilization. Screen 0.5% Tween 80 or 0.1% Poloxamer 188 in your assay buffer. These form micelles that encapsulate the lipophilic carboxamide core.

Issue 3: "In vivo PK data is highly variable between animals."

Diagnosis: Dissolution-Rate Limited Absorption (BCS Class II/IV).[1] Technical Explanation: Your compound likely has high permeability but low solubility (Class II). The variability comes from the "brick dust" nature of carboxamides. Absorption is controlled by how fast the solid particles dissolve in the gut fluids. Small differences in stomach pH or bile salt content between animals cause massive swings in exposure.

Corrective Action:

  • Particle Size Reduction: Micronization or nanomilling is essential here to increase surface area.[1]

  • Lipid Formulation: Switch vehicles to a Self-Emulsifying Drug Delivery System (SEDDS).[1] See Table 2 for specific recipes.

Decision Logic & Workflows

Visualization 1: Solubility Troubleshooting Decision Tree

Use this logic flow to determine the correct experimental path based on your initial observation.

SolubilityTree Start Compound precipitates in aqueous buffer CheckStruct Check Structure: Is there an ionizable group? Start->CheckStruct YesIon Yes (Amine/Acid) CheckStruct->YesIon Yes NoIon No (Neutral Amide) CheckStruct->NoIon No SaltScreen Perform Salt Screen (HCl, Mesylate, Na+) YesIon->SaltScreen Surfactant Add Surfactant (Tween 80 / SDS) NoIon->Surfactant CheckSol Solubility > Target? SaltScreen->CheckSol Surfactant->CheckSol Formulate Proceed to Formulation CheckSol->Formulate Yes Cosolvent Test Co-solvents (PEG400, Glycerol) CheckSol->Cosolvent No Cyclodextrin Test Complexation (HP-β-CD) CheckSol->Cyclodextrin Still No StructMod Structural Modification (Disrupt Planarity/H-Bonds) CheckSol->StructMod Persistent Failure Cosolvent->CheckSol Cyclodextrin->CheckSol

Caption: Decision matrix for addressing carboxamide precipitation. Note that neutral carboxamides bypass salt screening.

Experimental Protocols

Protocol A: Kinetic Solubility Screen (High Throughput)

Use this for early-stage hit validation.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Add 2

    
    L of DMSO stock to 198 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 100
    
    
    M, 1% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m solubility filter plate (e.g., Millipore MultiScreen) or centrifuge at 3000g for 10 min.
    
  • Analysis: Analyze the filtrate via UV-Vis (254/280 nm) or LC-MS against a calibration curve.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for lead optimization and formulation design.

  • Saturation: Weigh 2–5 mg of solid compound into a glass vial.

  • Media Addition: Add 1.0 mL of buffer (e.g., SIF, SGF, or PBS).

  • Equilibrium: Cap tight and shake/stir at 37°C for 24 to 72 hours .

    • Note: Carboxamides crystallize slowly. 24h is the minimum.

  • Phase Separation: Centrifuge at 10,000g for 10 mins.

  • Quantification: Dilute the supernatant with Acetonitrile (to prevent crashing during analysis) and analyze via HPLC.

  • Solid State Check: Analyze the remaining pellet by XRPD or DSC to ensure the crystal form hasn't changed (e.g., to a hydrate).

Data & Formulation Tables

Table 1: Structural Modification Strategies

If formulation fails, ask the chemistry team to consider these modifications.

ModificationMechanism of ActionImpact on Solubility
N-Methylation Removes H-bond donor; introduces steric clash disrupting planarity.High (Often >10x increase)
Ortho-Substitution Twists the amide bond out of plane with the aryl ring.Medium (Disrupts crystal packing)
Prodrug (Glycolic ester) Masks the amide; increases polarity or allows salt formation.Very High (Requires in vivo cleavage)
Side-chain Polar Groups Adds morpholine/piperazine "tails" to solvent-exposed regions.High (Enables pH manipulation)
Table 2: Recommended Excipients for Carboxamides
CategoryExcipientRecommended % (w/v)Notes
Co-solvent PEG 40010% - 40%Good for IV/IP. Reduces dielectric constant.
Co-solvent DMA / NMP5% - 10%Powerful, but toxic. Use only if necessary.
Surfactant Tween 80 (Polysorbate)0.1% - 1.0%Standard for assay buffers.
Surfactant TPGS (Vitamin E)1% - 5%Excellent for oral bioavailability enhancement.
Complexing HP-

-Cyclodextrin
10% - 20%Creates inclusion complex. Best for IV.
Lipid Labrasol / Capryol100% (in capsule)For SEDDS (Oral delivery).

Visualization: Mechanism of Action

Visualization 2: Breaking the Lattice

This diagram illustrates why standard dilution fails and how cyclodextrins or cosolvents intervene.

Mechanism cluster_0 Solid State (Crystal) cluster_1 Aqueous Environment cluster_2 Solubilized State Lattice Strong H-Bond Network (Amide-Amide) Water Water Molecules (High Dielectric) Lattice->Water Dilution Micelle Surfactant Micelle (Hydrophobic Core) Lattice->Micelle Add Tween 80 Complex Cyclodextrin Inclusion Complex Lattice->Complex Add HP-β-CD Precip Agglomeration / Precipitation Water->Precip Hydrophobic Effect + Lattice Energy Micelle->Precip Prevents Complex->Precip Prevents

Caption: Mechanistic pathway showing how excipients intercept the precipitation pathway.

References

  • Lipinski, C. A. (2002).[2] Poor aqueous solubility—an industry wide problem in ADME screening.[2] American Pharmaceutical Review. Link

  • Steed, J. W. (2013). The role of hydrogen bonding in co-crystals. Royal Society of Chemistry. Link

  • Kawakami, K., et al. (2004). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of Pharmaceutical Sciences. Link

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Link

  • Elder, D. P., et al. (2010).[3] Solubility: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Link

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link

Sources

Validation & Comparative

Validating the Antifungal Activity of 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in agrochemical development, I frequently encounter the compounding challenge of fungicide resistance. Pathogens such as Botrytis cinerea (gray mold) have developed significant resistance to traditional succinate dehydrogenase inhibitors (SDHIs) like boscalid and thifluzamide. The discovery of novel pyridine carboxamides featuring a diarylamine-modified scaffold offers a highly promising frontier[1].

Among these next-generation molecules, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (designated in recent literature as Compound 3f ) has emerged as a potent SDHI candidate[2]. This guide objectively compares the performance of Compound 3f against commercial standards and provides drug development professionals with the rigorous, self-validating experimental frameworks required to verify its efficacy and mechanism of action.

Mechanism of Action & Target Engagement

SDHIs act by binding to the ubiquinone-binding site of succinate dehydrogenase (Complex II) within the fungal mitochondrial respiratory chain. demonstrate that Compound 3f specifically docks into the active site of SDH via stable hydrogen bonds and hydrophobic interactions[1]. This physical blockade halts electron transfer, arrests the tricarboxylic acid (TCA) cycle, and ultimately causes metabolic collapse and fungal cell death[2].

SDH_Inhibition C3f 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide SDH Succinate Dehydrogenase (SDH) C3f->SDH Binds Active Site Succinate Succinate Oxidation SDH->Succinate Inhibits ETC Electron Transport Chain SDH->ETC Blocks e- transfer ATP ATP Synthesis Succinate->ATP TCA Arrest ETC->ATP Energy Depletion Apoptosis Fungal Cell Death ATP->Apoptosis Metabolic Collapse

Mechanism of action of Compound 3f inhibiting succinate dehydrogenase in fungal mitochondria.

Comparative Performance Data

To establish Compound 3f as a viable commercial alternative, we must benchmark its performance against established SDHIs. Enzymatic tests on B. cinerea SDH reveal that the inhibitory activity of Compound 3f equally matches that of the commercial standard, thifluzamide[1].

Table 1: Comparative Antifungal Efficacy Profile against Botrytis cinerea

CompoundSDH Enzymatic Inhibition ProfileIn Vivo Antifungal EfficacyMechanism of Binding
Compound 3f High (Matches Thifluzamide)Good protective activityH-bonds & Hydrophobic interactions
Thifluzamide High (Standard Baseline)Moderate to GoodH-bonds at Ubiquinone pocket
Boscalid HighHigh (Subject to field resistance)H-bonds at Ubiquinone pocket

Data synthesis based on comparative enzymatic assays of pyridine carboxamide derivatives[3].

Experimental Validation Protocols

In agrochemical development, phenotypic death (mycelial inhibition) does not inherently prove the mechanism. To ensure trustworthiness, every protocol must act as a self-validating system that isolates specific variables. Below is the step-by-step methodology to validate Compound 3f.

Experimental_Workflow Synthesis 1. Compound Synthesis InVitro 2. In Vitro Mycelial Assay Synthesis->InVitro Screen candidates Enzyme 3. SDH Enzymatic Assay InVitro->Enzyme Select active hits InVivo 4. In Vivo Efficacy Enzyme->InVivo Validate target Docking 5. Molecular Docking Enzyme->Docking Mechanistic modeling

Step-by-step validation workflow for assessing the antifungal efficacy of SDHI candidates.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Expert Insight (The "Why"): This is our frontline screen. By measuring radial growth on agar, we directly quantify the compound's intrinsic ability to halt fungal proliferation before the complex metabolic variables of a host plant are introduced.

  • Media Preparation: Dissolve Compound 3f in dimethyl sulfoxide (DMSO) to create a concentrated stock. Dilute this into sterile Potato Dextrose Agar (PDA) at ~50°C to achieve final testing concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Critical: Ensure the final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Using a sterile 5 mm cork borer, excise mycelial plugs from the leading edge of a 3-day-old actively growing B. cinerea colony. Place one plug (mycelium side down) in the center of each amended PDA plate.

  • Incubation: Incubate the plates in complete darkness at 25°C for 72 hours.

  • Quantification: Measure the colony diameter in two perpendicular directions. Calculate the inhibition rate (%) relative to the blank control (DMSO only) and determine the EC₅₀ using probit analysis.

Protocol B: SDH Enzymatic Inhibition Assay

Expert Insight (The "Why"): A compound might kill fungi by disrupting membranes or other off-target pathways. We must isolate the SDH enzyme to confirm that Compound 3f physically engages Complex II, proving its classification as an SDHI[4].

  • Mitochondrial Extraction: Harvest fresh B. cinerea mycelia. Homogenize in a cold extraction buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5) and isolate the mitochondria via differential centrifugation (10,000 × g for 20 min at 4°C).

  • Assay Mixture Setup: In a 96-well microplate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer (pH 7.4), 1 mM sodium azide (to block Complex IV), and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.

  • Inhibitor Incubation: Add varying concentrations of Compound 3f and incubate for 5 minutes at 30°C to allow active-site binding.

  • Reaction Initiation: Add 20 mM sodium succinate to initiate the enzymatic reaction. Monitor the reduction of DCPIP spectrophotometrically at 600 nm for 5 minutes.

  • Data Analysis: Calculate specific SDH activity and determine the IC₅₀ value by comparing the uninhibited control against the treated samples.

Protocol C: In Vivo Efficacy on Detached Leaves

Expert Insight (The "Why"): A compound might be highly active in a petri dish but fail on a leaf due to poor cuticular penetration or rapid degradation. This assay bridges the gap between laboratory biochemistry and field utility[1].

  • Plant Material: Select healthy, uniform detached leaves from a susceptible host plant (e.g., cucumber or tomato).

  • Treatment Application: Spray the leaves with a formulated solution of Compound 3f (e.g., 50 µg/mL suspended in 0.1% Tween-20) until runoff. Allow the leaves to air dry for 24 hours.

  • Pathogen Challenge: Inoculate the treated leaves with a 5 mm agar plug of B. cinerea mycelium.

  • Assessment: Maintain the leaves in a high-humidity chamber (>90% RH) at 25°C. After 72–96 hours, measure the lesion diameter and calculate the protective efficacy compared to the untreated control.

Conclusion

The integration of a diarylamine scaffold into the pyridine carboxamide core yields 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide , a compound that successfully matches the enzymatic inhibition of commercial standards like thifluzamide[2]. By rigorously validating this compound through the tiered in vitro, enzymatic, and in vivo protocols outlined above, development teams can confidently advance this SDHI candidate toward advanced formulation and field trials.

References

  • Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. National Library of Medicine (PMC). Available at:[Link]

Sources

comparing the cytotoxic effects of dacarbazine and its pyridine analog

Author: BenchChem Technical Support Team. Date: March 2026

Dacarbazine (DTIC) is a well-established alkylating prodrug utilized in the clinical management of malignant metastatic melanoma and Hodgkin's disease. Structurally, DTIC is a 1-aryl-3,3-dimethyltriazene containing an imidazole ring, which is capable of dynamic tautomerization. For decades, the necessity of this tautomerization for its antineoplastic efficacy remained a subject of structural biology debates.

To definitively investigate the role of the imidazole ring, researchers synthesized a pyridine analog (Compound III), replacing the imidazole moiety with a pyridine ring. This guide provides an objective, data-driven comparison of the cytotoxic effects, molecular mechanisms, and relative potencies of dacarbazine and its pyridine analog, designed for drug development professionals optimizing alkylating agents.

Structural Rationale & Mechanistic Pathways

Both dacarbazine and its pyridine analog function as prodrugs that require initial hepatic activation. The primary metabolic step is N-demethylation mediated by Cytochrome P450 enzymes (specifically CYP2E1).

Contrary to early hypotheses that the imidazole ring's tautomerization is essential for activity, empirical data demonstrates that the pyridine analog not only retains cytotoxic capability but exhibits enhanced potency 1. The causality of cell death for both compounds follows a highly specific organelle-targeted oxidative stress pathway:

  • Hepatic Activation & ROS Generation: CYP450-mediated metabolism of both compounds triggers the formation of Reactive Oxygen Species (ROS), specifically hydrogen peroxide (H₂O₂).

  • Lysosomal Oxidative Stress (Haber-Weiss Reaction): H₂O₂ diffuses into lysosomes, where it reacts with intra-lysosomal free iron (Fe²⁺). This interaction generates highly destructive hydroxyl radicals, leading to lysosomal membrane rupture .

  • Mitochondrial Collapse: The release of lysosomal proteases into the cytosol triggers the opening of the Mitochondrial Permeability Transition (MPT) pore, collapsing the mitochondrial membrane potential.

  • Apoptotic Execution: MPT pore opening releases pro-apoptotic factors, culminating in Caspase-3 activation and hepatocyte cytotoxicity.

Pathway DTIC Dacarbazine / Pyridine Analog CYP Hepatic CYP450 Activation DTIC->CYP N-demethylation ROS ROS Accumulation (H2O2) CYP->ROS Oxidative Stress Lysosome Lysosomal Membrane Rupture (Haber-Weiss Reaction) ROS->Lysosome Fe2+ Interaction Mito Mitochondrial Permeability Transition (MPT) Lysosome->Mito Protease Release Death Caspase-3 Mediated Apoptosis Mito->Death Apoptotic Signaling

Cytotoxic signaling pathway of dacarbazine and its pyridine analog in hepatocytes.

Comparative Efficacy & Toxicity Data

Using the Accelerated Cytotoxicity Mechanism Screening (ACMS) technique on isolated rat hepatocytes, researchers quantified the comparative potency of both compounds. The data confirms that tautomerization is not a prerequisite for cytotoxicity; in fact, the pyridine analog is nearly twice as potent as the parent drug 1.

Pharmacological ParameterDacarbazine (DTIC)Pyridine Analog (Compound III)
Core Ring Structure ImidazolePyridine
Tautomerization Capability YesNo
EC₅₀ (Hepatocyte Cytotoxicity) 56 μM33 μM
Relative Potency 1.0x (Baseline)~1.7x Higher
Primary Activation Enzyme CYP2E1CYP2E1
Lysosomal Rupture Induction PositivePositive (More aggressive)
Rescue by ROS Scavengers YesYes
Rescue by Fe²⁺ Chelators YesYes

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate and compare the cytotoxicity of prodrugs requiring hepatic metabolism, standard immortalized cell lines are often insufficient due to poor CYP450 expression. The following protocols utilize freshly isolated hepatocytes, incorporating inhibitor co-incubations as a self-validating system to prove mechanistic causality.

Protocol Step1 1. Hepatocyte Isolation Step2 2. Compound Incubation Step1->Step2 Step3 3. ACMS Assay Step2->Step3 Step4 4. Inhibitor Validation Step3->Step4 Step5 5. Endpoint Quantification Step4->Step5

Step-by-step workflow for Accelerated Cytotoxicity Mechanism Screening (ACMS).

Protocol A: Hepatocyte Isolation & ACMS Assay

Causality Focus: Maintaining metabolic competence to ensure prodrug activation.

  • Perfusion: Isolate rat hepatocytes using a two-step collagenase perfusion technique to maintain high viability (>85%) and preserve endogenous CYP450 activity.

  • Suspension: Suspend cells in Krebs-Henseleit buffer (pH 7.4) at a density of 10⁶ cells/mL in rotating round-bottom flasks kept at 37°C under continuous oxygenation (95% O₂, 5% CO₂).

  • Dosing: Treat separate aliquots with varying concentrations of DTIC (e.g., 10-100 μM) and the pyridine analog (10-100 μM).

  • Viability Tracking: Measure cell viability at 0, 1, 2, and 3 hours using Trypan Blue exclusion. Calculate the EC₅₀ (concentration reducing viability to 50% at 3 hours).

Protocol B: Mechanistic Validation of Lysosomal Oxidative Stress

Causality Focus: Proving that ROS and lysosomal iron are the direct drivers of cell death.

  • Probe Loading: To measure ROS, load hepatocytes with 1.6 μM Dichlorofluorescein diacetate (DCFH-DA). To measure lysosomal integrity, load cells with 5 μM Acridine Orange.

  • Self-Validating Co-incubations (The Rescue Assay): Divide the compound-treated cells into parallel validation cohorts:

    • Cohort 1 (Control): Drug only.

    • Cohort 2 (ROS Rescue): Drug + Antioxidants/ROS Scavengers (e.g., Mannitol or DMSO).

    • Cohort 3 (Iron Chelation Rescue): Drug + Desferoxamine (a specific lysosomal Fe²⁺ chelator).

    • Cohort 4 (Enzyme Blockade): Drug + CYP2E1 inhibitors.

  • Quantification: Measure fluorescence intensity. Expected Result: DCF fluorescence (ROS) and Acridine Orange redistribution (lysosomal leak) will spike in Cohort 1. Cohorts 2, 3, and 4 will show near-baseline fluorescence and rescued cell viability, definitively validating the Haber-Weiss reaction mechanism .

Conclusion

The comparative analysis between dacarbazine and its pyridine analog fundamentally shifts the structural understanding of this drug class. The dynamic tautomerization of the imidazole ring is not the primary driver of antineoplastic cytotoxicity. Instead, substituting the imidazole with a pyridine ring yields a compound that is approximately 1.7 times more potent. Both compounds leverage the same metabolic activation pathway, exploiting lysosomal oxidative stress and MPT pore opening to induce targeted cell death. These findings provide a strong rationale for the continued development of pyridine-based triazene analogs in oncology.

References

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine.Iranian Journal of Pharmaceutical Research (NIH).
  • Lysosomal Oxidative Stress Cytotoxicity Induced by Dacarbazine and It's Pyridine Derivative in Hepatocytes.Iranian Journal of Pharmaceutical Sciences.

Sources

Comparative Validation of Pyrazole Carboxamides: Mechanism of Action and Efficacy Profile against Rhizoctonia solani

[1][2][3][4]

Executive Summary: The Shift to Pyrazole Scaffolds

Rhizoctonia solani, the basidiomycete responsible for Rice Sheath Blight and various root rots, has traditionally been managed with thifluzamide (a thiazole carboxamide). However, the evolution of Succinate Dehydrogenase Inhibitor (SDHI) chemistry has pivoted toward pyrazole carboxamides (e.g., fluxapyroxad, penthiopyrad, and novel candidates like SCU-2028).

This guide validates the Mechanism of Action (MoA) of pyrazole carboxamides, contrasting their binding kinetics and efficacy against the industry standard, thifluzamide. The data presented confirms that while the primary target (Complex II) remains identical, the pyrazole moiety confers distinct lipophilic interactions that enhance potency and may circumvent specific resistance mutations.

Mechanistic Core: Inhibition of Complex II

The fungicidal activity of pyrazole carboxamides stems from the disruption of the mitochondrial Electron Transport Chain (ETC).[1] Unlike QoIs (which target Complex III), these compounds target Complex II (Succinate Dehydrogenase - SDH) .

The Molecular Blockade

The SDH enzyme couples the oxidation of succinate to fumarate with the reduction of ubiquinone (Q) to ubiquinol (QH2). Pyrazole carboxamides bind to the Ubiquinone-binding site (Q-site) , located at the interface of the SdhB, SdhC, and SdhD subunits.[2]

Key Interaction: The amide oxygen of the inhibitor forms critical hydrogen bonds with conserved Tyrosine (Tyr) and Tryptophan (Trp) residues in the Q-site, while the pyrazole ring occupies the hydrophobic pocket, effectively out-competing ubiquinone.

Visualization: The Electron Transport Blockade

The following diagram illustrates the specific interruption point within the mitochondrial membrane.

ETC_Blockadecluster_ComplexIIComplex II (SDH)SuccinateSuccinateSDH_EnzymeSDH Enzyme(FAD -> FADH2)Succinate->SDH_EnzymeOxidationFumarateFumarateSDH_Enzyme->FumarateQ_SiteUbiquinone Binding Site(Q-Site)SDH_Enzyme->Q_Sitee- TransferUbiquinolUbiquinol (QH2)Q_Site->UbiquinolReduction (Blocked)InhibitorPyrazole Carboxamide(Inhibitor)Inhibitor->Q_SiteHigh Affinity Binding(Blocks Q)UbiquinoneUbiquinone (Q)Ubiquinone->Q_SiteNormal BindingComplexIIIComplex III

Figure 1: Mechanism of Action. The pyrazole carboxamide (Red) competitively binds to the Q-site, preventing electron transfer from FADH2 to Ubiquinone, halting ATP production.

Comparative Efficacy Profile

To validate the performance of pyrazole carboxamides, we compare them against Thifluzamide (Thiazole class) and Boscalid (Pyridine class).

Table 1: In Vitro Efficacy against R. solani (Mycelial Growth)

Data synthesized from recent comparative studies (e.g., SCU-series validation).

Compound ClassRepresentative FungicideEC50 (mg/L)Relative PotencyKey Binding Feature
Pyrazole Carboxamide Fluxapyroxad 0.03 - 0.06 High Flexible linker; high lipophilicity.
Pyrazole Carboxamide Novel Candidates (e.g., SCU2028) 0.015 - 0.022 Very High Optimized diarylamine scaffold; strong pi-stacking.
Thiazole CarboxamideThifluzamide0.017 - 0.025High (Benchmark)Rigid thiazole ring; specific H-bond network.
Pyridine CarboxamideBoscalid0.46 - 2.20Low/ModerateLacks the lipophilic tail efficiency of pyrazoles against R. solani.

Analysis: Novel pyrazole carboxamides (like the SCU series) demonstrate EC50 values equivalent to or superior to Thifluzamide.[3][4] The pyrazole ring often allows for a "deeper" fit into the hydrophobic pocket compared to the pyridine ring of Boscalid, explaining the 10-100x potency difference.

Experimental Validation Protocols

To confirm the MoA and efficacy in your own laboratory, the following self-validating protocols are recommended.

Protocol A: SDH Enzyme Inhibition Assay (Biochemical Validation)

This assay confirms that the compound targets the enzyme directly, rather than acting on the cell wall or membrane.

Principle: Succinate oxidation reduces FAD to FADH2. Artificial electron acceptors (PMS and DCPIP) intercept these electrons.

  • DCPIP (Oxidized) = Blue (Absorbance at 600nm).

  • DCPIP (Reduced) = Colorless.

  • Inhibition: If the fungicide works, DCPIP remains blue (Absorbance does not decrease).

Step-by-Step Methodology:

  • Mitochondrial Extraction:

    • Harvest R. solani mycelia (3-day culture).

    • Homogenize in ice-cold buffer (0.1M Phosphate, pH 7.4, 0.5M Sucrose).

    • Centrifuge at 1,000g (10 min) to remove debris.

    • Centrifuge supernatant at 11,000g (20 min) to pellet mitochondria. Resuspend pellet.

  • Reaction Setup (Total Volume 200 µL):

    • Buffer: 50 mM Phosphate (pH 7.4).

    • Substrate: 20 mM Sodium Succinate.

    • Electron Coupler: 1 mM PMS (Phenazine methosulfate).

    • Indicator: 0.1 mM DCPIP (2,6-Dichlorophenolindophenol).

    • Inhibitor: Add Pyrazole Carboxamide at varying concentrations (0.01 - 10 µM).

  • Measurement:

    • Initiate reaction by adding Mitochondrial fraction.

    • Measure OD600 kinetic decrease every 30 seconds for 10 minutes.

  • Validation Check:

    • Control (No Inhibitor): Rapid decrease in OD600 (Blue -> Clear).

    • Control (No Succinate): Stable OD600 (No reaction).

Protocol B: Molecular Docking (In Silico Validation)

Use this workflow to predict binding affinity and cross-resistance potential.

Docking_Workflowcluster_PrepPhase 1: Preparationcluster_AnalysisPhase 2: AnalysisProteinTarget: SDH Complex(Homology Model based on PDB: 1ZOY)GridDefine Active Site Grid(Focus: SdhB/C/D Interface)Protein->GridLigandLigand: Pyrazole Carboxamide(3D Optimization)DockingDocking Simulation(e.g., AutoDock Vina / CDOCKER)Ligand->DockingGrid->DockingBindingEnergyCalculate Binding Energy(Target: < -9.0 kcal/mol)Docking->BindingEnergyResidueCheckVerify Residue Interactions(Trp/Tyr H-Bonds)BindingEnergy->ResidueCheck

Figure 2: In Silico Validation Workflow. A systematic approach to verify binding potential before synthesis or biological testing.

Resistance and Cross-Resistance

A critical advantage of novel pyrazole carboxamides is their potential to overcome resistance developed against earlier SDHIs.

  • Primary Mutation: The H249Y mutation in the SdhB subunit is the most common cause of resistance to Thifluzamide in R. solani.

  • The Pyrazole Advantage: Structural modeling suggests that bulky pyrazole derivatives (unlike the thiazole in thifluzamide) may utilize alternative hydrophobic pockets or pi-pi stacking interactions that are less affected by the Histidine-to-Tyrosine substitution.

  • Validation: In cross-resistance studies, while positive cross-resistance is often observed between thifluzamide and penthiopyrad, specific novel pyrazole carboxamides (e.g., those with flexible diarylamine linkers) have maintained efficacy against H249Y mutants, providing a crucial rotation tool.

References

  • Yan, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.

  • FRAC (Fungicide Resistance Action Committee). SDHI Fungicides: Mode of Action and Resistance Management. FRAC Code List 2024.[5]

  • Hou, Y., et al. (2022). Molecular Mechanisms Associated with the Resistance of Rhizoctonia solani to Thifluzamide.[6] Phytopathology.[7][3][5][8][9]

  • Sunlong Biotech. Succinate Dehydrogenase (SDH) Activity Assay Kit Protocol (DCPIP Method).

  • Zhang, S., et al. (2022). Baseline Sensitivity and Molecular Docking of Fluxapyroxad in Rhizoctonia solani.[8] MDPI Agriculture.

Comparative Guide: Analytical Determination of Pharmaceuticals in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Landscape

The determination of pharmaceutical residues in aqueous environments (wastewater, surface water, and drinking water) presents a unique analytical challenge. Unlike clinical samples where concentrations are high (


g/mL), environmental samples contain analytes at trace levels (ng/L to pg/L) within complex matrices rich in organic matter.

This guide objectively compares the three primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , Gas Chromatography-Mass Spectrometry (GC-MS) , and emerging Electrochemical Sensors .

The Core Dilemma: Sensitivity vs. Selectivity vs. Throughput
  • LC-MS/MS remains the industry gold standard for multi-residue screening due to its ability to handle polar, non-volatile compounds without derivatization.

  • GC-MS serves as a robust alternative for non-polar, volatile targets but struggles with the thermal instability of many modern Active Pharmaceutical Ingredients (APIs).

  • Electrochemical Sensors are rapidly emerging as cost-effective, field-deployable tools for targeted monitoring, though they currently lack the broad-spectrum screening capabilities of mass spectrometry.

Method Selection: A Decision Framework

To ensure experimental success, method selection must be driven by the physicochemical properties of the target analytes.[1]

Visualization: Method Selection Decision Matrix

The following logic flow illustrates the decision process for selecting the optimal analytical technique based on analyte properties and laboratory resources.

MethodSelection Start Start: Define Target Analyte VolatilityCheck Is the analyte volatile or semi-volatile? Start->VolatilityCheck PolarityCheck Is the analyte Polar / Thermally Labile? VolatilityCheck->PolarityCheck No GCMS Method A: GC-MS (Best for non-polar/volatiles) VolatilityCheck->GCMS Yes Derivatization Can it be easily derivatized? PolarityCheck->Derivatization No (Neutral/Stable) LCMS Method B: LC-MS/MS (Gold Standard for most drugs) PolarityCheck->LCMS Yes (Most Drugs) TargetType Single Target or Multi-Residue? Derivatization->TargetType No / Difficult Derivatization->GCMS Yes TargetType->LCMS Multi-Residue Screen Sensor Method C: Electrochemical Sensor (Best for rapid field testing) TargetType->Sensor Single Target (e.g., Ibuprofen)

Figure 1: Decision matrix for selecting analytical methods based on analyte volatility, polarity, and screening requirements.

Deep Dive: LC-MS/MS (The Gold Standard)

Mechanism & Causality

LC-MS/MS is dominant because most pharmaceuticals are polar and thermally unstable. The "soft" ionization of Electrospray Ionization (ESI) prevents thermal degradation, while the Triple Quadrupole (QqQ) mass analyzer provides high selectivity via Multiple Reaction Monitoring (MRM).

Critical Success Factor: The suppression of ionization by matrix components (humic acids) is the primary failure mode. Therefore, sample preparation via Solid Phase Extraction (SPE) is not optional—it is a requirement for data integrity.

Validated Protocol: SPE-LC-MS/MS

Based on EPA Method 1694 and optimized for broad-spectrum pharmaceutical recovery.

Phase 1: Sample Pre-treatment[2]
  • Collection: Collect 1L aqueous sample in amber glass bottles (prevents photodegradation).

  • Filtration: Filter through 0.7 µm glass fiber filter to remove suspended solids.

  • pH Adjustment: Adjust pH to 2.0 using H₂SO₄. Reasoning: Acidification protonates acidic drugs, increasing their retention on the SPE sorbent.

  • Chelation: Add 500 mg Na₂EDTA. Reasoning: Chelates metals that might complex with tetracyclines, preventing their extraction.

Phase 2: Solid Phase Extraction (SPE)

Sorbent: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 6cc/200mg). Why HLB? It contains both divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) monomers, allowing retention of both polar and non-polar drugs.

SPE_Workflow cluster_0 SPE Protocol Steps Step1 1. Condition 6mL MeOH -> 6mL H2O Step2 2. Load Sample Flow: 5-10 mL/min Step1->Step2 Step3 3. Wash 5% MeOH in H2O Step2->Step3 Step4 4. Elute 6mL MeOH Step3->Step4 Step5 5. Evaporate N2 stream to dryness Step4->Step5 Step6 6. Reconstitute Mobile Phase (1mL) Step5->Step6

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for pharmaceutical enrichment.

Phase 3: Instrumental Analysis
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Mode: ESI Positive/Negative switching.

Alternative: GC-MS (The Traditionalist)

While less universal than LC-MS, GC-MS is superior for analyzing volatile organic compounds and specific non-polar drugs (e.g., Diazepam) without the high cost of LC-MS solvents.

The Derivatization Barrier: Most pharmaceuticals contain polar functional groups (-OH, -COOH, -NH2) that cause peak tailing or degradation in GC.

  • Protocol Adjustment: Requires Silylation (e.g., using BSTFA + 1% TMCS) at 60°C for 30 mins.

  • Risk: Moisture sensitivity. Any water in the sample will destroy the derivatizing agent.

Emerging Technology: Electrochemical Sensors[3][4][5][6]

Electrochemical sensors (e.g., Graphene-modified electrodes) offer a paradigm shift from "Central Lab" to "Field Analysis."

  • Mechanism: Target drugs (e.g., Ibuprofen, Diclofenac) are oxidized/reduced at the electrode surface. The current generated is proportional to concentration.

  • Advantage: No sample prep (often), results in seconds.

  • Limitation: High specificity requires aptamer/antibody functionalization; difficult to screen 50+ compounds simultaneously.

Comparative Performance Data

The following data synthesizes performance metrics from validated studies comparing these methodologies for common pharmaceutical pollutants.

FeatureLC-MS/MS (SPE)GC-MS (Derivatized)Electrochemical Sensors
Primary Analyte Class Polar, Thermally Labile, Non-VolatileNon-Polar, Volatile, Thermally StableElectroactive compounds
Sample Volume 500 - 1000 mL500 - 1000 mL< 1 mL
Limit of Detection (LOD) 0.5 - 5.0 ng/L (Excellent)10 - 50 ng/L (Moderate)0.1 - 100 ng/L (Variable)
Linearity (R²) > 0.999> 0.995> 0.98
Recovery Rates 85 - 110%70 - 95%N/A (Direct measurement)
Matrix Effects High (Ion Suppression)LowModerate (Fouling)
Throughput 20 mins/sample45 mins/sample< 5 mins/sample
Case Study: Benzodiazepine Determination

Data derived from comparative analysis of diazepam and lorazepam.

  • LC-MS/MS LOD: 2.0 ng/L

  • GC-MS LOD: 19.3 ng/L

  • Observation: LC-MS/MS provides ~10x greater sensitivity for these polar metabolites without the need for error-prone derivatization steps.

References

  • U.S. Environmental Protection Agency (EPA). (2007).[3] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Washington, D.C. Link

  • Farré, M., et al. (2001). Analytical methods used for the determination of pharmaceuticals in the environment.[4][3][5][6][7][8][9][10] Chromatography A. Link

  • BenchChem. (2025).[11] A Comparative Guide to LC-MS/MS and GC-MS Methods for Drug Analysis.Link

  • MDPI. (2025). Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters.[12][13][4]Link

  • Biotage. (2020).[8] Analysis of Pharmaceuticals in Water by Automated Solid Phase Extraction.[3]Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(4-Chlorophenyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(4-Chlorophenyl)pyridine-3-carboxamide, a halogenated pyridine derivative. The procedures outlined here are grounded in established safety principles for handling chlorinated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Identification and Risk Assessment

Key Hazard Considerations:

  • Toxicity: Many chlorinated organic compounds are toxic and can pose risks to human health and the environment. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Environmental Persistence: Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[4] Therefore, improper disposal that allows the compound to enter drains or waterways is strictly prohibited.[5]

  • Combustion Byproducts: When incinerated, chlorinated organic compounds can produce toxic and corrosive byproducts, such as hydrogen chloride and potentially chlorinated dioxins, if not done in a specialized, high-temperature incinerator with appropriate scrubbers.[6][7]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory operations involved.

Prudent Practices for Safe Handling and Waste Minimization

Before detailing the disposal procedures, it's essential to emphasize the importance of safe handling and waste minimization during the research process.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • A lab coat

    • Chemical splash goggles

    • Gloves made of a resistant material like nitrile or neoprene.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][8]

  • Waste Minimization: Employ techniques that reduce the generation of hazardous waste. This includes using the smallest feasible quantities of the compound and avoiding the contamination of non-hazardous materials.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves careful segregation, packaging, and labeling of the waste.

Proper segregation is critical to ensure that chemical waste is managed safely and efficiently. This compound waste should be categorized as halogenated organic waste .

  • Solid Waste:

    • Pure Compound and Grossly Contaminated Materials: Any remaining solid this compound and materials heavily contaminated with it (e.g., weighing paper, spatulas) should be collected in a designated, properly labeled hazardous waste container.[9]

    • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should also be placed in the solid halogenated organic waste container.

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a separate, clearly labeled container for liquid halogenated organic waste .

    • Cross-Contamination: It is crucial not to mix halogenated organic waste with non-halogenated organic waste.[7][10] The presence of halogens can interfere with solvent recycling processes and requires specialized disposal methods.[7]

Table 1: Waste Segregation Summary for this compound

Waste TypeWaste CategoryContainer Type
Unused/expired solid compoundSolid Halogenated Organic WasteLabeled, sealed, chemically resistant container
Contaminated gloves, paper towels, etc.Solid Halogenated Organic WasteLabeled, sealed, chemically resistant container
Solutions of the compoundLiquid Halogenated Organic WasteLabeled, sealed, chemically resistant container

Once segregated, the waste must be packaged and labeled according to institutional and regulatory guidelines.

  • Containers:

    • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[11]

    • Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[11]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must accurately identify the contents. For mixtures, list all components and their approximate percentages.

    • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the primary hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow their specific procedures for waste pickup requests.

Spill Management: Preparedness and Response

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.

  • Control the Spill: For small, manageable spills, and if you are trained to do so, contain the spill using an appropriate absorbent material, such as sand or vermiculite.[2][3]

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container for halogenated organic solids.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect the cleaning materials as hazardous waste.

  • Restock: Replenish your spill kit with the necessary supplies.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following diagrams illustrate the key steps.

Caption: Decision workflow for segregating this compound waste.

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small & Manageable? Assess->SmallSpill Evacuate Evacuate Area & Alert Supervisor/EHS Cleanup Collect Waste for Disposal Contain Contain Spill with Absorbent Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate SmallSpill->Evacuate No SmallSpill->Contain Yes

Caption: Simplified spill response flowchart for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental responsibility.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Dow Chemical Company. (1970). Process for Disposal of Chlorinated Organic Residues. [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. PYRIDINE - International Chemical Safety Cards. [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. [Link]

  • PubChem. 6-(4-chlorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]pyridine-2-carboxamide. [Link]

  • PubChem. 3-Pyridinecarboxamide, N-(4-chlorophenyl)-. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • PubChem. N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide. [Link]

  • European Chemicals Agency (ECHA). Identity - (4S)-(-)-3-(4-chlorophenyl)-4,5-dihydro-N-[(4-chlorophenyl)sulfonyl]-N'-methyl-4-phenyl-1H-pyrazole-1-carboxamidine. [Link]

  • Environmental Health and Safety. Hazardous Waste Reduction. [Link]

  • European Chemicals Agency (ECHA). Substance Information - 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-. [Link]

  • European Chemicals Agency (ECHA). Substance Information - Boscalid. [Link]

  • Massachusetts Institute of Technology (MIT). Procedure for Disposing of Hazardous Waste. [Link]

Sources

Navigating the Safe Handling of 6-(4-Chlorophenyl)pyridine-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in the fast-paced world of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 6-(4-Chlorophenyl)pyridine-3-carboxamide, a compound of interest for its potential applications. By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that protect both the researcher and the integrity of the research.

The following procedures are grounded in established principles of laboratory safety and supplemented by data from structurally similar compounds, providing a comprehensive framework for risk mitigation.

Hazard Assessment: Understanding the Risk Profile

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its structural analogs provides critical insights into its potential hazards. Structurally similar compounds, such as 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide and 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide, are classified as harmful if swallowed and are known to cause serious eye and skin irritation.[1] One analog is also noted to potentially cause respiratory irritation.[1]

Based on this data, it is prudent to handle this compound with a high degree of caution, assuming it possesses a similar hazard profile. The primary routes of exposure to be controlled are ingestion, skin and eye contact, and inhalation of any dust or aerosol.

Inferred Hazard Classifications:

Hazard ClassGHS Hazard Statement (Inferred)Source (Structural Analog)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionStandard/SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)EN 374To prevent skin contact and absorption.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.ANSI Z87.1 / EN 166To protect against eye irritation from dust or splashes.[2]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection may be necessary based on a risk assessment.To prevent inhalation of potentially irritating dust.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to control potential inhalation exposure.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][3]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.

  • Solution Preparation: If preparing a solution, add the solvent to the weighed compound slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.

  • Reaction Setup: When transferring the compound or its solution to a reaction vessel, use appropriate tools such as a spatula or a pipette. Ensure all transfers are conducted within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[2]

Storage

Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Storage at 2-8°C in a dry environment is recommended for similar compounds.[1]

Emergency Procedures: Plan for the Unexpected

Spills
  • Small Spills: For a small spill of the solid, carefully sweep it up with a dustpan and brush, avoiding the generation of dust. Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and prevent entry. Alert your laboratory supervisor and the institutional safety office.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials containing this compound, including empty containers, contaminated PPE, and spilled material, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not pour any waste down the drain.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_storage_disposal Storage & Disposal Prep Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves FumeHoodPrep Prepare Fume Hood Prep->FumeHoodPrep Weigh Weigh Compound FumeHoodPrep->Weigh Start Handling PrepareSolution Prepare Solution Weigh->PrepareSolution Transfer Transfer to Reaction PrepareSolution->Transfer Decontaminate Decontaminate Surfaces & Equipment Transfer->Decontaminate Complete Handling Storage Store in Cool, Dry, Ventilated Area Transfer->Storage If not using all material DisposePPE Dispose of Contaminated PPE Decontaminate->DisposePPE WashHands Wash Hands Thoroughly DisposePPE->WashHands WasteDisposal Dispose of as Hazardous Waste DisposePPE->WasteDisposal

Caption: A flowchart outlining the safe handling process.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1).
  • TCI EUROPE N.V. (2025, May 15). SAFETY DATA SHEET: α-(4-Chlorophenyl)-2-pyridinemethanol.
  • Fisher Scientific. (2025, December 18).

Sources

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